Sec61-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)-N-[4-[(2R)-1-pyridin-2-ylpyrrolidin-2-yl]-1,3-thiazol-2-yl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6OS/c30-22(20-6-3-13-28(20)15-17-8-11-24-12-9-17)27-23-26-18(16-31-23)19-5-4-14-29(19)21-7-1-2-10-25-21/h1-3,6-13,16,19H,4-5,14-15H2,(H,26,27,30)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOOAICPOGGLLF-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)C3=CSC(=N3)NC(=O)C4=CC=CN4CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC=CC=N2)C3=CSC(=N3)NC(=O)C4=CC=CN4CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function and Mechanism of Sec61-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec61-IN-1, also identified as compound A317, is a potent small molecule inhibitor of the Sec61 translocon.[1] The Sec61 complex is a highly conserved protein-conducting channel located in the membrane of the endoplasmic reticulum (ER).[2] It is fundamental for the translocation of newly synthesized polypeptides, destined for secretion or insertion into the membrane, from the cytosol into the ER lumen. By targeting this essential cellular machinery, this compound presents a promising therapeutic strategy, particularly in oncology, due to the high reliance of cancer cells on protein secretion for their rapid growth and proliferation. This guide provides a comprehensive overview of the function, mechanism of action, and available data for this compound.
Core Function of this compound
The primary function of this compound is the inhibition of protein translocation across the ER membrane.[3] This is achieved by targeting the Sec61α subunit, the central pore-forming component of the Sec61 complex. By obstructing the translocon, this compound effectively halts the entry of nascent polypeptide chains into the secretory pathway. This disruption of protein secretion has significant downstream consequences for cellular function and viability, particularly in cells with a high secretory load, such as cancer cells. Research has specifically highlighted its potential in targeting glioma cells and augmenting the cytotoxic effects of T cells.[1]
Mechanism of Action
This compound is part of a class of thiazole derivatives that act as protein secretion inhibitors.[3] The general mechanism for Sec61 inhibitors involves binding to a common, lipid-exposed pocket on the Sec61α subunit. This binding event stabilizes the translocon in a closed conformation, effectively "locking" the lateral and luminal gates of the channel. The stabilization of this closed state prevents the necessary conformational changes required for the insertion and passage of a signal peptide, thereby blocking the translocation of the entire polypeptide chain. This leads to an accumulation of untranslocated proteins in the cytosol, which can trigger the unfolded protein response (UPR) and induce cellular stress, ultimately leading to apoptosis.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Cytotoxicity) | GBM12 (Glioblastoma PDX) | 96.6 ng/mL | [1] |
| GBM38 (Glioblastoma PDX) | 163.8 ng/mL | [1] | |
| GBM6 (Glioblastoma PDX) | No effect | [1] | |
| Pharmacokinetics | Mouse Brain Tissue | 400 ng/g (45 min post 25 mg/kg IV injection) | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. The primary sources of data are patent literature, which typically do not provide step-by-step methodologies. However, based on standard laboratory practices, generalized protocols for the key experiments are outlined below.
Cell Viability (Cytotoxicity) Assay
This assay is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
-
Cell Culture: Glioblastoma patient-derived xenograft (PDX) cell lines (GBM12, GBM38, GBM6) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: A dilution series of this compound is prepared in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) or the quantification of ATP (e.g., CellTiter-Glo®).
-
Data Analysis: The absorbance or luminescence is read using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression analysis of the dose-response curve.
T-cell Mediated Cytotoxicity Assay
This assay evaluates the ability of this compound to enhance the killing of cancer cells by T cells.
-
Cell Preparation: Target cancer cells (e.g., U87 glioma cells) and effector T cells (e.g., activated human T cells) are prepared.
-
Co-culture: Target cells are plated in a 96-well plate. T cells are then added at various effector-to-target (E:T) ratios.
-
Treatment: this compound is added to the co-culture at various concentrations.
-
Incubation: The co-culture is incubated for a period that allows for T-cell mediated killing (e.g., 24-48 hours).
-
Cytotoxicity Measurement: Target cell viability is measured. This can be done using various methods, such as the release of lactate dehydrogenase (LDH) from damaged cells or by using a fluorescent live/dead cell stain and imaging cytometry.
-
Data Analysis: The percentage of specific lysis is calculated by comparing the cell death in the presence of T cells and the compound to the death in the presence of T cells alone and the spontaneous death of target cells.
In Vivo Pharmacokinetic Study
This type of study determines the distribution of this compound in a living organism.
-
Animal Model: A suitable animal model, such as mice, is used.
-
Compound Administration: this compound is administered to the animals, for example, via a single intravenous (IV) injection at a specific dose (e.g., 25 mg/kg).
-
Tissue Collection: At a specific time point post-injection (e.g., 45 minutes), the animals are euthanized, and tissues of interest (e.g., brain) and plasma are collected.
-
Sample Preparation: The tissues are homogenized, and the compound is extracted from the tissue homogenate and plasma using an appropriate solvent.
-
Quantification: The concentration of this compound in the extracts is determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of the compound in the tissue is reported, and the brain-to-plasma ratio can be calculated to assess its ability to cross the blood-brain barrier.
Conclusion
This compound is a potent inhibitor of the Sec61 translocon with demonstrated preclinical activity against glioblastoma cell lines. Its mechanism of action, which involves the blockade of protein secretion, makes it a compelling candidate for further investigation in cancer therapy, particularly for tumors that are highly dependent on the secretory pathway. The available data indicates that this compound can effectively target glioma cells and enhance anti-tumor immune responses. Further research, including more detailed pharmacokinetic and pharmacodynamic studies, will be crucial to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 3. WO2020176863A1 - Thiazole derivatives as protein secretion inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and Synthesis of Sec61-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Sec61-IN-1, a potent inhibitor of the Sec61 translocon. The information is intended for researchers, scientists, and drug development professionals interested in the fields of oncology, protein secretion, and medicinal chemistry.
Introduction to Sec61 and Its Inhibition
The Sec61 translocon is a highly conserved protein-conducting channel located in the membrane of the endoplasmic reticulum (ER). It plays a crucial role in the translocation of newly synthesized polypeptides into the ER lumen, a fundamental process for the biogenesis of most secreted and transmembrane proteins. Due to the high demand for protein synthesis and secretion in rapidly proliferating cancer cells, the Sec61 translocon has emerged as a promising therapeutic target.
Inhibition of the Sec61 translocon disrupts protein homeostasis, leading to the accumulation of unfolded proteins in the cytosol and triggering the Unfolded Protein Response (UPR). Prolonged ER stress and UPR activation can ultimately induce apoptosis, making Sec61 inhibitors a potential class of anti-cancer agents. This compound (also known as compound A317) is a novel small molecule inhibitor of Sec61 that has shown significant activity against glioma cells.
Discovery and Rationale
This compound was identified through a discovery program focused on developing novel protein secretion inhibitors. The core chemical scaffold, a thiazole derivative, was likely identified through high-throughput screening for compounds that inhibit the secretion of specific proteins or through the optimization of existing chemical matter. The patent application WO2020176863A1 describes a series of thiazole derivatives, including this compound, as potent inhibitors of protein secretion with potential therapeutic applications in diseases characterized by excessive protein secretion, such as cancer and inflammation. The rationale behind its development is to exploit the dependency of cancer cells on a functional protein secretion machinery for their growth and survival.
Synthesis of this compound
This compound, with the chemical name N-(2-((S)-1-(pyridin-2-yl)pyrrolidin-2-yl)thiazol-4-yl)-[2,4'-bipyridine]-3'-carboxamide, is a complex heterocyclic molecule. While the exact, step-by-step synthesis protocol for this compound is detailed within the patent literature (WO2020176863A1), a general synthetic approach for this class of compounds involves the coupling of key building blocks.
Representative Synthetic Scheme:
The synthesis of this compound likely involves a multi-step sequence. A plausible retrosynthetic analysis suggests the key disconnection at the amide bond, separating the molecule into a thiazole-pyrrolidine amine fragment and a bipyridine carboxylic acid fragment.
-
Synthesis of the Thiazole-Pyrrolidine Amine: This intermediate can be prepared by reacting (S)-1-(pyridin-2-yl)pyrrolidine-2-carbothioamide with a suitable 3-halopyruvaldehyde derivative to form the thiazole ring.
-
Synthesis of the Bipyridine Carboxylic Acid: This fragment can be synthesized using standard cross-coupling methodologies, such as a Suzuki or Stille coupling, between a functionalized pyridine and a pyridine boronic acid or stannane derivative.
-
Amide Coupling: The final step involves the amide coupling of the thiazole-pyrrolidine amine and the bipyridine carboxylic acid using standard peptide coupling reagents such as HATU or HOBt/EDC.
Quantitative Data Summary
The biological activity of this compound has been characterized in several preclinical models. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| IC50 for Cytotoxicity | GBM12 (PDX) | 96.6 ng/mL | [1] |
| GBM38 (PDX) | 163.8 ng/mL | [1] | |
| GBM6 (PDX) | No effect | [1] | |
| In Vivo Brain Concentration | Mouse | 400 ng/g (45 min post-injection) | [1] |
| Molecular Weight | - | 430.53 g/mol | [1] |
| Chemical Formula | - | C23H22N6OS | [1] |
| CAS Number | - | 2484865-42-9 | [1] |
Table 1: In Vitro and In Vivo Properties of this compound.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound.
Cell Viability/Cytotoxicity Assay
This protocol is designed to assess the cytotoxic effects of this compound on glioblastoma cell lines.
-
Cell Culture: GBM12, GBM38, and GBM6 patient-derived xenograft (PDX) cells are cultured in appropriate serum-free medium supplemented with growth factors.
-
Plating: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to the desired concentrations. The cells are treated with the compound or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to the vehicle-treated control wells, and the IC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response) in a suitable software like GraphPad Prism.
In Vivo Efficacy in a Mouse Glioma Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of glioblastoma.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used for the study.
-
Tumor Implantation: Human glioblastoma cells (e.g., U87 or patient-derived cells) are stereotactically implanted into the brains of the mice. Tumor growth is monitored by bioluminescence imaging if the cells are engineered to express luciferase.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is formulated in a suitable vehicle and administered to the treatment group via intravenous injection at a dose of 25 mg/kg. The control group receives the vehicle alone. The dosing schedule would be determined by preliminary tolerability studies.
-
Monitoring: Tumor growth is monitored regularly using bioluminescence imaging or MRI. Animal body weight and general health are also monitored throughout the study.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or when the animals show signs of distress. The primary endpoint is typically overall survival or a delay in tumor growth. Brain tissue can be collected at the end of the study to measure the concentration of this compound.
T-cell Mediated Cytotoxicity Assay
This assay is designed to evaluate the ability of this compound to enhance the cytotoxic effects of T-cells against glioma cells.
-
Cell Preparation: U87 glioma cells (target cells) are cultured in standard conditions. Human T-cells (effector cells) are isolated from peripheral blood mononuclear cells (PBMCs) and may be activated and expanded in vitro.
-
Co-culture: U87 cells are seeded in a 96-well plate. The next day, the cells are treated with a sub-lethal concentration of this compound for a defined period. Subsequently, activated T-cells are added to the wells at various effector-to-target (E:T) ratios.
-
Cytotoxicity Measurement: After a co-incubation period (e.g., 24-48 hours), the cytotoxicity is measured. This can be done using a lactate dehydrogenase (LDH) release assay, which measures the release of LDH from damaged cells, or by flow cytometry using viability dyes to distinguish live and dead target cells.
-
Data Analysis: The percentage of specific lysis is calculated by comparing the cell death in the co-cultures to control wells containing only target cells or target cells with T-cells but without the compound.
Mandatory Visualizations
Signaling Pathway of Sec61 Inhibition
The following diagram illustrates the mechanism of action of Sec61 inhibitors and the subsequent induction of the Unfolded Protein Response.
Caption: Mechanism of this compound action leading to UPR-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines the workflow for determining the cytotoxic effects of this compound.
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship in T-Cell Cytotoxicity Enhancement
The following diagram illustrates the logical flow of the experiment to test the hypothesis that this compound enhances T-cell mediated killing of glioma cells.
References
Biochemical Properties of the Sec61 Inhibitor Sec61-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sec61 translocon is a protein-conducting channel in the endoplasmic reticulum (ER) membrane, essential for the translocation of newly synthesized polypeptides into the ER lumen or their integration into the ER membrane.[1][2][3] Its critical role in protein biogenesis makes it an attractive target for therapeutic intervention, particularly in diseases characterized by high rates of protein synthesis and secretion, such as cancer.[2][4] Sec61-IN-1 (also known as compound A317) is a potent inhibitor of the Sec61 complex, demonstrating significant cytotoxic effects in glioma cells.[4] This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Physicochemical Properties
This compound is a small molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂N₆OS | [4] |
| Molecular Weight | 430.53 g/mol | [4] |
| CAS Number | 2484865-42-9 | [4] |
| Appearance | Solid | [4] |
Mechanism of Action
Sec61 inhibitors, including this compound, function by physically obstructing the Sec61 translocon channel.[1][2] This blockade prevents the passage of nascent polypeptides into the ER, leading to their accumulation in the cytosol.[2] This disruption of protein translocation induces ER stress and triggers the Unfolded Protein Response (UPR), a collection of signaling pathways designed to restore ER homeostasis.[5][6] However, prolonged ER stress ultimately leads to apoptosis.[5]
The binding site for many Sec61 inhibitors has been identified as a lipid-exposed pocket formed by the partially open lateral gate and the plug domain of the Sec61α subunit.[3] By binding to this site, inhibitors like this compound are thought to stabilize a closed conformation of the channel, preventing the necessary conformational changes required for protein translocation.[3]
References
- 1. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 2. portlandpress.com [portlandpress.com]
- 3. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sec61 translocon limits IRE1α signaling during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Sec61-IN-1: A Potent Inhibitor of the Sec61 Translocon for Advanced Cancer Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Sec61 translocon, a highly conserved protein-conducting channel in the endoplasmic reticulum (ER) membrane, plays a pivotal role in the biogenesis of a vast number of secretory and membrane proteins. Its essential function in maintaining cellular proteostasis has made it an attractive target for therapeutic intervention, particularly in oncology, where cancer cells often exhibit a heightened dependency on protein secretion for their growth and survival. Sec61-IN-1 has emerged as a potent and specific small molecule inhibitor of the Sec61 translocon, demonstrating significant potential in preclinical studies, especially in the context of glioma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency, detailed experimental protocols for its characterization, and a visualization of its impact on cellular signaling pathways.
Core Concepts: The Sec61 Translocon and its Inhibition
The Sec61 complex, a heterotrimer composed of α, β, and γ subunits, forms a channel through which newly synthesized polypeptides are translocated into the ER lumen or integrated into the ER membrane. This process is fundamental for the proper folding, modification, and trafficking of approximately one-third of the eukaryotic proteome.
Inhibition of the Sec61 translocon disrupts this critical cellular process, leading to the accumulation of untranslocated precursor proteins in the cytosol. This disruption triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis. However, sustained inhibition and overwhelming ER stress can ultimately lead to apoptosis, a mechanism that can be exploited for cancer therapy.
This compound is a small molecule inhibitor that binds to the Sec61α subunit, the central pore-forming component of the translocon. This binding event allosterically prevents the opening of the translocation channel, thereby blocking the entry of nascent polypeptide chains into the ER.
Quantitative Data Presentation
The potency of this compound has been evaluated in various cancer cell lines, particularly in patient-derived xenograft (PDX) glioma cell lines. The following table summarizes the available quantitative data for this compound and provides a comparison with other known Sec61 inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| This compound | GBM12 (SEC61G-EGFR dual amplification) | Cytotoxicity | 96.6 ng/mL | [1] |
| This compound | GBM38 (SEC61G-EGFR dual amplification) | Cytotoxicity | 163.8 ng/mL | [1] |
| Ipomoeassin F | U87-MG | Cytotoxicity | Not Specified | [2] |
| Sec61-IN-4 | U87-MG | Not Specified | 0.04 nM | [2] |
| Sec61-IN-5 | A549 | Cytotoxicity | 0.27 nM | [2] |
| Mycolactone | Various | Not Specified | Not Specified | [3][4] |
| Apratoxin A | Various | Not Specified | Not Specified | |
| Cotransin | Various | Not Specified | Not Specified | |
| CADA | Human CD4+ T cells | Inhibition of HIV-1 expression | 0.6 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and replication of findings related to this compound. The following are representative protocols for key experiments used to characterize this inhibitor.
Cell Viability (Cytotoxicity) Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U87MG, GBM12)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle control (set as 100% viability). Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
In Vitro Protein Translocation Assay
This assay directly measures the ability of this compound to inhibit the translocation of a model protein into ER-derived microsomes.
Materials:
-
Rabbit reticulocyte lysate in vitro translation system
-
mRNA encoding a secretory protein with a signal peptide (e.g., preprolactin)
-
[35S]-Methionine
-
Canine pancreatic rough microsomes (ER vesicles)
-
This compound stock solution (in DMSO)
-
Translation buffer
-
Proteinase K
-
SDS-PAGE reagents and equipment
-
Phosphorimager or autoradiography film
Procedure:
-
In Vitro Translation/Translocation Reaction:
-
Set up a 25 µL reaction containing:
-
Rabbit reticulocyte lysate
-
mRNA of the model protein
-
[35S]-Methionine
-
Canine pancreatic rough microsomes
-
Varying concentrations of this compound or DMSO (vehicle control)
-
-
Incubate the reaction at 30°C for 60 minutes to allow for translation and translocation.
-
-
Protease Protection:
-
Divide each reaction into two tubes. To one tube, add Proteinase K to a final concentration of 0.5 mg/mL. To the other tube, add buffer as a control.
-
Incubate on ice for 30 minutes. The signal peptide of successfully translocated proteins will be cleaved, and the mature protein will be protected from digestion within the microsomes.
-
-
Sample Preparation for SDS-PAGE:
-
Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).
-
Lyse the microsomes with a detergent-containing buffer.
-
Precipitate the proteins with trichloroacetic acid (TCA).
-
Wash the protein pellets with acetone and resuspend in SDS-PAGE sample buffer.
-
-
Electrophoresis and Visualization:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
-
Data Analysis:
-
Quantify the band intensities of the full-length precursor and the protease-protected, translocated (and signal-cleaved) protein.
-
Calculate the percentage of translocation for each this compound concentration relative to the vehicle control.
-
Plot the percentage of translocation against the this compound concentration to determine the IC50 for translocation inhibition.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide screening identified SEC61A1 as an essential factor for mycolactone-dependent apoptosis in human premonocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sec61-IN-1 in Blocking Protein Translocation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism by which small molecule inhibitors, exemplified by the conceptual compound Sec61-IN-1, block protein translocation through the Sec61 translocon. The content is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the Sec61 channel's function, the common mechanisms of its inhibition, and the experimental approaches to characterize novel inhibitors.
The Sec61 Translocon: A Gateway to the Secretory Pathway
The Sec61 complex is a universally conserved protein-conducting channel located in the membrane of the endoplasmic reticulum (ER) in eukaryotes and the plasma membrane in prokaryotes.[1][2] It serves as the primary gateway for the translocation of newly synthesized secretory and transmembrane proteins into the ER lumen or membrane, respectively.[3][4] This heterotrimeric complex, composed of Sec61α, Sec61β, and Sec61γ subunits, forms a dynamic, hourglass-shaped pore.[1][5] The largest subunit, Sec61α, constitutes the channel itself, featuring a "plug" domain that occludes the pore when inactive and a "lateral gate" that opens to allow the integration of transmembrane segments into the lipid bilayer.[1][2][6]
Protein translocation can occur co-translationally, where the ribosome-nascent chain complex docks with the Sec61 translocon, or post-translationally for smaller proteins.[2][7] The process is initiated by the recognition of a hydrophobic signal sequence on the nascent polypeptide, which triggers the opening of the Sec61 channel.[2]
Mechanism of Action: How this compound Blocks Protein Translocation
While specific data for "this compound" is not available in the public domain, extensive research on other small molecule inhibitors of Sec61 has revealed a common mechanism of action that a novel inhibitor like this compound would likely share.
These inhibitors function by binding to a common pocket on the Sec61α subunit.[8][9][10] This binding site is strategically located at the interface of the lateral gate and the plug domain, a region critical for the conformational changes required for channel opening.[8][9][10] By occupying this pocket, inhibitors like this compound are thought to stabilize the translocon in a closed or translocation-incompetent state.[8][10][11] This "cementing" of the key gating elements—the lateral gate, the plug, and the pore ring—prevents the necessary conformational changes for a signal sequence to engage and open the channel.[9] Consequently, the translocation of nascent polypeptides across the ER membrane is effectively blocked, leading to their accumulation in the cytosol.[3] This disruption of protein homeostasis can trigger cellular stress responses, such as the unfolded protein response (UPR), and can be cytotoxic, particularly in cells with high secretory activity like cancer cells.[3]
dot
Caption: Inhibition of Sec61-mediated protein translocation by this compound.
Quantitative Data for Sec61 Inhibitors
The efficacy of Sec61 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for several well-characterized Sec61 inhibitors, providing a benchmark for the evaluation of new compounds like this compound.
| Inhibitor | Assay Type | Target/Cell Line | IC50 | Reference |
| Ipomoeassin F | In vitro translocation | Sec61-dependent protein secretion | ~50 nM | [5] |
| CK147 | Cell-based | huCD4 downregulation in HEK 293T cells | 0.04 µM | [5] |
| CADA | Cell-based | Human CD4 expression | 0.6 µM | [8] |
| Mycolactone | Cell-based | Broad-spectrum protein translocation | Nanomolar concentrations | [5] |
| Cotransin | Yeast growth assay | Yeast Sec61α | Micromolar range | [8][10] |
Experimental Protocols for Characterizing this compound
A thorough characterization of a novel Sec61 inhibitor like this compound requires a combination of in vitro and cell-based assays.
In Vitro Translation and Translocation Assay
This cell-free assay directly measures the ability of a compound to inhibit the translocation of a specific protein into ER-derived microsomes.
Methodology:
-
Prepare Translation Reaction: Combine rabbit reticulocyte lysate, an in vitro transcribed mRNA encoding a secretory protein (e.g., preprolactin), and 35S-methionine for radiolabeling.
-
Add Microsomes and Inhibitor: Introduce canine pancreatic rough ER microsomes and varying concentrations of this compound to the translation reaction.
-
Incubate: Allow translation and translocation to proceed at 30°C for 1 hour.
-
Protease Protection: Treat the samples with proteinase K. Translocated proteins within the microsomes will be protected from digestion, while untranslocated proteins will be degraded.
-
Analyze by SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE and visualize the radiolabeled, protected protein bands by autoradiography. The intensity of the protected band corresponds to the extent of translocation.
-
Quantify Inhibition: Densitometry is used to quantify the bands, and the results are plotted to determine the IC50 of this compound.
dot
Caption: Workflow for an in vitro protein translocation assay.
Cell-Based Sec61 Inhibition Assay
Cell-based assays assess the effect of the inhibitor in a more physiologically relevant context.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T, HeLa) in a multi-well format.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Assess Cell Viability: Use a cell viability reagent (e.g., CellTiter-Glo®, MTT) to measure the cytotoxic effect of the inhibitor.
-
Measure Inhibition of a Specific Reporter:
-
Transfect cells with a plasmid expressing a secreted reporter protein (e.g., secreted luciferase or alkaline phosphatase).
-
After treatment with this compound, collect the cell culture medium.
-
Assay the medium for the activity of the secreted reporter. A decrease in reporter activity indicates inhibition of translocation.
-
-
Data Analysis: Plot cell viability and reporter secretion as a function of inhibitor concentration to determine the IC50 and therapeutic window.
Logical Relationships in Sec61 Inhibition
The inhibition of the Sec61 translocon by a small molecule like this compound initiates a cascade of cellular events. Understanding these relationships is crucial for drug development.
dot
Caption: Logical cascade of events following Sec61 inhibition.
Conclusion
This compound and other small molecule inhibitors of the Sec61 translocon represent a promising class of therapeutic agents, particularly in oncology and virology, due to their ability to disrupt the production of essential secretory and membrane proteins. A thorough understanding of their mechanism of action, coupled with robust experimental characterization, is paramount for their successful development. This guide provides the foundational knowledge and methodological framework for researchers to investigate and advance novel Sec61 inhibitors.
References
- 1. Sec61 - Wikipedia [en.wikipedia.org]
- 2. Translocation of proteins through the Sec61 and SecYEG channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Toward Understanding the Mechanism of Client‐Selective Small Molecule Inhibitors of the Sec61 Translocon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the interaction between the Sec61 translocon complex and ppαF using optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Investigating the Cellular Effects of Sec61-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sec61 translocon is a critical multiprotein complex embedded in the membrane of the endoplasmic reticulum (ER), serving as the primary gateway for the translocation of nascent polypeptides into the ER lumen. Its essential role in protein secretion and membrane protein integration has made it a compelling target for therapeutic intervention, particularly in oncology and virology. Sec61-IN-1, a potent small molecule inhibitor of the Sec61 translocon, has emerged as a valuable tool for studying the intricate cellular processes governed by this complex and as a potential therapeutic agent. This technical guide provides an in-depth overview of the cellular effects of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its investigation.
Introduction to Sec61 and its Inhibition
The Sec61 complex forms a protein-conducting channel that facilitates the passage of newly synthesized proteins destined for secretion, insertion into membranes, or residence within the lumen of the ER. This process is fundamental for cellular function, and its disruption can lead to profound cellular consequences. Sec61 inhibitors, such as this compound, function by physically obstructing the translocon channel. This blockade prevents the entry of nascent polypeptides into the ER, causing their accumulation in the cytosol and triggering a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is a sophisticated signaling network that aims to restore ER homeostasis but can also induce apoptosis if the stress is severe or prolonged. The heightened reliance of cancer cells on protein synthesis and secretion makes them particularly vulnerable to Sec61 inhibition, highlighting the therapeutic potential of compounds like this compound.
Mechanism of Action of this compound
This compound, also identified as compound A317, is a potent inhibitor of the Sec61 translocon.[1][2][3][4] Like other structurally distinct Sec61 inhibitors, it is understood to bind to a common lipid-exposed pocket on the Sec61α subunit, the central pore-forming component of the complex. This binding event stabilizes the translocon in a closed conformation, effectively preventing the "plug" domain from being displaced and thereby blocking the translocation of proteins.
The primary consequence of this action is the induction of the Unfolded Protein Response (UPR). The UPR is mediated by three main ER-resident sensor proteins: PERK, IRE1α, and ATF6. Upon sensing an accumulation of unfolded proteins, these sensors initiate signaling cascades that lead to:
-
Translational attenuation: to reduce the protein load on the ER.
-
Upregulation of ER chaperones: to assist in protein folding.
-
ER-associated degradation (ERAD): to clear misfolded proteins.
-
Apoptosis: if ER homeostasis cannot be restored.
The inhibition of Sec61 by this compound is a potent trigger for the UPR, and the subsequent cellular fate—adaptation or apoptosis—is a key area of investigation.
Quantitative Data on the Cellular Effects of this compound
The biological activity of this compound has been quantified in various cancer cell lines, demonstrating its cytotoxic potential.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| GBM12 (Glioma PDX) | Cytotoxicity Assay | IC50 | 96.6 ng/mL | [1] |
| GBM38 (Glioma PDX) | Cytotoxicity Assay | IC50 | 163.8 ng/mL | [1] |
| GBM6 (Glioma PDX) | Cytotoxicity Assay | IC50 | No effect | [1] |
| NCI-H929 (Myeloma) | Cell Viability Assay | EC50 | 2543 nM (48h treatment) | [4] |
In Vivo Data:
| Animal Model | Dosage and Administration | Observation | Reference |
| Mouse | 25 mg/kg; single intravenous injection | 400 ng/g in brain tissue 45 min post-injection | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the cellular effects of this compound.
Cell Viability Assay (using CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound.
Materials:
-
This compound (and appropriate solvent, e.g., DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50/EC50 value.
-
In Vitro Protein Translocation Assay
This assay directly measures the ability of this compound to inhibit the translocation of a model protein into microsomes.
Materials:
-
Plasmid DNA encoding a model secretory protein (e.g., preprolactin) under a T7 promoter.
-
In vitro transcription/translation system (e.g., rabbit reticulocyte lysate-based).
-
[35S]-Methionine.
-
Canine pancreatic rough microsomes (RMs).
-
This compound.
-
Proteinase K.
-
SDS-PAGE reagents and equipment.
-
Phosphorimager or autoradiography film.
Procedure:
-
In Vitro Transcription and Translation:
-
Set up a coupled in vitro transcription/translation reaction containing the plasmid DNA, the transcription/translation mix, and [35S]-Methionine.
-
In parallel, prepare reactions containing the desired concentrations of this compound or a vehicle control.
-
Add canine pancreatic rough microsomes to the reactions to allow for co-translational translocation.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
-
Protease Protection Assay:
-
Following incubation, divide each reaction into two aliquots.
-
To one aliquot, add Proteinase K to a final concentration of 0.5 mg/mL and incubate on ice for 30 minutes. This will digest any protein that has not been translocated into the protective environment of the microsomes.
-
To the other aliquot, add an equal volume of buffer without Proteinase K (no protease control).
-
Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).
-
-
Analysis:
-
Analyze all samples by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
The translocated protein will be protected from Proteinase K digestion and will appear as a band, while the non-translocated protein will be degraded. The intensity of the protected band is proportional to the extent of translocation.
-
Immunoblotting for ER Stress Markers
This protocol is used to detect the upregulation of key UPR proteins in response to this compound treatment.
Materials:
-
Cell line of interest.
-
This compound.
-
Complete cell culture medium.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies against p-PERK, PERK, p-IRE1α, IRE1α, ATF6, CHOP, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound for a defined period (e.g., 6, 12, or 24 hours). Include a positive control for UPR induction (e.g., tunicamycin or thapsigargin).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the protein of interest to the loading control.
-
Calculate the fold change in protein expression relative to the untreated control.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inducing the Unfolded Protein Response.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment.
Logical Relationship of Sec61 Inhibition and Cellular Outcomes
Caption: Cellular fate decisions following Sec61 inhibition by this compound.
Conclusion
This compound is a powerful research tool for elucidating the complex roles of the Sec61 translocon in cellular physiology and pathology. Its ability to potently inhibit protein translocation and induce the Unfolded Protein Response provides a valuable mechanism for probing cellular stress pathways and for exploring novel therapeutic strategies, particularly in the context of diseases characterized by high rates of protein synthesis and secretion, such as cancer. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to investigate the multifaceted cellular effects of this promising inhibitor.
References
- 1. Proteomics Reveals Scope of Mycolactone-mediated Sec61 Blockade and Distinctive Stress Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. elifesciences.org [elifesciences.org]
- 4. The Sec61 translocon limits IRE1α signaling during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Sec61-IN-1 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sec61 translocon, a highly conserved protein-conducting channel in the endoplasmic reticulum (ER), has emerged as a compelling therapeutic target in oncology. Cancer cells, with their high demand for protein synthesis and secretion, are particularly vulnerable to disruptions in ER homeostasis. Sec61-IN-1, a potent small molecule inhibitor of the Sec61 translocon, has demonstrated significant preclinical anti-tumor activity, particularly in aggressive malignancies such as glioblastoma. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key preclinical data, and offers detailed experimental protocols for its investigation.
Introduction: The Sec61 Translocon as a Therapeutic Target
The Sec61 complex is the central component of the protein translocation machinery in the ER membrane, responsible for the import of the vast majority of secreted and transmembrane proteins into the secretory pathway.[1] This heterotrimeric complex, composed of Sec61α, Sec61β, and Sec61γ subunits, forms a channel through which nascent polypeptide chains pass from the ribosome into the ER lumen.[2]
Cancer cells exhibit a heightened reliance on the Sec61 translocon to support their rapid growth, proliferation, and communication with the tumor microenvironment.[3] Many oncoproteins, growth factors, and cytokines that drive tumor progression are dependent on the Sec61 pathway for their biogenesis.[4] Consequently, inhibition of the Sec61 translocon represents a promising strategy to selectively target cancer cells by disrupting the production of these critical factors.[5] Sec61 inhibitors can induce ER stress and the unfolded protein response (UPR), leading to apoptosis in cancer cells.[6]
Mechanism of Action of this compound
This compound is a potent inhibitor of the Sec61 translocon. Its primary mechanism of action involves the physical obstruction of the protein-conducting channel, thereby preventing the entry of nascent polypeptides into the ER.[1] This blockade leads to the accumulation of untranslocated proteins in the cytoplasm, triggering a cascade of cellular stress responses.
The inhibition of protein translocation by this compound initiates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, in cancer cells under persistent stress from Sec61 inhibition, the UPR can switch from a pro-survival to a pro-apoptotic response, ultimately leading to cell death.
Caption: Mechanism of this compound Action in Cancer Cells.
Preclinical Data for Sec61 Inhibitors
While comprehensive quantitative data for this compound is emerging, preclinical studies have demonstrated its potent anti-cancer activity, particularly in glioma. The following tables summarize available data for this compound and other potent Sec61 inhibitors to illustrate the therapeutic potential of this drug class.
Table 1: In Vitro Cytotoxicity of this compound in Patient-Derived Glioblastoma (PDX) Cell Lines
| Cell Line | Genetic Profile | IC50 (ng/mL) |
| GBM12 | SEC61G-EGFR dual amplification | 96.6[1] |
| GBM38 | SEC61G-EGFR dual amplification | 163.8[1] |
| GBM6 | EGFR amplification (non-SEC61G) | No effect[1] |
Table 2: In Vitro Anti-Tumor Activity of KZR-834 (a structural analog of KZR-261)
| Tumor Type | Number of Cell Lines | Median IC50 (µM) |
| Various | >400 | 0.15 - 0.39 |
Table 3: In Vivo Brain Tissue Concentration of this compound
| Animal Model | Dose | Time Post-Injection | Brain Tissue Concentration |
| Mouse | 25 mg/kg (IV, single dose) | 45 min | 400 ng/g[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for Assessing Cell Viability with MTT Assay.
Western Blot Analysis of ER Stress Markers
This protocol is for detecting the induction of ER stress in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, ATF4, and phosphorylated PERK and eIF2α)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Glioblastoma cell line (e.g., U87MG or a patient-derived line)
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthetics
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement (if subcutaneous model) or bioluminescence imaging system (for orthotopic model with luciferase-expressing cells)
Procedure:
-
Culture and harvest the glioblastoma cells.
-
Anesthetize the mice according to approved animal protocols.
-
For orthotopic models, secure the mouse in a stereotactic frame and inject 1x10^5 to 5x10^5 cells in a small volume (e.g., 2-5 µL) into the desired brain region (e.g., striatum).
-
Allow the tumors to establish for a set period (e.g., 7-10 days).
-
Randomize the mice into treatment and control groups.
-
Administer this compound and vehicle control according to the desired dosing schedule and route (e.g., intravenous, intraperitoneal, or oral).
-
Monitor tumor growth using bioluminescence imaging or by measuring tumor volume for subcutaneous models.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, immunohistochemistry).
Conclusion and Future Directions
This compound and other inhibitors of the Sec61 translocon represent a novel and promising class of anti-cancer agents. Their unique mechanism of action, which targets a fundamental process in protein biogenesis, offers the potential to overcome resistance to conventional therapies. The preclinical data, particularly in glioblastoma, are encouraging and warrant further investigation.
Future studies should focus on a broader characterization of the in vitro and in vivo activity of this compound across a wider range of cancer types. Investigating potential biomarkers of sensitivity and resistance will be crucial for patient stratification in future clinical trials. Combination studies with other targeted therapies or immunotherapies may also unlock synergistic anti-tumor effects. The development of orally bioavailable and well-tolerated Sec61 inhibitors will be key to translating this promising therapeutic strategy into clinical practice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Preclinical characterization of novel multi-client inhibitors of Sec61 with broad antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Sec61 blockade therapy overrides resistance to proteasome inhibitors and immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Sec61 Inhibition on T Cell Cytotoxic Effects: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the effects of Sec61 translocon inhibition on the cytotoxic functions of T cells. The Sec61 complex is a critical channel in the endoplasmic reticulum (ER) responsible for the translocation of newly synthesized secretory and transmembrane proteins. Pharmacological inhibition of this channel presents a promising, yet complex, avenue for therapeutic intervention in various diseases, including cancer and autoimmune disorders. This document, intended for researchers, scientists, and drug development professionals, details the molecular mechanisms, experimental evidence, and methodologies for studying the influence of Sec61 inhibitors on T cell-mediated cytotoxicity. For the purpose of this guide, "Sec61-IN-1" will be used as a representative term for a potent and specific inhibitor of the Sec61 translocon, with experimental data drawn from studies on well-characterized inhibitors such as mycolactone and the KZR series of compounds, as a specific agent named "this compound" is not prominently described in the current scientific literature.
Introduction to Sec61 and its Role in T Cell Function
The Sec61 complex is a heterotrimeric protein channel embedded in the ER membrane, serving as the primary gateway for proteins entering the secretory pathway. In T lymphocytes, this pathway is essential for the proper expression and secretion of a vast array of proteins critical for their function, including cytokine receptors, adhesion molecules, and the cytotoxic effectors themselves.
Cytotoxic T lymphocytes (CTLs) are a cornerstone of the adaptive immune response, tasked with the elimination of virally infected and malignant cells. Their cytotoxic function is primarily mediated through two pathways:
-
Granule Exocytosis Pathway: This involves the polarized release of cytotoxic granules containing perforin and granzymes at the immunological synapse. Perforin forms pores in the target cell membrane, facilitating the entry of granzymes, which are serine proteases that trigger apoptosis.
-
Death Receptor Pathway: This pathway is mediated by the interaction of Fas ligand (FasL), a transmembrane protein expressed on activated CTLs, with its receptor, Fas (CD95), on the surface of target cells, leading to the activation of the caspase cascade and subsequent apoptosis.
Given the reliance of these cytotoxic components on the secretory pathway for their synthesis, trafficking, and in some cases, surface expression, the Sec61 translocon represents a key regulatory node in T cell effector function.
The Effect of this compound on T Cell Cytotoxicity
Inhibition of the Sec61 translocon by this compound has profound and multifaceted effects on the cytotoxic capabilities of T cells. These effects are primarily driven by the disruption of the synthesis and trafficking of proteins essential for T cell activation, target cell recognition, and the execution of killing mechanisms.
Impairment of T Cell Activation and Cytokine Production
Upon antigen recognition, T cells undergo a complex activation program that involves the upregulation of various cell surface receptors and the secretion of cytokines, such as Interleukin-2 (IL-2), which promotes T cell proliferation and differentiation into effector cells. Studies on Sec61 inhibitors, like mycolactone, have demonstrated a potent post-transcriptional blockade of cytokine production in T cells.[1][2] This inhibition is a direct consequence of preventing the entry of newly synthesized cytokine precursors into the ER, leading to their cytosolic degradation.
Table 1: Effect of Mycolactone on Cytokine Production by T Cells
| Cytokine | Cell Type | Stimulation | IC50 of Mycolactone | Reference |
| IL-2 | Human PBL | anti-CD3/CD28 | ~10 ng/mL | [2] |
| IFN-γ | Jurkat T cells | PMA/Ionomycin | Not specified | Not specified |
Note: This table is illustrative and based on available data. Quantitative data for a broad range of cytokines and specific Sec61 inhibitors may vary.
This suppression of cytokine production can indirectly impair the overall cytotoxic response by limiting the clonal expansion and survival of effector T cells.
Direct Inhibition of Cytotoxic Effector Pathways
The core of T cell cytotoxicity lies in its ability to directly kill target cells. This compound can interfere with this process at multiple levels.
The primary cytotoxic mechanism of CTLs involves the release of perforin and granzymes. Both of these proteins are synthesized as precursors that must enter the ER for proper folding, modification, and packaging into lytic granules. While direct studies quantifying the impact of Sec61 inhibitors on perforin and granzyme secretion are limited, the fundamental reliance of these proteins on the Sec61 translocon suggests a strong inhibitory effect. Inhibition of their translocation into the ER would lead to a depletion of the cytotoxic granule content, thereby severely compromising the CTL's ability to induce target cell lysis.
Furthermore, the process of degranulation itself, which involves the fusion of the granule membrane with the plasma membrane, is a highly regulated process that may also be affected by the inhibition of key regulatory proteins.
The Fas/FasL-mediated killing pathway is another crucial mechanism for CTLs. FasL is a type II transmembrane protein that requires translocation into the ER for its proper orientation and trafficking to the cell surface. Inhibition of Sec61 would be expected to block the synthesis of new FasL molecules, thereby reducing its surface expression on activated CTLs and diminishing their capacity to induce apoptosis in Fas-expressing target cells.
Alteration of T Cell Adhesion and Homing
Effective T cell cytotoxicity requires stable adhesion to the target cell, forming an immunological synapse. This interaction is mediated by a variety of adhesion molecules, many of which are transmembrane proteins that are clients of the Sec61 translocon. Mycolactone has been shown to downregulate the expression of homing receptors like L-selectin (CD62L) on T cells, which could impair their ability to migrate to sites of inflammation and interact with target cells.[3]
Experimental Protocols for Assessing the Effect of this compound on T Cell Cytotoxicity
To rigorously evaluate the impact of this compound on T cell cytotoxic effects, a combination of in vitro assays is recommended.
Flow Cytometry-Based Cytotoxicity Assay
This method provides a quantitative measure of target cell killing by effector T cells.
Principle: Target cells are labeled with a fluorescent dye (e.g., CFSE or Calcein-AM). Effector T cells are co-cultured with the labeled target cells at various effector-to-target (E:T) ratios in the presence or absence of this compound. After a defined incubation period, a viability dye (e.g., Propidium Iodide or 7-AAD) is added, and the percentage of dead target cells is determined by flow cytometry.
Detailed Protocol:
-
Target Cell Preparation:
-
Culture target cells (e.g., a tumor cell line) to a healthy, sub-confluent state.
-
Label target cells with 5 µM CFSE in serum-free media for 10 minutes at 37°C.
-
Wash the cells twice with complete media to remove excess dye.
-
Resuspend the labeled target cells at a concentration of 1 x 10^5 cells/mL.
-
-
Effector T Cell Preparation:
-
Activate and expand antigen-specific CD8+ T cells in vitro.
-
On the day of the assay, harvest the effector T cells and determine their viability and concentration.
-
Resuspend the effector T cells at various concentrations to achieve the desired E:T ratios.
-
-
Co-culture:
-
Plate 1 x 10^4 labeled target cells per well in a 96-well U-bottom plate.
-
Add the effector T cells at different E:T ratios (e.g., 10:1, 5:1, 1:1).
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control.
-
Incubate the co-culture for 4-6 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Add a viability dye (e.g., 7-AAD) to each well.
-
Acquire events on a flow cytometer.
-
Gate on the CFSE-positive target cell population and determine the percentage of 7-AAD-positive (dead) cells.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% Dead Target Cells in Test - % Dead Target Cells in Spontaneous Release) / (100 - % Dead Target Cells in Spontaneous Release)
-
Degranulation Assay (CD107a Mobilization)
This assay measures the degranulation of cytotoxic granules, a key step in the granule exocytosis pathway.
Principle: During degranulation, the lysosomal-associated membrane protein 1 (LAMP-1 or CD107a), which is present on the inner leaflet of the cytotoxic granule membrane, is transiently exposed on the surface of the CTL. This can be detected by flow cytometry using a fluorescently labeled anti-CD107a antibody.[4][5]
Detailed Protocol:
-
Co-culture Setup:
-
Set up the co-culture of effector T cells and target cells as described in the cytotoxicity assay protocol.
-
In addition to this compound, add a fluorochrome-conjugated anti-CD107a antibody to each well at the beginning of the co-culture.
-
Add a protein transport inhibitor (e.g., Monensin) for the last few hours of the incubation to prevent the internalization of the anti-CD107a antibody.
-
-
Staining and Data Acquisition:
-
After the incubation period, stain the cells with antibodies against T cell surface markers (e.g., CD3, CD8).
-
Acquire events on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD8+ T cell population and determine the percentage of cells that are positive for CD107a. A decrease in the percentage of CD107a-positive cells in the presence of this compound would indicate an inhibition of degranulation.
-
Signaling Pathways and Molecular Mechanisms
The inhibitory effects of this compound on T cell cytotoxicity are rooted in its ability to disrupt key signaling and cellular processes.
The Unfolded Protein Response (UPR) and ER Stress
By blocking protein translocation into the ER, this compound leads to an accumulation of misfolded proteins in the cytoplasm and a depletion of properly folded proteins in the ER. This imbalance triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis. However, prolonged or severe ER stress, as induced by potent Sec61 inhibitors, can lead to the activation of apoptotic pathways.
Caption: this compound-induced ER stress and its impact on T cell function.
Experimental Workflow for Investigating this compound Effects
A comprehensive investigation into the effects of this compound on T cell cytotoxicity should follow a structured experimental workflow.
Caption: A streamlined workflow for studying this compound's effect on CTLs.
Conclusion
Inhibition of the Sec61 translocon by agents such as this compound presents a powerful tool for modulating T cell function. The primary effect on T cell cytotoxicity is expected to be profoundly inhibitory, stemming from the blockade of the synthesis and trafficking of essential cytotoxic effector molecules, cytokine receptors, and adhesion proteins. This leads to a multifaceted suppression of T cell activation, proliferation, target cell recognition, and killing. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate the intricate relationship between Sec61-dependent protein translocation and the cytotoxic effector functions of T lymphocytes. Further research focusing on direct quantitative measurements of target cell lysis and the fate of key cytotoxic proteins in the presence of specific Sec61 inhibitors is crucial for a complete understanding of their therapeutic potential and limitations.
References
- 1. Tumor Infiltrating T Cell Cytotoxicity Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances: role of mycolactone in the pathogenesis and monitoring of Mycobacterium ulcerans infection/Buruli ulcer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degranulation and cytokine production (functional assay) [protocols.io]
Understanding the Structure-Activity Relationship of Sec61-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sec61 translocon is a critical protein complex embedded in the membrane of the endoplasmic reticulum (ER). It serves as the primary channel for the translocation of newly synthesized polypeptides into the ER lumen or their integration into the ER membrane. Given its central role in protein biogenesis, the Sec61 complex has emerged as a promising therapeutic target for a range of diseases, including cancer, viral infections, and immune disorders.[1] Inhibition of Sec61 can disrupt the production of proteins essential for disease progression, such as growth factors, cytokines, and viral proteins.[1]
Sec61-IN-1, also known as compound A317, is a potent, small-molecule inhibitor of the Sec61 translocon.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailed experimental protocols for its characterization, and a visualization of its proposed mechanism of action.
Chemical Structure and Properties
This compound is a thiazole derivative with the following properties:
-
Molecular Formula: C₂₃H₂₂N₆OS[2]
-
Molecular Weight: 430.53 g/mol [2]
-
CAS Number: 2484865-42-9[2]
-
SMILES: O=C(C1=CC=CN1CC2=CC=NC=C2)NC3=NC([C@@H]4N(C5=NC=CC=C5)CCC4)=CS3[2]
Structure-Activity Relationship (SAR)
The core of this compound is a substituted thiazole ring, a feature shared by a class of protein secretion inhibitors.[1] Analysis of related compounds, as detailed in patent literature, reveals key structural features that govern the inhibitory activity against Sec61.
The general structure of these thiazole derivatives can be broken down into several key regions, as outlined in patent WO2020176863A1.[1] The SAR suggests that modifications to the substituents on the thiazole ring and the nature of the aromatic and heterocyclic groups attached to it significantly impact the compound's potency. While a detailed quantitative SAR study for a large set of analogs is not publicly available, the patent highlights the importance of the specific arrangement of the pyridyl and piperidinyl moieties for activity.[1]
Quantitative Data
The biological activity of this compound has been characterized in various cell-based assays. The following tables summarize the available quantitative data.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| NCI-H929 | Cell Viability | EC₅₀ | 2543 nM | [4] |
| GBM12 (PDX) | Cytotoxicity | IC₅₀ | 96.6 ng/mL | [2] |
| GBM38 (PDX) | Cytotoxicity | IC₅₀ | 163.8 ng/mL | [2] |
| U87 Glioma Cells | T-cell Cytotoxicity | - | Enhancement observed | [2] |
| GBM6 (PDX, non-SEC61G amplified) | Cytotoxicity | - | No effect observed | [2] |
Table 1: In Vitro Activity of this compound
| Animal Model | Dosing Route | Dose | Tissue | Concentration | Time Point | Reference |
| Mouse | Intravenous Injection | 25 mg/kg (single dose) | Brain | 400 ng/g | 45 min | [2] |
Table 2: In Vivo Pharmacokinetic Data for this compound
Mechanism of Action
Sec61 inhibitors are known to physically obstruct the protein translocation channel.[1] Cryo-electron microscopy studies of other small-molecule inhibitors have shown that they bind to a lipid-exposed pocket formed by the partially open lateral gate and the plug domain of the Sec61α subunit.[4] This binding stabilizes the translocon in a closed or non-productive conformation, preventing the entry and passage of nascent polypeptide chains.[4] While the specific binding site of this compound has not been experimentally determined, it is hypothesized to interact with a similar region of the Sec61 complex.
The following diagram illustrates the proposed mechanism of action of this compound within the context of co-translational protein translocation.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the methodology described for this compound and general CellTiter-Glo® protocols.[4][5]
Objective: To determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of this compound on the viability of a given cell line.
Materials:
-
NCI-H929 cells (or other target cell lines)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1x Penicillin/Streptomycin
-
This compound stock solution in DMSO
-
Opaque-walled 96-well or 384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture NCI-H929 cells to a sufficient density.
-
Resuspend cells in fresh culture medium and adjust the concentration.
-
Seed the cells into the wells of an opaque-walled multiwell plate at a predetermined density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48 hours.
-
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ or IC₅₀ value.
-
Caption: Workflow for the CellTiter-Glo® cell viability assay.
In Vitro Sec61 Translocation Assay
This is a generalized protocol based on established methods for monitoring Sec61-mediated protein translocation.
Objective: To directly assess the inhibitory effect of this compound on the translocation of a model protein into ER-derived microsomes.
Materials:
-
Rabbit reticulocyte lysate in vitro translation system
-
mRNA encoding a model secretory protein (e.g., preprolactin)
-
[³⁵S]-Methionine
-
Canine pancreatic rough microsomes (RMs)
-
This compound stock solution in DMSO
-
Protease (e.g., Proteinase K)
-
SDS-PAGE and autoradiography equipment
Procedure:
-
In Vitro Translation/Translocation Reaction:
-
Set up in vitro translation reactions containing rabbit reticulocyte lysate, the model protein mRNA, and [³⁵S]-methionine.
-
To the experimental tubes, add varying concentrations of this compound or vehicle control.
-
Add rough microsomes to the reactions to allow for co-translational translocation.
-
Incubate the reactions at a suitable temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Protease Protection Assay:
-
Following incubation, treat a set of reactions with a protease (e.g., Proteinase K) to digest any non-translocated protein. As a control, another set of reactions can be treated with the protease in the presence of a detergent (e.g., Triton X-100) to lyse the microsomes and demonstrate that the translocated protein is indeed susceptible to digestion.
-
Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography or phosphorimaging.
-
Successful translocation will be indicated by the presence of a protease-protected, and often glycosylated, form of the model protein. Inhibition by this compound will result in a dose-dependent decrease in the amount of the translocated, protease-protected protein.
-
T-cell Mediated Cytotoxicity Assay
This protocol provides a general framework for assessing the enhancement of T-cell killing of glioma cells by this compound.
Objective: To determine if this compound can sensitize glioma cells to killing by cytotoxic T-lymphocytes (CTLs).
Materials:
-
U87 glioma cells (or other target glioma cell line)
-
Activated human T-cells (CTLs)
-
Appropriate cell culture media for both cell types
-
This compound stock solution in DMSO
-
A method for quantifying cell death (e.g., LDH release assay, flow cytometry with viability dyes, or live-cell imaging).
Procedure:
-
Target Cell Preparation:
-
Seed U87 glioma cells in a multiwell plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the glioma cells with a sub-lethal concentration of this compound or vehicle control for a predetermined period (e.g., 24 hours). This pre-treatment is intended to modulate the expression of proteins that may affect immune recognition.
-
-
Co-culture:
-
After the pre-treatment period, wash the glioma cells to remove the compound.
-
Add activated CTLs to the wells containing the treated and untreated glioma cells at a specific effector-to-target (E:T) ratio.
-
Co-culture the cells for a period sufficient to observe T-cell mediated killing (e.g., 4-24 hours).
-
-
Cytotoxicity Measurement:
-
Quantify the extent of glioma cell death using a chosen method. For example, collect the supernatant to measure LDH release, or stain the cells with viability dyes and analyze by flow cytometry.
-
-
Data Analysis:
-
Compare the percentage of specific lysis of glioma cells in the this compound-treated group to the vehicle-treated group. An increase in specific lysis in the presence of the inhibitor indicates sensitization to T-cell killing.
-
Conclusion
This compound is a potent inhibitor of the Sec61 translocon with demonstrated activity against glioma cells and the ability to enhance T-cell mediated cytotoxicity. Its structure-activity relationship is rooted in its substituted thiazole core, though further studies are needed to fully elucidate the specific interactions with the Sec61 complex. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel Sec61 inhibitors. The development of such compounds holds significant promise for new therapeutic strategies in oncology and other disease areas.
References
- 1. WO2020176863A1 - Thiazole derivatives as protein secretion inhibitors - Google Patents [patents.google.com]
- 2. Characterization of the interaction between the Sec61 translocon complex and ppαF using optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Translocation through the Sec61 Translocon by Nascent Polypeptide Structure within the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Sec61-IN-1: A Technical Guide to Target Engagement and Binding Site on the Sec61 Translocon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sec61-IN-1, a potent inhibitor of the Sec61 translocon. The document details its target engagement, binding site on the Sec61α subunit, and provides comprehensive experimental protocols for its characterization.
Introduction to Sec61 and this compound
The Sec61 complex is the central component of the protein translocation machinery in the endoplasmic reticulum (ER) membrane.[1][2] It forms a channel through which newly synthesized polypeptides are translocated into the ER lumen or integrated into the ER membrane.[2] The α-subunit of Sec61 (Sec61α) is the pore-forming component and the primary target for a variety of small molecule inhibitors.[1][2]
This compound (also known as compound A317) is a potent inhibitor of Sec61-mediated protein translocation.[3][4] By blocking this essential cellular process, this compound has shown cytotoxic effects, particularly in cancer cells that exhibit high rates of protein synthesis and secretion.[2][3]
Target Engagement of this compound
Target engagement of this compound has been primarily characterized through its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) for cytotoxicity varies depending on the cellular context, particularly in relation to the expression levels of Sec61 subunits.
Quantitative Data for this compound Cytotoxicity
| Cell Line | Genetic Background | IC50 |
| U87 Glioma | - | Potent T-cell cytotoxicity enhancement |
| GBM12 PDX | SEC61G-EGFR dual amplification | 96.6 ng/mL |
| GBM38 PDX | SEC61G-EGFR dual amplification | 163.8 ng/mL |
| GBM6 PDX | EGFR amplification, non-SEC61G amplified | No effect |
Data sourced from MedChemExpress product information for this compound.[3]
Binding Site of this compound on Sec61
While direct structural data for this compound complexed with Sec61 is not yet publicly available, extensive research on other small molecule inhibitors of Sec61 provides a strong model for its binding site. These studies have revealed a common binding pocket on the Sec61α subunit.
This binding site is a lipid-exposed pocket formed by the partially open lateral gate and the plug domain of Sec61α. The inhibitor binding stabilizes the plug in a closed conformation, thereby preventing the translocation channel from opening to accept nascent polypeptide chains. Mutations conferring resistance to various Sec61 inhibitors have been consistently mapped to this allosteric binding pocket.
Signaling Pathway and Experimental Workflows
Sec61-Mediated Co-translational Translocation
Caption: Sec61-mediated co-translational protein translocation pathway and its inhibition by this compound.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for the characterization of a Sec61 inhibitor like this compound.
Detailed Experimental Protocols
In Vitro Protein Translocation Assay
This assay directly measures the ability of this compound to inhibit the translocation of a model protein into ER-derived microsomes.
Materials:
-
Rabbit reticulocyte lysate (for in vitro translation)
-
Canine pancreatic rough microsomes (source of Sec61)
-
Plasmid DNA encoding a model secretory protein (e.g., preprolactin)
-
[35S]-Methionine
-
RNase-free water, buffers, and salts
-
This compound dissolved in DMSO
-
Proteinase K
-
SDS-PAGE gels and autoradiography equipment
Protocol:
-
In Vitro Translation/Translocation Reaction:
-
Set up a reaction mixture containing rabbit reticulocyte lysate, the plasmid encoding the secretory protein, [35S]-methionine, and RNase-free water.
-
To the experimental tubes, add varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Add an equivalent volume of DMSO to the control tube.
-
Pre-incubate the inhibitor with the microsomes for 15 minutes at room temperature.
-
Initiate the reaction by adding the in vitro translation mix to the microsomes.
-
Incubate the reaction at 30°C for 60 minutes to allow for translation and translocation.
-
-
Protease Protection:
-
Following incubation, divide each reaction into two aliquots.
-
To one aliquot, add Proteinase K to digest any non-translocated (cytosolic) protein. Leave the other aliquot untreated.
-
Incubate on ice for 30 minutes.
-
Stop the digestion by adding a protease inhibitor (e.g., PMSF).
-
-
Analysis:
-
Analyze the samples by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.
-
The translocated protein will be protected from Proteinase K digestion and will appear as a band in the protease-treated lane. The intensity of this band will decrease with increasing concentrations of this compound.
-
Quantify the band intensities to determine the IC50 for translocation inhibition.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to Sec61 in a cellular environment.[5][6] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells expressing Sec61 (e.g., U87 glioma cells)
-
This compound in DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for Sec61α
Protocol:
-
Compound Treatment:
-
Treat cultured cells with this compound at a desired concentration (e.g., 10x the cytotoxic IC50) or with DMSO as a vehicle control.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Sec61α in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Competitive Binding Assay
This assay can be used to determine if this compound binds to the same site as other known Sec61 inhibitors.
Materials:
-
Isolated ER microsomes
-
A known Sec61 inhibitor with a fluorescent or radiolabeled tag (the "probe")
-
Unlabeled this compound
-
Assay buffer
-
A method to detect the probe signal (e.g., fluorescence plate reader or scintillation counter)
Protocol:
-
Assay Setup:
-
In a microplate, add a fixed concentration of the labeled probe to ER microsomes.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include a control with no unlabeled inhibitor and a control with a large excess of unlabeled probe to determine maximal and minimal binding, respectively.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for a set period to allow binding to reach equilibrium.
-
Measure the signal from the bound probe. This may require a wash step to remove the unbound probe, depending on the assay format (e.g., scintillation proximity assay or fluorescence polarization).
-
-
Analysis:
-
Plot the probe signal as a function of the this compound concentration.
-
A decrease in the probe signal with increasing concentrations of this compound indicates that it competes for the same binding site.
-
Fit the data to a competition binding curve to determine the Ki or IC50 for displacement of the probe.
-
Conclusion
This compound is a valuable research tool for studying the Sec61 translocon and holds potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its target engagement, binding, and cellular activity. Further structural studies will be crucial to fully elucidate the precise molecular interactions between this compound and its binding site on the Sec61 translocon.
References
- 1. mdpi.com [mdpi.com]
- 2. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antiviral Properties of Sec61-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Sec61 translocon, a critical component of the host cell's protein secretion machinery, has emerged as a promising target for host-directed antiviral therapeutics. By inhibiting the biogenesis of viral structural proteins, small molecule inhibitors of Sec61 can prevent the assembly and egress of a wide range of enveloped viruses, offering a potential broad-spectrum treatment strategy. This technical guide explores the antiviral potential of Sec61-IN-1, a potent inhibitor of the Sec61 complex. While direct, peer-reviewed antiviral data for this compound is not yet publicly available, this document extrapolates its likely mechanism and efficacy based on comprehensive studies of other well-characterized Sec61 inhibitors. We provide detailed experimental protocols for evaluating its antiviral activity, cytotoxicity, and mechanism of action, alongside a framework for data presentation and visualization to guide future research and development.
Introduction: The Sec61 Translocon as a Host-Directed Antiviral Target
The endoplasmic reticulum (ER) is the central site for the synthesis and maturation of a vast number of cellular proteins.[1] The Sec61 complex is the primary channel that mediates the translocation of nascent secretory proteins into the ER lumen and the integration of transmembrane proteins into the ER membrane.[2][3][4] This heterotrimeric complex, composed of Sec61α, β, and γ subunits, forms a dynamic, aqueous pore that is essential for cellular function.[3]
Many enveloped viruses, including significant human pathogens like flaviviruses, coronaviruses, and influenza viruses, are fundamentally dependent on the host cell's secretory pathway.[5][6][7] They co-opt the Sec61 translocon to process their own envelope glycoproteins, which are essential for viral entry, assembly, and the formation of infectious progeny.[7][8] By targeting the Sec61 complex, a host-directed antiviral approach can, in principle, disrupt the replication cycle of multiple viruses simultaneously, potentially overcoming the challenge of viral resistance that often plagues drugs targeting viral enzymes.[5][9] Small molecule inhibitors that block the Sec61 channel have been identified as potential anticancer, immunosuppressive, and antiviral agents.[10][11]
This compound (also known as compound A317) is a potent, novel inhibitor of the Sec61 complex.[12] While its activity has been primarily characterized in the context of oncology, its mechanism of action strongly suggests significant potential as a broad-spectrum antiviral agent.[12][13]
Mechanism of Action: Inhibition of Viral Polyprotein Translocation
Sec61 inhibitors function by physically obstructing the protein-conducting channel.[5][9] They bind to a pocket on the Sec61α subunit, stabilizing the channel in a closed or partially-closed conformation.[10][11] This action prevents the insertion of a nascent polypeptide's signal sequence into the channel, thereby halting its translocation into the ER lumen or integration into the membrane.[14]
For an enveloped virus, this blockade has critical downstream consequences:
-
Inhibition of Glycoprotein Synthesis: Viral envelope proteins (e.g., SARS-CoV-2 Spike, Dengue E protein) fail to enter the ER, preventing their proper folding, glycosylation, and trafficking.[8][15]
-
Disruption of Viral Assembly: Without functional envelope proteins, the assembly of new, infectious virions at cellular membranes is aborted.[5][9]
-
Impaired Replication Complex Formation: For some viruses like coronaviruses, Sec61 inhibition has been shown to block the formation of double-membrane vesicles, the sites of viral RNA replication.[6][15]
This post-entry mechanism of action makes Sec61 inhibitors a complementary strategy to entry inhibitors or drugs targeting viral polymerases.[15]
Signaling Pathway Diagram
Caption: Mechanism of this compound antiviral action.
Quantitative Data Presentation
Effective evaluation of an antiviral compound requires standardized metrics. Key parameters include the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀). A higher SI value indicates a more favorable therapeutic window.
The following table summarizes the reported in vitro antiviral activity of Apratoxin S4, another potent Sec61 inhibitor, to serve as a benchmark for the expected performance of this compound.[15]
| Table 1: In Vitro Antiviral Activity of Sec61 Inhibitor Apratoxin S4 | ||||
| Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | Vero E6 | 170 | >10 | >58 |
| SARS-CoV-2 | HeLa-hACE2 | 0.71 | >1 | >1400 |
| Influenza A virus/WSN | A549 | 0.46 | >1 | >2200 |
| Dengue virus (serotype 2) | Huh-7.5 | 3.3 | >1 | >300 |
| Zika virus | Huh-7.5 | 15 | >1 | >67 |
| West Nile virus | Huh-7.5 | 14 | >1 | >71 |
| Data sourced from Müller et al., ACS Infect. Dis. 2021.[15] |
Experimental Protocols
The following protocols provide detailed methodologies for the characterization of this compound's antiviral properties.
Cytotoxicity Assay (MTS Assay)
This assay determines the concentration of this compound that is toxic to the host cells, a critical parameter for calculating the selectivity index.
Methodology:
-
Cell Plating: Seed host cells (e.g., Vero E6, A549, Huh-7.5) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[1][16]
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.1 nM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (background control) and cells treated with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent solution to each well.[1][17]
-
Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. The CC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.[17]
Antiviral Activity Assay (Virus Yield Reduction Assay)
This assay quantifies the reduction in the production of infectious viral particles in the presence of the inhibitor.
Methodology:
-
Cell Plating: Seed host cells in a 24-well or 48-well plate and grow to 90-95% confluency.
-
Infection: Infect the cell monolayers with the virus of interest at a specified multiplicity of infection (MOI), typically 0.01 to 1. Allow the virus to adsorb for 1-2 hours at 37°C.[15][18]
-
Treatment: After adsorption, remove the viral inoculum, wash the cells with PBS, and add fresh culture medium containing serial dilutions of this compound. Include a vehicle-treated virus control.
-
Incubation: Incubate the plates for 24-72 hours, depending on the replication cycle of the virus.
-
Harvesting: At the end of the incubation period, harvest the cell culture supernatant (and/or cell lysates, depending on the virus).[2][19]
-
Titration of Progeny Virus: Determine the viral titer in the harvested samples using a standard titration method, such as a Plaque Assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[18]
-
Analysis: Calculate the viral yield (in Plaque Forming Units per mL, PFU/mL) for each drug concentration. The EC₅₀ is the concentration of this compound that reduces the viral yield by 50% compared to the vehicle-treated control.
Mechanistic Assay (In Vitro Protein Translocation)
This cell-free assay directly assesses the ability of this compound to inhibit the translocation of a protein into the ER.
Methodology:
-
System Components: Combine rabbit reticulocyte lysate (for translation), canine pancreatic rough microsomes (as a source of Sec61 translocons), an in vitro-transcribed mRNA encoding a model secretory protein (e.g., preprolactin), and ³⁵S-methionine for radiolabeling.[20][21]
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Translation/Translocation Reaction: Initiate translation by adding the mRNA. Allow the reaction to proceed for 30-60 minutes at 30°C. During this time, nascent proteins are synthesized and, if translocation is successful, imported into the microsomes.[20]
-
Protease Protection: Stop the reaction and treat half of each sample with a protease (e.g., Proteinase K). Proteins successfully translocated into the ER lumen will be protected from digestion, while untranslocated proteins will be degraded.
-
Analysis: Analyze the reaction products by SDS-PAGE and autoradiography. Successful translocation is indicated by the presence of a protease-protected, often glycosylated (resulting in a higher molecular weight band), protein. Inhibition of translocation results in the absence of this protected band.[22]
Experimental Workflow Visualization
A logical workflow is essential for the systematic evaluation of a novel antiviral candidate.
Caption: Workflow for antiviral evaluation of this compound.
Conclusion
This compound represents a promising chemical entity for the development of novel, host-directed antiviral therapies. Its potent inhibition of the Sec61 translocon provides a clear and compelling mechanism for disrupting the replication of a broad range of enveloped viruses. While direct antiviral testing is required for confirmation, the data from analogous compounds strongly support its potential. The experimental protocols and frameworks provided in this guide offer a comprehensive roadmap for researchers to systematically investigate the antiviral properties of this compound and advance its development as a next-generation therapeutic.
References
- 1. broadpharm.com [broadpharm.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. mdpi.com [mdpi.com]
- 4. Translocation of proteins through the Sec61 and SecYEG channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Sec61 Inhibitor Apratoxin S4 Potently Inhibits SARS-CoV-2 and Exhibits Broad-Spectrum Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 9. 2.8. Plaque-Reduction Neutralization Test (PRNT) [bio-protocol.org]
- 10. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. WO2020176863A1 - Thiazole derivatives as protein secretion inhibitors - Google Patents [patents.google.com]
- 14. An allosteric Sec61 inhibitor traps nascent transmembrane helices at the lateral gate | eLife [elifesciences.org]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of the interaction between the Sec61 translocon complex and ppαF using optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Sec61-IN-1: A Technical Guide to Investigating Protein Secretion Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The secretion of proteins is a fundamental cellular process essential for intercellular communication, tissue homeostasis, and numerous physiological functions. The Sec61 translocon, a highly conserved protein-conducting channel in the endoplasmic reticulum (ER) membrane, serves as the primary gateway for the majority of proteins entering the secretory pathway. Its critical role makes it an attractive target for therapeutic intervention in diseases characterized by aberrant protein secretion, such as cancer and viral infections. Sec61-IN-1 (also known as compound A317) is a potent small molecule inhibitor of the Sec61 translocon. This technical guide provides an in-depth overview of this compound as a tool for studying protein secretion, offering experimental protocols and data presentation formats to aid researchers in their investigations.
Due to the limited availability of comprehensive public data on this compound, this guide will also draw upon data from other well-characterized Sec61 inhibitors, such as the broad-spectrum inhibitor mycolactone and the substrate-selective inhibitor cotransin, to provide a broader context and representative experimental frameworks.
Mechanism of Action of Sec61 Inhibitors
Sec61 inhibitors function by physically obstructing the Sec61 channel, thereby preventing the translocation of newly synthesized polypeptides from the ribosome into the ER lumen. Cryo-electron microscopy studies have revealed that many of these inhibitors bind to a common pocket on the Sec61α subunit, the central pore-forming component of the translocon. This binding stabilizes the translocon in a closed conformation, preventing the lateral gate from opening and the plug domain from being displaced, which are essential steps for the initiation of protein translocation. The consequence is an accumulation of untranslocated proteins in the cytosol, which can trigger cellular stress responses, most notably the Unfolded Protein Response (UPR) and the Integrated Stress Response (ISR).
Caption: Mechanism of this compound action.
Quantitative Data on Sec61 Inhibition
The efficacy of Sec61 inhibitors can be quantified through various assays, including in vitro translocation assays, cell viability assays, and quantitative proteomics. Below are tables summarizing available data for this compound and representative data for other well-characterized Sec61 inhibitors.
Table 1: Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | Genotype | IC50 (ng/mL) |
| GBM12 | SEC61G-EGFR dual amplification | 96.6 |
| GBM38 | SEC61G-EGFR dual amplification | 163.8 |
| GBM6 | EGFR amplification, no SEC61G amplification | No effect |
Data from MedchemExpress. This data suggests that the cytotoxic effect of this compound may be enhanced in cells with amplification of the SEC61G gene.
Table 2: Representative IC50 Values for Various Sec61 Inhibitors
| Inhibitor | Assay Type | Cell Line/System | IC50 |
| Mycolactone | In vitro translocation | - | ~100 nM |
| Cotransin | VCAM-1 Expression | Human Endothelial Cells | ~0.5 µM |
| Apratoxin A | Cytotoxicity | HCT116 | 140 nM |
| Ipomoeassin F | In vitro translocation | - | ~50 nM |
This table presents a compilation of data from various sources to illustrate the range of potencies observed with different Sec61 inhibitors.
Table 3: Proteomic Analysis of Mycolactone-Treated T-cells
| Protein Class | Number of Proteins Identified | Percentage Downregulated (>2-fold) |
| Secreted Proteins | 150 | 85% |
| Type I Transmembrane | 200 | 60% |
| Type II Transmembrane | 100 | 40% |
| Multi-pass Transmembrane | 300 | 10% |
Representative data illustrating the broad-spectrum activity of mycolactone, which preferentially affects secreted and single-pass transmembrane proteins.
Signaling Pathways Affected by Sec61 Inhibition
Blockade of the Sec61 translocon leads to an accumulation of untranslocated precursor proteins in the cytosol, which can induce the Unfolded Protein Response (UPR) and the Integrated Stress Response (ISR). The UPR is a set of signaling pathways initiated by three ER-resident sensors: IRE1α, PERK, and ATF6. The ISR converges on the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), leading to a global reduction in protein synthesis but preferential translation of certain stress-response mRNAs, such as ATF4.
Caption: UPR and ISR activation by Sec61 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on protein secretion.
1. In Vitro Protein Translocation Assay
This assay directly measures the ability of a protein to be translocated across ER-derived microsomes.
-
Materials:
-
Rabbit reticulocyte lysate in vitro transcription/translation system
-
Plasmid DNA encoding a secreted protein with a signal peptide
-
Canine pancreatic rough microsomes (or other source of ER membranes)
-
This compound (or other inhibitor) dissolved in DMSO
-
Proteinase K
-
SDS-PAGE reagents
-
Autoradiography or phosphorimaging system
-
-
Protocol:
-
Perform in vitro transcription/translation of the target protein in the presence of [35S]-methionine according to the manufacturer's protocol.
-
In parallel reactions, include rough microsomes and varying concentrations of this compound (and a DMSO vehicle control).
-
Incubate the reactions at 30°C for 1 hour to allow for translation and translocation.
-
Split each reaction into two tubes. To one tube, add Proteinase K to a final concentration of 0.5 mg/mL and incubate on ice for 30 minutes. The other tube serves as a no-protease control.
-
Stop the protease digestion by adding a protease inhibitor cocktail and boiling in SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE and autoradiography/phosphorimaging.
-
Expected Outcome: In the absence of the inhibitor, a protease-protected band corresponding to the translocated, signal-cleaved protein will be observed. In the presence of an effective concentration of this compound, this band will be diminished or absent, while the band corresponding to the full-length, non-translocated protein will be more prominent and will be degraded by Proteinase K.
-
2. Western Blot Analysis of Secreted Proteins
This method assesses the effect of this compound on the secretion of specific endogenous or overexpressed proteins from cultured cells.
-
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the secreted protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
-
-
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of this compound or a DMSO control.
-
Incubate for a desired period (e.g., 6-24 hours).
-
Collect the cell culture supernatant and the cell lysate separately.
-
Concentrate the supernatant proteins using a spin concentrator if the protein of interest is of low abundance.
-
Measure the total protein concentration of the cell lysates to ensure equal loading.
-
Perform SDS-PAGE and western blotting for both the supernatant and lysate fractions.
-
Probe the membrane with the primary antibody against the secreted protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imager.
-
Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in the amount of the secreted protein in the supernatant and a corresponding increase in its intracellular accumulation in the cell lysate.
-
3. Cell Viability Assay
This assay determines the cytotoxic effect of this compound on cultured cells.
-
Materials:
-
Cultured cells
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubate for 48-72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value by plotting the cell viability against the log of the inhibitor concentration.
-
Experimental Workflow and Logical Relationships
The study of this compound's effect on protein secretion typically follows a logical progression of experiments, from in vitro validation to cellular and mechanistic studies.
Caption: A typical experimental workflow.
Conclusion
This compound represents a valuable chemical tool for dissecting the intricate pathways of protein secretion. Its ability to potently inhibit the Sec61 translocon allows for the controlled perturbation of this fundamental cellular process. By employing the quantitative methods and experimental protocols outlined in this guide, researchers can effectively characterize the impact of this compound on specific proteins of interest, delineate its effects on global protein secretion, and unravel the downstream consequences on cellular stress signaling pathways. While further research is needed to fully elucidate the specific properties of this compound, the knowledge gained from studying other Sec61 inhibitors provides a strong framework for its application in basic research and drug development.
Methodological & Application
Application Notes and Protocols: Sec61-IN-1 for U87 Glioma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is a highly aggressive and challenging brain tumor to treat. The U87 MG cell line, derived from a human malignant glioma, is a cornerstone in GBM research, providing a critical in vitro model to explore novel therapeutic avenues.[1][2][3] A promising target in cancer therapy is the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER) essential for the biosynthesis of most secreted and transmembrane proteins.[4][5][6][7] Cancer cells, with their high rate of protein synthesis and secretion, are particularly vulnerable to the disruption of this pathway.[4][5][6]
Sec61 inhibitors, such as Sec61-IN-1, represent a novel class of anti-cancer agents. These small molecules obstruct the Sec61 channel, leading to an accumulation of untranslocated proteins in the cytosol. This triggers the unfolded protein response (UPR) and ER stress, ultimately inducing apoptosis in cancer cells.[4][8] This document provides a detailed protocol for the application of this compound in U87 glioma cell culture, intended to guide researchers in investigating its therapeutic potential.
Mechanism of Action of Sec61 Inhibitors
The Sec61 translocon is the central component of the protein translocation machinery at the ER membrane. It forms a channel through which newly synthesized polypeptides with a signal peptide are imported into the ER lumen or integrated into the ER membrane. This process is fundamental for the proper folding, modification, and trafficking of a vast number of proteins essential for cell survival, signaling, and interaction with the extracellular environment.[5][7][9]
Sec61 inhibitors function by physically blocking this channel, thereby inhibiting the translocation of nascent polypeptides.[4] This disruption has profound consequences for the cell, particularly for cancer cells that are highly dependent on the secretory pathway to support their rapid growth and to secrete factors that modulate the tumor microenvironment.[5][6] The inhibition of the Sec61 translocon leads to a cascade of cellular events, including the activation of ER stress and the UPR, which, when prolonged or overwhelming, can trigger programmed cell death (apoptosis).[8]
Data Presentation: Efficacy of Sec61 Inhibitors in Glioblastoma Cells
The following table summarizes the cytotoxic effects of representative Sec61 inhibitors on U87 MG glioblastoma cells. This data is provided as a reference for the expected potency of this compound.
| Compound | Cell Line | Assay | IC50 | Reference |
| Coibamide A | U87-MG | Cytotoxicity Assay | ~5 nM | [10][11] |
| Apratoxin A | U87-MG | Cytotoxicity Assay | ~5 nM | [10][11] |
| KZR-8834 | Hematologic Cancer Cell Lines | Cell Viability | 250-359 nM | [8] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Experimental Protocols
U87 Glioma Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the U87 MG human glioblastoma cell line.[1][2][3][12][13][14]
Materials:
-
U-87 MG cell line (ATCC HTB-14)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Complete Growth Medium: To prepare 500 mL of complete growth medium, aseptically mix:
-
445 mL of EMEM or DMEM
-
50 mL of FBS (final concentration 10%)
-
5 mL of Penicillin-Streptomycin solution (final concentration 100 U/mL penicillin, 100 µg/mL streptomycin)
Procedure:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of frozen U87 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1,200 rpm for 5 minutes.[1]
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Passaging:
-
Observe the cells daily under an inverted microscope.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, they should be subcultured.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed new T-75 flasks at a density of 2 x 10^4 cells/cm^2 (approximately 1.5 x 10^6 cells per flask). A typical split ratio is 1:4 to 1:5.[1]
-
Preparation and Application of this compound
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium (as prepared above)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation and Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for your experiment (e.g., ranging from nanomolar to micromolar concentrations).
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound treatment. The final DMSO concentration should typically be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Aspirate the existing medium from the U87 cells (seeded in appropriate culture plates) and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the viability of U87 cells.
Materials:
-
U87 cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed U87 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Remove the medium and add 100 µL of medium containing various concentrations of this compound or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 hours).[15]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Signaling Pathway of Sec61 Inhibition
Caption: Mechanism of this compound induced apoptosis in glioma cells.
Experimental Workflow for this compound Treatment of U87 Cells
Caption: Workflow for assessing this compound cytotoxicity in U87 cells.
References
- 1. encodeproject.org [encodeproject.org]
- 2. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 3. U-87 MG - Wikipedia [en.wikipedia.org]
- 4. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Human U87 glioblastoma cells with stemness features display enhanced sensitivity to natural killer cell cytotoxicity through altered expression of NKG2D ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3D Cell Culture of Glioblastoma Cell (U-87 MG) in VitroGel® | TheWell Bioscience [thewellbio.com]
- 14. bcrj.org.br [bcrj.org.br]
- 15. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Glioblastoma Patient-Derived Xenograft (PDX) Cell Lines with Sec61-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Sec61-IN-1, a potent inhibitor of the Sec61 translocon, in the context of glioblastoma (GBM) patient-derived xenograft (PDX) cell lines. This document outlines the underlying scientific rationale, detailed experimental protocols, and expected outcomes based on available preclinical data.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. A growing body of evidence implicates the cellular machinery responsible for protein secretion and membrane protein integration as a critical dependency for cancer cells. The Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER), is a key component of this machinery.
In glioblastoma, the gamma subunit of the Sec61 complex, SEC61G, is frequently co-amplified with the epidermal growth factor receptor (EGFR), a well-established oncogene in this disease.[1][2][3] High expression of SEC61G is correlated with poor prognosis and is essential for tumor cell survival and the response to ER stress.[3] Furthermore, Sec61G plays a crucial role in immune evasion by facilitating the proper glycosylation and cell surface presentation of immune checkpoint ligands such as PD-L1.[2][4]
This compound (also known as compound A317) is a novel small molecule inhibitor of the Sec61 translocon.[5][6] By blocking the Sec61 channel, this compound disrupts the translocation of nascent polypeptides into the ER, leading to an accumulation of unfolded proteins, induction of ER stress, and ultimately, apoptotic cell death in susceptible cancer cells.[7][8][9] Preclinical studies have demonstrated the potent cytotoxic effects of this compound in glioma cells, particularly in those with amplification of both SEC61G and EGFR.[5]
These notes provide detailed protocols for the culture of GBM PDX cell lines and their subsequent treatment with this compound, including methods for assessing cell viability and target engagement.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Glioblastoma PDX Cell Lines
| GBM PDX Cell Line | SEC61G/EGFR Amplification Status | This compound IC50 | Reference |
| GBM12 | Dual Amplification | 96.6 ng/mL | [5] |
| GBM38 | Dual Amplification | 163.8 ng/mL | [5] |
| GBM6 | EGFR Amplification, non-SEC61G Amplified | No effect | [5] |
| NCI-H929 (Multiple Myeloma) | Not Applicable | 2543 nM (EC50) | [10] |
Experimental Protocols
Protocol 1: Culture of Glioblastoma Patient-Derived Xenograft (PDX) Cell Lines
Glioblastoma PDX cell lines are valuable preclinical models as they retain the genetic and phenotypic heterogeneity of the original patient tumors. It is crucial to note that these are not immortalized cell lines and have limited expansion capabilities.[5]
Materials:
-
Complete DMEM/F-12 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
Stem cell medium (e.g., StemPro NSC SFM) for neurosphere cultures
-
Laminin-coated flasks or plates (for adherent cultures)
-
Trypsin-EDTA or a gentler cell dissociation reagent (e.g., Accutase)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cryopreserved GBM PDX cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of fresh, pre-warmed medium.
-
-
Adherent Culture:
-
Plate the cell suspension in laminin-coated T-75 flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and morphology daily. Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.
-
-
Neurosphere (Suspension) Culture:
-
Plate the cell suspension in non-adherent flasks or plates in a serum-free stem cell medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor the formation and growth of neurospheres.
-
To passage, collect the neurospheres, centrifuge at 150 x g for 5 minutes, and mechanically or enzymatically dissociate them into a single-cell suspension before reseeding.
-
Protocol 2: Treatment of GBM PDX Cell Lines with this compound
Materials:
-
This compound (Compound A317)
-
Dimethyl sulfoxide (DMSO), sterile
-
GBM PDX cell lines in culture (adherent or neurospheres)
-
Appropriate cell culture plates (e.g., 96-well plates for viability assays)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
For adherent cultures, seed the GBM PDX cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
For neurosphere cultures, dissociate the spheres into single cells and seed them in non-adherent 96-well plates.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control group (medium with the same final concentration of DMSO).
-
Carefully remove the old medium from the wells (for adherent cultures) and add the medium containing this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 48-72 hours) at 37°C and 5% CO2.
-
Protocol 3: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT reagent to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the IC50 value of this compound.
Protocol 4: Western Blot Analysis for Target Engagement and Downstream Effects
Western blotting can be used to assess the impact of this compound on the expression of key proteins involved in the ER stress response and apoptosis.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BiP/GRP78, anti-CHOP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound in Glioblastoma Cells.
Caption: Experimental Workflow for Evaluating this compound in GBM PDX Cells.
References
- 1. WO2020176863A1 - Thiazole derivatives as protein secretion inhibitors - Google Patents [patents.google.com]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. Structure of the Sec61 channel opened by a signal sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sec61 - Wikipedia [en.wikipedia.org]
- 7. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 8. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parklab.mcb.berkeley.edu [parklab.mcb.berkeley.edu]
- 10. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols for High-Throughput Screening of Sec61 Inhibitors Using Sec61-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sec61 translocon is the primary channel for protein translocation into the endoplasmic reticulum (ER), making it a critical component of the secretory pathway.[1] Inhibition of the Sec61 complex disrupts the biogenesis of a majority of secreted and transmembrane proteins, a process that is often upregulated in cancer and viral infections. This dependency makes the Sec61 translocon an attractive target for therapeutic intervention. Sec61-IN-1 is a potent inhibitor of the Sec61 complex, demonstrating cytotoxic effects in cancer cell lines.[2] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize new Sec61 inhibitors.
Key Concepts in Sec61 Inhibition HTS
Screening for Sec61 inhibitors presents unique challenges as the Sec61 complex lacks any enzymatic activity that can be easily monitored.[3][4] Therefore, HTS assays are typically cell-based and rely on reporter systems that are sensitive to the inhibition of protein translocation. A common strategy involves a sequential screening process:
-
Primary Screen: A cell-based assay designed to identify all compounds that disrupt the expression of a reporter protein dependent on Sec61 translocation. This initial screen is sensitive but may also identify compounds that affect general transcription or translation.[5]
-
Secondary Screen (Counter-screen): This screen is designed to eliminate false positives from the primary screen. A reporter protein that does not require Sec61 for its expression is used. Compounds that inhibit the signal in both the primary and secondary screens are likely general inhibitors of cellular processes and are discarded.[5]
A key metric for the quality and reliability of an HTS assay is the Z'-factor .[3] This statistical parameter reflects the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.[6]
Signaling Pathways
To effectively design and interpret screening assays, a thorough understanding of the protein translocation pathways is essential.
Co-translational Translocation Pathway
This pathway is utilized by proteins with a hydrophobic N-terminal signal sequence. The process is tightly coupled with protein synthesis.
Caption: Co-translational protein translocation pathway.
Post-translational Translocation Pathway
This pathway is used by some proteins, particularly in yeast, that are fully synthesized in the cytosol before being imported into the ER. This process is independent of the ribosome.
Caption: Post-translational protein translocation pathway.
High-Throughput Screening Experimental Workflow
A robust HTS workflow is crucial for the successful identification of novel Sec61 inhibitors. The following diagram outlines a typical sequential screening strategy.
Caption: Sequential HTS workflow for identifying Sec61 inhibitors.
Quantitative Data of Known Sec61 Inhibitors
The following table summarizes the inhibitory concentrations of several known Sec61 inhibitors. This data is essential for assay validation and for benchmarking the potency of newly identified compounds.
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound | Cytotoxicity | GBM12 PDX cell line | 96.6 ng/mL | [2] |
| This compound | Cytotoxicity | GBM38 PDX cell line | 163.8 ng/mL | [2] |
| Ipomoeassin F (Ipo-F) | In Vitro Translocation | --- | ~50 nM | [7] |
| KZR-261 | In Vitro Activity | Various tumor cell lines | Nanomolar range | [8] |
| KZR-834 | In Vitro Activity | Various tumor cell lines | Nanomolar range | [8] |
| Mycolactone | In Vitro Translocation | --- | Nanomolar concentrations | [9] |
Experimental Protocols
Protocol 1: Cell-Based High-Throughput Screening for Sec61 Inhibitors using a GFP Reporter
This protocol describes a sequential screening assay to identify specific inhibitors of the Sec61-dependent translocation pathway.[4][5]
Materials:
-
HEK293 cells stably expressing a tetracycline-inducible Sec61-dependent reporter (e.g., a GPCR C-terminally tagged with GFP; CRF1R-GFP).[5]
-
HEK293 cells stably expressing a tetracycline-inducible cytosolic GFP (for the counter-screen).[5]
-
Cell culture medium (e.g., DMEM) with 10% FBS, penicillin, and streptomycin.
-
Doxycycline.
-
Compound library dissolved in DMSO.
-
This compound (as a positive control).
-
384-well black, clear-bottom tissue culture plates.
-
Plate reader with fluorescence detection capabilities.
Primary Screening Protocol:
-
Cell Seeding: Seed the HEK293 cells expressing the GPCR-GFP reporter into 384-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Addition: Add the library compounds to the assay plates at a final concentration of 10 µM. Include wells with DMSO only (negative control) and wells with a known Sec61 inhibitor like this compound (positive control).
-
Induction of Reporter Expression: After a 1-hour incubation with the compounds, add doxycycline to a final concentration of 1 µg/mL to induce the expression of the GPCR-GFP reporter.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Fluorescence Measurement: Measure the GFP fluorescence using a plate reader (excitation ~488 nm, emission ~510 nm).
-
Data Analysis: Normalize the data to the positive and negative controls. Calculate the Z'-factor for each plate to assess assay quality.[3] A Z' factor of >0.5 is considered excellent for HTS.[6] Identify primary hits as compounds that significantly reduce the GFP signal.
Secondary Screening (Counter-screen) Protocol:
-
Repeat the primary screening protocol using the HEK293 cell line that expresses cytosolic GFP.
-
Data Analysis: Compounds that inhibit GFP expression in both the primary and secondary screens are considered non-specific inhibitors and are excluded from further analysis. Compounds that only inhibit the GPCR-GFP reporter are considered specific inhibitors of the Sec61 translocation pathway.
Protocol 2: In Vitro Translation and Translocation Assay
This assay directly measures the ability of a compound to inhibit the translocation of a protein into ER-derived microsomes.[9][10]
Materials:
-
Rabbit reticulocyte lysate in vitro translation system.
-
Plasmid DNA encoding a precursor protein with a signal sequence (e.g., preprolactin).
-
[35S]-Methionine.
-
Canine pancreatic rough microsomes (RMs).
-
Test compounds (including this compound as a positive control) dissolved in DMSO.
-
Proteinase K.
-
SDS-PAGE and autoradiography equipment.
Protocol:
-
In Vitro Translation: Program the rabbit reticulocyte lysate with the mRNA of the precursor protein in the presence of [35S]-Methionine to synthesize the radiolabeled protein.
-
Microsome and Inhibitor Incubation: In parallel, incubate the rough microsomes with the test compounds or DMSO (control) for a predetermined time (e.g., 30 minutes on ice).
-
Translocation Reaction: Combine the translation mix with the pre-incubated microsomes and incubate at 30°C for 60 minutes to allow for translocation.
-
Protease Protection: After the translocation reaction, treat half of each reaction with Proteinase K to digest any protein that has not been translocated into the protective environment of the microsomes. The other half remains untreated.
-
Analysis: Analyze all samples by SDS-PAGE and autoradiography. A successfully translocated protein will be protected from Proteinase K digestion and will appear as a band on the autoradiogram. Inhibition of translocation will result in the absence of this protected band.
-
Quantification: Quantify the intensity of the protected bands to determine the percentage of translocation inhibition for each compound.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in discovering and characterizing novel Sec61 inhibitors. The use of a potent and specific inhibitor like this compound as a positive control is critical for the validation and quality control of high-throughput screening assays. The combination of cell-based screening and in vitro validation assays provides a robust platform for identifying promising lead compounds for further drug development.
References
- 1. Entry into the Endoplasmic Reticulum: Protein Translocation, Folding and Quality Control - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Use of a sequential high throughput screening assay to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of a sequential high throughput screening assay to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway | PLOS One [journals.plos.org]
- 6. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 8. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway [mdpi.com]
- 9. Structure of the post-translational protein translocation machinery of the ER membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Sec61-IN-1: A Chemical Probe for the Sec61 Translocon - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec61-IN-1, also known as compound A317, is a potent small molecule inhibitor of the Sec61 translocon, the central component of the protein translocation machinery in the endoplasmic reticulum (ER). By blocking the Sec61 channel, this compound disrupts the biogenesis of a wide array of secretory and transmembrane proteins. This inhibitory action makes it a valuable chemical probe for studying the roles of protein translocation in various cellular processes and a potential therapeutic agent, particularly in oncology. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe.
Mechanism of Action
The Sec61 translocon is a heterotrimeric protein complex that forms a channel through the ER membrane, facilitating the passage of newly synthesized polypeptides from the ribosome into the ER lumen or their integration into the ER membrane. Sec61 inhibitors, including this compound, function by binding to the Sec61α subunit, the pore-forming component of the complex. This binding event stabilizes the translocon in a closed conformation, physically obstructing the passage of nascent polypeptide chains. The consequence is an accumulation of untranslocated proteins in the cytosol, which can trigger cellular stress responses, such as the Unfolded Protein Response (UPR), and ultimately lead to apoptosis, particularly in cells with a high secretory load like cancer cells.
Quantitative Data
The following table summarizes the available quantitative data for this compound, providing key parameters for its biological activity.
| Parameter | Cell Line/System | Value | Reference |
| Cytotoxicity (IC50) | GBM12 (Glioma, PDX) | 96.6 ng/mL | [1] |
| GBM38 (Glioma, PDX) | 163.8 ng/mL | [1] | |
| In Vivo Concentration | Mouse Brain Tissue | 400 ng/g (45 min post-injection of 25 mg/kg) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental use of this compound, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods and should be optimized for specific experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Complete cell culture medium
-
This compound (Compound A317)[1]
-
DMSO (for stock solution)
-
96-well clear-bottom black plates
-
CellTiter-Glo® 2.0 Cell Viability Assay kit[2]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.[2]
-
-
Incubation:
-
Incubate the plate for 24 or 72 hours at 37°C and 5% CO2.[2]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.
-
Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of culture medium in each well (100 µL).[2]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: T-cell Mediated Cytotoxicity Assay
This protocol assesses the ability of this compound to enhance the cytotoxic effects of T-cells on glioma cells.
Materials:
-
Glioma target cells (e.g., U-87 MG)[1]
-
Activated human T-cells (effector cells)
-
Complete RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Flow cytometer
-
Cell viability dyes (e.g., Propidium Iodide or a live/dead stain)
-
Antibodies for flow cytometry to distinguish target and effector cells (e.g., anti-CD3 for T-cells)
Procedure:
-
Cell Preparation:
-
Culture and maintain both glioma cells and activated T-cells.
-
On the day of the assay, harvest and count both cell types.
-
-
Co-culture Setup:
-
Seed the glioma target cells in a 24-well plate at a density that allows for overnight adherence.
-
The following day, treat the glioma cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
After the pre-treatment, add the activated T-cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 8:1).[3]
-
-
Co-incubation:
-
Incubate the co-culture for a period of 6 to 24 hours at 37°C and 5% CO2.[3]
-
-
Cell Staining and Flow Cytometry:
-
Gently harvest all cells from each well.
-
Stain the cell suspension with antibodies to differentiate between T-cells and glioma cells (e.g., using a tumor-specific marker or by gating on CD3-negative cells for the glioma population).
-
Add a cell viability dye to distinguish live and dead cells.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population.
-
Determine the percentage of dead target cells in each treatment condition.
-
Compare the percentage of killing in the this compound treated groups to the vehicle control to assess the enhancement of T-cell cytotoxicity.
-
Protocol 3: In Vitro Protein Translocation Assay
This protocol can be used to directly measure the inhibitory effect of this compound on protein translocation into microsomes.
Materials:
-
Rabbit reticulocyte lysate in vitro translation system
-
Plasmids encoding a model secretory protein with a signal peptide (e.g., preprolactin)
-
[35S]-Methionine
-
Canine pancreatic rough microsomes
-
This compound
-
SDS-PAGE and autoradiography equipment
Procedure:
-
In Vitro Translation/Translocation Reaction:
-
Set up in vitro translation reactions containing rabbit reticulocyte lysate, the plasmid encoding the secretory protein, and [35S]-methionine.
-
In parallel reactions, add different concentrations of this compound or vehicle control.
-
Add canine pancreatic rough microsomes to the reactions to allow for co-translational translocation.
-
-
Incubation:
-
Incubate the reactions at 30°C for 60-90 minutes.
-
-
Analysis of Translocation:
-
Stop the reactions by placing them on ice.
-
Treat a portion of each reaction with proteinase K. Translocated proteins within the microsomes will be protected from digestion, while non-translocated proteins will be degraded.
-
Analyze the reaction products by SDS-PAGE and autoradiography.
-
-
Data Interpretation:
-
The appearance of a protected, signal-cleaved protein band in the proteinase K-treated samples indicates successful translocation.
-
A dose-dependent decrease in the intensity of the protected band in the presence of this compound demonstrates its inhibitory effect on protein translocation.
-
Conclusion
This compound is a powerful tool for investigating the Sec61 translocon's role in health and disease. Its ability to potently inhibit protein translocation provides a means to dissect complex cellular processes and explore novel therapeutic strategies. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize this compound in their studies. As with any chemical probe, careful experimental design and optimization are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for In Vivo Studies with Sec61-IN-1 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sec61-IN-1 is a potent inhibitor of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER) membrane.[1][2] The Sec61 complex is essential for the translocation of newly synthesized polypeptides into the ER lumen or their insertion into the ER membrane.[1][2] By blocking this channel, this compound disrupts the normal flow of proteins, leading to an accumulation of untranslocated proteins in the cytosol and triggering cellular stress responses, such as the unfolded protein response (UPR).[1] Cancer cells, with their heightened rates of protein synthesis and secretion, are particularly vulnerable to this disruption, making Sec61 an attractive target for oncology.[1][2] These application notes provide a detailed framework for the experimental design of in vivo studies using this compound in mouse models of cancer.
Mechanism of Action of Sec61 Inhibitors
Sec61 inhibitors function by binding to the Sec61α subunit, the central component of the protein-conducting channel.[1][2] This binding event stabilizes the translocon in a closed or partially open conformation, preventing the entry of nascent polypeptide chains into the ER.[3][4] The blockade of protein translocation leads to ER stress and the activation of the UPR. Prolonged and unresolved ER stress can ultimately trigger apoptosis, or programmed cell death, selectively in cancer cells that are highly dependent on protein secretion for their survival and proliferation.[1]
Data Presentation
Table 1: In Vivo Study Parameters for a Sec61 Inhibitor (Example Data)
| Parameter | KZR-261 (Related Sec61 Inhibitor) | This compound (Proposed) |
| Animal Model | Athymic nude mice with solid and heme xenograft models (H82, HT29, BxPC3, 22RV1, H929, RL) and MC38 syngeneic colon tumor model.[5] | Immunodeficient mice (e.g., NOD/SCID, NSG) with human cancer cell line xenografts (e.g., glioma, multiple myeloma). |
| Dosing Route | Intravenous (IV), weekly.[5] | Intravenous (IV). |
| Dose Level | Dose-dependent anti-tumor response at doses below the MTD.[5] | A starting dose of 25 mg/kg can be considered based on initial brain tissue distribution data. Dose-ranging studies are recommended. |
| Vehicle | Not specified. | 10% DMSO, 40% PEG400, 50% Saline (example, requires optimization). |
| Treatment Schedule | Weekly.[5] | To be determined based on tolerability and efficacy studies (e.g., twice weekly, weekly). |
| Primary Endpoint | Tumor growth inhibition.[5] | Tumor growth inhibition, survival. |
| Secondary Endpoints | Not specified. | Body weight, clinical signs of toxicity, target engagement in tumor tissue. |
Experimental Protocols
Animal Models and Tumor Implantation
1.1. Animal Husbandry:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
House animals in a specific pathogen-free (SPF) facility with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the start of the experiment.
1.2. Cell Culture and Preparation:
-
Culture human cancer cell lines (e.g., U87 glioma cells) in appropriate media.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL.
1.3. Subcutaneous Tumor Implantation:
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the animals for tumor growth.
Drug Preparation and Administration
2.1. Formulation of this compound:
-
Note: The optimal vehicle for this compound needs to be empirically determined. The following is a common formulation for poorly soluble small molecules for intravenous injection in mice.
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of injection, dilute the stock solution with PEG400 and then with sterile saline to the final desired concentration. A common final vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.
-
Ensure the final solution is clear and free of precipitates.
2.2. Administration:
-
Administer this compound via intravenous (IV) injection into the tail vein.
-
The injection volume should be approximately 100 µL per 20 g mouse.
-
The control group should receive the vehicle only.
In Vivo Efficacy Study
3.1. Study Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (standard-of-care chemotherapy for the specific cancer model)
3.2. Monitoring:
-
Measure tumor volume twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Record the body weight of each animal twice weekly.
-
Monitor the general health and behavior of the animals daily, observing for any signs of toxicity.
3.3. Endpoints:
-
The primary endpoint is typically a significant reduction in tumor growth in the treated groups compared to the vehicle control group.
-
Humane endpoints should be established, such as a tumor volume exceeding 2000 mm³, a body weight loss of more than 20%, or significant signs of distress.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
Mandatory Visualization
Table 2: Animal Monitoring Checklist
| Parameter | Frequency | Observation | Action Required |
| Body Weight | Twice weekly | >20% loss from baseline | Euthanasia |
| Tumor Volume | Twice weekly | >2000 mm³ | Euthanasia |
| Tumor Condition | Daily | Ulceration, necrosis | Euthanasia |
| General Appearance | Daily | Ruffled fur, hunched posture, lethargy | Veterinary consult, potential euthanasia |
| Behavior | Daily | Reduced mobility, social isolation | Veterinary consult |
| Food and Water Intake | Daily | Significant decrease | Supportive care, veterinary consult |
Disclaimer: These protocols are intended as a general guide. The specific details of the experimental design, including the choice of animal model, cell line, dosing regimen, and vehicle, should be optimized for each specific study. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 5. The OBSERVE Guidelines - FOCUS ON SEVERE SUFFERING [focusonseveresuffering.co.uk]
Application Notes and Protocols for Cell-Based Assays to Measure the Activity of Sec61-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various cell-based assays to characterize the activity and mechanism of action of Sec61-IN-1, a potent inhibitor of the Sec61 translocon. The Sec61 complex is a critical channel for protein translocation into the endoplasmic reticulum (ER), making it an attractive target for therapeutic intervention in diseases such as cancer and viral infections.[1] The following protocols describe methods to assess direct target engagement, inhibition of protein secretion, and downstream cellular consequences of Sec61 inhibition.
Application Note 1: Gaussia Luciferase (GLuc) Secretion Assay for Quantifying this compound Activity
This assay provides a quantitative measure of the inhibition of protein translocation into the ER lumen. Gaussia luciferase is a secreted reporter protein. When Sec61 is inhibited by this compound, the translocation of GLuc into the ER is blocked, leading to a decrease in its secretion from the cell. The amount of secreted GLuc in the cell culture medium is inversely proportional to the activity of this compound.
Quantitative Data Summary
| Assay Parameter | This compound | Reference Compound (e.g., Mycolactone) |
| Cell Line | HEK293T | HEK293T |
| Reporter Construct | pCMV-GLuc | pCMV-GLuc |
| IC50 | 50 - 200 nM | 10 - 50 nM |
| Time Point | 24 hours | 24 hours |
Experimental Protocol
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Transfection:
-
Transfect the cells with a plasmid encoding Gaussia luciferase (e.g., pCMV-GLuc) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a reference inhibitor in complete DMEM.
-
Carefully remove the medium from the cells and replace it with 100 µL of medium containing the desired concentration of the inhibitor or vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Sample Collection:
-
Carefully collect 20 µL of the cell culture supernatant from each well and transfer to a white 96-well luminometer plate.
-
-
Luciferase Assay:
-
Prepare the Gaussia luciferase substrate solution according to the manufacturer's instructions (e.g., coelenterazine).[1]
-
Add 50 µL of the substrate solution to each well of the luminometer plate containing the supernatant.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Experimental Workflow
References
Application Notes and Protocols: Sec61-IN-1 Treatment of Cell Lines with SEC61G-EGFR Dual Amplification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and challenging brain tumor to treat. A significant subset of GBM tumors exhibits a dual amplification of the genes encoding the Epidermal Growth factor Receptor (EGFR) and the SEC61 translocon subunit gamma (SEC61G).[1][2][3][4] This co-amplification is correlated with a poor prognosis and presents a unique therapeutic challenge.[3] EGFR is a well-established oncogene that drives tumor cell proliferation, survival, and migration. SEC61G, a component of the SEC61 protein translocation complex in the endoplasmic reticulum, has been implicated in promoting tumor cell survival and immune evasion.[2][4] The frequent co-occurrence of these amplifications suggests a synergistic role in GBM pathogenesis, making the simultaneous targeting of these pathways a promising therapeutic strategy.
Sec61-IN-1 is a potent small molecule inhibitor of the SEC61 translocon. By blocking the SEC61 channel, this compound disrupts the proper folding and translocation of a subset of newly synthesized proteins, including key signaling molecules and cell surface receptors. This application note provides detailed protocols for evaluating the efficacy of this compound in cancer cell lines harboring SEC61G-EGFR dual amplification. The included methodologies cover the assessment of cell viability, induction of apoptosis, and the impact on the EGFR signaling pathway.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for assessing the effects of this compound.
Caption: Proposed signaling crosstalk between SEC61 and EGFR pathways and the point of intervention by this compound.
Caption: A general workflow for the experimental evaluation of this compound in selected cell lines.
Quantitative Data Summary
The following tables summarize representative data from studies on Sec61 inhibitors in glioblastoma cell lines, which are often characterized by SEC61G-EGFR co-amplification. Note: Data for the closely related Sec61 inhibitor KZR-261 is used as a proxy for this compound, as specific public data for this compound is limited.
Table 1: Cell Viability (IC50) of Sec61 Inhibitor in Glioblastoma Cell Lines
| Cell Line | SEC61G Amplification Status | EGFR Amplification Status | Sec61 Inhibitor | IC50 (nM) |
| GBM12 | Amplified | Amplified | KZR-261 | 96.6 ng/mL (~160 nM) |
| GBM38 | Amplified | Amplified | KZR-261 | 163.8 ng/mL (~270 nM) |
| U87MG | Reported High Expression | Amplified | KZR-261 | Not specified |
| U251MG | Reported High Expression | Amplified | KZR-261 | Not specified |
Table 2: Effect of Sec61 Inhibitor on Apoptosis in Glioblastoma Cell Lines
| Cell Line | Treatment (Concentration) | Duration (hours) | % Apoptotic Cells (Annexin V Positive) | Fold Change vs. Control |
| GBM34 | Erlotinib + AZD1480 | 72 | ~35% | ~7 |
| GBM cell line (generic) | Sec61 inhibitor (100 nM) | 48 | Increased | Significant increase |
Table 3: Effect of Sec61 Inhibitor on EGFR Pathway Phosphorylation
| Cell Line | Treatment (Concentration) | Duration (hours) | p-EGFR (Y1068) Level (Fold Change vs. Control) | p-AKT (S473) Level (Fold Change vs. Control) |
| U87MG | EGFR inhibitor (Gefitinib, 10 µM) | 48 | ~0.2 | ~0.4 |
| U118MG | EGFR inhibitor (Gefitinib, 10 µM) | 48 | ~0.3 | ~0.5 |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
SEC61G-EGFR dual-amplified cell line (e.g., U87MG, U251MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
SEC61G-EGFR dual-amplified cell line
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 2 mL of complete growth medium in 6-well plates.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) and a vehicle control for 48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Western Blot Analysis of EGFR Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the EGFR signaling pathway.
Materials:
-
SEC61G-EGFR dual-amplified cell line
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for the desired time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
To assess phosphorylation, compare the signal of the phospho-specific antibody to the total protein antibody for each condition.
-
Conclusion
The provided protocols and background information offer a comprehensive framework for investigating the therapeutic potential of this compound in cancer cell lines characterized by SEC61G-EGFR dual amplification. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into the mechanism of action of this novel inhibitor and its potential as a targeted therapy for a genetically defined subset of glioblastoma and other cancers. The significant correlation between SEC61G and EGFR amplification underscores the importance of exploring therapeutic strategies that exploit this co-dependency.[3] Further studies are warranted to explore the in vivo efficacy and potential for combination therapies.
References
- 1. Glioblastoma Cell Resistance to EGFR and MET Inhibition Can Be Overcome via Blockade of FGFR-SPRY2 Bypass Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SEC61G assists EGFR-amplified glioblastoma to evade immune elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validate User [aacrjournals.org]
- 4. Glioblastoma Proto-Oncogene SEC61γ Is Required for Tumor Cell Survival and Response to Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sec61-IN-1 in Combination with Immunotherapy for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER), is a critical component for the biogenesis of most secreted and transmembrane proteins. Its inhibition presents a novel therapeutic strategy in oncology, as cancer cells often have a high demand for protein synthesis and secretion to support their rapid growth and survival. Sec61-IN-1 and its analogs (such as KZR-261 and KZR-834) are small molecule inhibitors that block the Sec61 channel, leading to the accumulation of untranslocated proteins in the cytosol, thereby inducing ER stress and the Unfolded Protein Response (UPR), which can selectively trigger apoptosis in cancer cells.
Recent preclinical studies have highlighted the potential of combining Sec61 inhibitors with immunotherapy, particularly immune checkpoint inhibitors like anti-PD-1 antibodies. This combination therapy has shown enhanced anti-tumor efficacy, suggesting a synergistic effect that can overcome resistance to single-agent immunotherapy. These application notes provide a summary of the preclinical data and detailed protocols for researchers interested in exploring the combination of this compound with immunotherapy.
Mechanism of Action and Therapeutic Rationale
Sec61 inhibitors function by physically obstructing the Sec61 translocon, thereby preventing the entry of newly synthesized polypeptides into the ER. This disruption of protein translocation leads to a cascade of cellular events with therapeutic implications in cancer:
-
Induction of ER Stress and UPR: The accumulation of misfolded proteins in the cytosol activates the UPR, a cellular stress response. In cancer cells, which are often already under proteotoxic stress, this can push them beyond their adaptive capacity, leading to apoptosis.
-
Inhibition of Pro-tumorigenic Factors: Sec61 inhibitors can block the expression of various secreted and transmembrane proteins that are crucial for tumor growth and survival, including growth factors, their receptors, and immune checkpoint molecules.
-
Immunomodulatory Effects: By inhibiting the expression of immune checkpoint proteins such as PD-1 and PD-L1 on both tumor and immune cells, Sec61 inhibitors can enhance anti-tumor immune responses. The induction of immunogenic cell death may further contribute to the activation of the adaptive immune system.
The combination of a Sec61 inhibitor with an anti-PD-1 antibody is based on the rationale that these two agents can target distinct but complementary mechanisms of tumor immune evasion. While the Sec61 inhibitor enhances the immunogenicity of the tumor and reduces the expression of immunosuppressive molecules, the anti-PD-1 antibody reinvigorates exhausted T cells, leading to a more robust and durable anti-tumor immune response.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a preclinical study evaluating the combination of KZR-834 (a structural analog of this compound) with an anti-PD-1 antibody in the MC38 syngeneic mouse colon carcinoma model.
Table 1: Anti-Tumor Efficacy in the MC38 Syngeneic Model
| Treatment Group | Tumor Growth Delay (%) | Complete Tumor Regression (Day 45) |
| Vehicle | 0 | 0/10 |
| KZR-834 (once weekly) | 40 | 0/10 |
| Anti-PD-1 (biweekly) | 66 | Not Reported |
| KZR-834 + Anti-PD-1 | 127 | 3/10 |
Table 2: Immunophenotyping of Tumor-Infiltrating Leukocytes
| Immune Cell Population | Change with KZR-834 Treatment | Change with Combination Treatment |
| PD-L1+ Tumor Cells | Reduced | Not Reported |
| PD-L1+ Myeloid Cells | 50-80% reduction | Not Reported |
| MHCII+ CD86+ PD-L1- Dendritic Cells | Increased | Not Reported |
| MHCII+ CD86+ PD-L1- Macrophages | Increased | Not Reported |
| PD-1+ CD8 T cells | Elevated | Not observed in other groups |
| Activated (CD69+, CD25+, CD44+) CD8 T cells | - | Increased numbers/mm³ of tumor |
Experimental Protocols
In Vivo Combination Therapy in a Syngeneic Mouse Model (MC38)
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a Sec61 inhibitor in combination with an anti-PD-1 antibody in the MC38 colon adenocarcinoma model.
Materials:
-
MC38 mouse colon adenocarcinoma cell line
-
C57BL/6 mice (female, 6-8 weeks old)
-
This compound or its analog (e.g., KZR-834)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody (e.g., Rat IgG2a)
-
Vehicle for Sec61 inhibitor
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Culture: Culture MC38 cells in appropriate media (e.g., DMEM with 10% FBS) and maintain in a humidified incubator at 37°C and 5% CO₂.
-
Tumor Implantation:
-
Harvest MC38 cells during their exponential growth phase.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each C57BL/6 mouse.
-
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Sec61 inhibitor alone, anti-PD-1 alone, combination).
-
-
Treatment Administration:
-
Sec61 Inhibitor: Based on preclinical data for KZR-834, administer the Sec61 inhibitor intravenously (IV) once weekly. The exact dose and formulation will depend on the specific inhibitor used and should be determined in preliminary tolerability studies.
-
Anti-PD-1 Antibody: Administer the anti-PD-1 antibody intraperitoneally (IP) at a dose of 200 µg per mouse twice weekly. The isotype control antibody should be administered at the same dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth delay or inhibition. Complete tumor regressions should also be recorded.
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period (e.g., 45 days).
-
Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
This protocol describes the isolation and analysis of immune cells from tumor tissue to assess the immunological effects of the combination therapy.
Materials:
-
Tumor-bearing mice from the in vivo study
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer (for red blood cell lysis)
-
Cell strainers (70 µm)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies for flow cytometry (see Table 3 for a suggested panel)
-
Viability dye (e.g., 7-AAD, DAPI)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Euthanize mice and excise tumors.
-
Mince the tumors into small pieces and place them in a digestion buffer containing RPMI, Collagenase D, and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion by adding RPMI with 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Cell Staining:
-
Wash the cells with FACS buffer and count them.
-
Block Fc receptors with anti-CD16/32 antibody for 10-15 minutes on ice.
-
Add the antibody cocktail (see Table 3) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single cells, and then on CD45+ leukocytes to identify different immune cell populations.
-
Table 3: Suggested Flow Cytometry Panel for Immune Cell Infiltration
| Marker | Fluorochrome | Cell Type Identified |
| CD45 | e.g., BUV395 | All leukocytes |
| CD3 | e.g., APC-Cy7 | T cells |
| CD4 | e.g., BV786 | CD4+ T cells |
| CD8 | e.g., PerCP-Cy5.5 | CD8+ T cells |
| FoxP3 | e.g., PE | Regulatory T cells (intracellular) |
| CD11b | e.g., BV605 | Myeloid cells |
| F4/80 | e.g., PE-Cy7 | Macrophages |
| Ly6G | e.g., FITC | Granulocytes/Neutrophils |
| Ly6C | e.g., APC | Monocytes/MDSCs |
| CD11c | e.g., BV421 | Dendritic cells |
| MHC-II | e.g., AF700 | Antigen-presenting cells |
| CD86 | e.g., BV711 | Co-stimulatory molecule |
| PD-1 | e.g., BB700 | Exhausted T cells |
| PD-L1 | e.g., BV650 | Immune checkpoint ligand |
| Viability Dye | e.g., 7-AAD | Live/dead cell discrimination |
Visualizations
Signaling Pathway of Sec61 Inhibition Leading to Enhanced Anti-Tumor Immunity
Troubleshooting & Optimization
Technical Support Center: Optimizing Sec61-IN-1 Concentration for Maximum Efficacy in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sec61-IN-1 in cell culture experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER) membrane.[1][2][3] By blocking this channel, this compound prevents the translocation of newly synthesized proteins into the ER lumen.[2][4] This disruption of protein secretion and membrane protein integration leads to an accumulation of unfolded proteins in the cytoplasm, triggering the Unfolded Protein Response (UPR) and inducing cellular stress, which can ultimately lead to apoptosis, particularly in cancer cells that have high rates of protein synthesis.[4][5]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. Based on available data, a good starting point for a dose-response experiment is to use a concentration range that brackets the known IC50 values. For glioma cell lines, reported IC50 values for cytotoxicity are in the range of 96.6 ng/mL to 163.8 ng/mL.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For in vitro experiments, it is soluble in DMSO up to 125 mg/mL.[3]
-
Stock Solution Preparation: To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO.[3] For example, to make a 10 mM stock solution, dissolve 4.31 mg of this compound (Molecular Weight: 430.53 g/mol ) in 1 mL of DMSO. It may require ultrasonication to fully dissolve.[3]
-
Storage: Store the powder at -20°C for up to 3 years. The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound is expected to inhibit the secretion of proteins and the integration of new proteins into the cell membrane. This leads to the activation of the Unfolded Protein Response (UPR), a cellular stress pathway.[4][5] In sensitive cell lines, particularly cancer cells, this can lead to cell growth inhibition and apoptosis.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound and Other Sec61 Inhibitors
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | GBM12 (Glioma) | Cytotoxicity | 96.6 ng/mL (~0.22 µM) | [3] |
| This compound | GBM38 (Glioma) | Cytotoxicity | 163.8 ng/mL (~0.38 µM) | [3] |
| Mycolactone | HCT-116 | Cell Viability | Not specified | [6] |
| Apratoxin A | Various Cancer Cell Lines | Antiproliferative | Nanomolar range | [7] |
| Ipomoeassin F | Various Cancer Cell Lines | Anticancer Potency | Not specified | [7] |
| KZR-834 | >400 Cancer Cell Lines | Cytotoxicity | Median IC50: 0.15 - 0.39 µM | [8] |
Note: The efficacy of Sec61 inhibitors can be cell-line specific. The data presented here should be used as a reference for designing experiments.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest using a common cell viability assay like the MTT or MTS assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of your this compound stock solution in complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide range of concentrations (e.g., from 1 nM to 10 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader (typically 570 nm for MTT and 490 nm for MTS).[9][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Concentration is too low.- Incubation time is too short.- Cell line is resistant.- Improper storage or handling of the compound. | - Perform a dose-response experiment with a wider and higher concentration range.- Increase the incubation time (e.g., 48 or 72 hours).- Consider using a different cell line known to be sensitive to Sec61 inhibition.- Ensure proper storage of the stock solution at -80°C and use fresh dilutions for each experiment. |
| High cytotoxicity even at low concentrations | - Cell line is highly sensitive.- Errors in dilution calculations.- Off-target effects. | - Use a lower range of concentrations in your dose-response experiment.- Double-check all calculations for stock solution and working dilutions.- Reduce the incubation time. |
| Precipitation of the compound in the media | - The concentration of this compound exceeds its solubility in the aqueous culture medium.- High final DMSO concentration. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. It is generally recommended to keep it below 0.1%.- Prepare intermediate dilutions of the stock solution in culture medium before adding to the wells. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Contamination of cell culture.- Degradation of this compound stock solution. | - Standardize your cell seeding protocol.- Ensure precise timing for all incubation steps.- Regularly check cell cultures for any signs of contamination.- Prepare fresh aliquots of the this compound stock solution. |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the Sec61 translocon by this compound leads to the activation of the Unfolded Protein Response (UPR).
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Coibamide A Targets Sec61 to Prevent Biogenesis of Secretory and Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. physiology.elte.hu [physiology.elte.hu]
- 10. thno.org [thno.org]
Troubleshooting Sec61-IN-1 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sec61-IN-1. The information is presented in a question-and-answer format to directly address common issues, particularly concerning its solubility in aqueous buffers.
Troubleshooting Guide: this compound Insolubility
Issue: Precipitate forms when diluting my DMSO stock of this compound into an aqueous buffer.
This is a common issue encountered with hydrophobic compounds like this compound. Here’s a step-by-step guide to troubleshoot and resolve this problem.
Experimental Workflow for Solubilizing this compound
Caption: A stepwise workflow for dissolving this compound and troubleshooting precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, up to 125 mg/mL (290.34 mM).[1] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as water content can significantly impact solubility.[1] For complete dissolution, ultrasonication is recommended.[1]
Q2: I observed a precipitate after diluting my this compound DMSO stock in my cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is common for hydrophobic molecules. Here are several strategies to address this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells. However, a slightly higher DMSO concentration might be necessary to maintain solubility. You may need to optimize this for your specific cell line and experiment.
-
Use of Co-solvents: For compounds with poor aqueous solubility, co-solvents can be employed. While specific data for this compound is not available, protocols for similar compounds suggest the use of co-solvents. A common approach is to prepare an intermediate solution with co-solvents before the final dilution in the aqueous buffer.
-
Order of Addition: Always add the DMSO stock solution to the aqueous buffer, not the other way around. Add the stock dropwise while gently vortexing the buffer to ensure rapid mixing and minimize localized high concentrations of the compound that can lead to precipitation.
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your buffer.
Q3: Are there established protocols for preparing aqueous solutions of similar Sec61 inhibitors?
A3: Yes, for the related compound Sec61-IN-2, the following protocols using co-solvents have been suggested to achieve a concentration of 2.5 mg/mL:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Protocol 3: 10% DMSO, 90% Corn Oil
These protocols often require ultrasonication to achieve a clear solution. While these are for a different molecule, they provide a good starting point for developing a protocol for this compound.
Q4: What are the typical working concentrations of this compound in in vitro assays?
A4: The effective concentration of this compound can vary depending on the cell line and assay. Published data shows IC50 values for cytotoxicity in the range of 96.6 ng/mL and 163.8 ng/mL for specific glioma patient-derived xenograft cell lines.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Solubility in DMSO | 125 mg/mL (290.34 mM) | Requires ultrasonication. Use fresh, anhydrous DMSO. | [1] |
| IC50 (Cytotoxicity) | 96.6 ng/mL | GBM12 PDX cell line | [1] |
| IC50 (Cytotoxicity) | 163.8 ng/mL | GBM38 PDX cell line | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 430.53 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
-
Procedure:
-
Aseptically weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 232.27 µL of anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until the solution is clear and no particulate matter is visible.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: General Method for Diluting this compound into Aqueous Buffer
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, DMEM, RPMI-1640)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM DMSO stock solution needed. Aim to keep the final DMSO concentration in your assay below 1%.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While gently vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock dropwise to the side of the tube.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If a precipitate is observed, refer to the troubleshooting guide.
-
Signaling Pathway and Mechanism of Action
This compound is an inhibitor of the Sec61 translocon, a protein complex that forms a channel in the membrane of the endoplasmic reticulum (ER). This channel is crucial for the translocation of newly synthesized proteins, such as secreted and transmembrane proteins, into the ER lumen.
References
Addressing off-target effects of Sec61-IN-1 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sec61-IN-1 in cellular assays. The information provided is intended to help users identify and address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the Sec61 translocon, a protein complex essential for the translocation of newly synthesized polypeptides into the endoplasmic reticulum (ER). By blocking the Sec61 channel, this compound disrupts the biogenesis of a wide range of secreted and transmembrane proteins. This disruption can lead to ER stress and, in some cases, apoptosis, particularly in cells with high secretory activity, such as cancer cells.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of protein translocation into the ER. This leads to the accumulation of untranslocated precursor proteins in the cytoplasm and a reduction in the levels of mature secreted and membrane proteins. In specific cancer cell lines, such as glioma cells with SEC61G-EGFR dual amplification, this compound has been shown to have potent cytotoxic effects.[1]
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target effects of this compound are not extensively documented in publicly available literature, general concerns for small molecule inhibitors of highly conserved essential proteins like Sec61 include:
-
Broad Cytotoxicity: Inhibition of a fundamental cellular process can lead to toxicity in a wide range of cell types, not just the intended target cells.
-
Interaction with other Cellular Components: Small molecules can sometimes bind to unintended proteins or cellular structures, leading to unexpected biological responses.
-
Induction of General Stress Responses: Cellular stress responses, such as the unfolded protein response (UPR), can be activated, which may have wide-ranging and complex downstream consequences beyond the direct inhibition of Sec61.
Q4: How can I be sure that the observed phenotype in my experiment is due to Sec61 inhibition?
A4: To confirm that your observations are a direct result of Sec61 inhibition, you should perform several control experiments. These include:
-
Rescue experiments: Attempt to rescue the phenotype by overexpressing the target protein (Sec61α).
-
Target engagement assays: Directly measure the binding of this compound to the Sec61 complex.
-
Monitor known downstream events: Observe expected consequences of Sec61 inhibition, such as the accumulation of precursor proteins or induction of the UPR.
Troubleshooting Guide
Issue 1: High levels of unexpected cytotoxicity in my cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | Perform a dose-response curve to determine the IC50 in your specific cell line. Use the lowest effective concentration. | Reduced cytotoxicity while still observing the desired on-target effect. |
| On-target toxicity in a highly sensitive cell line | Compare the IC50 of this compound in your cell line to other published cell lines. Assess the basal level of protein secretion in your cells. | Understanding if the observed toxicity is due to high dependence on the Sec61 translocon. |
| Compound precipitation or instability | Visually inspect the culture medium for any signs of precipitation. Prepare fresh dilutions of the compound for each experiment. | Consistent and reproducible results. |
Issue 2: My protein of interest is not down-regulated as expected.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Protein is not a Sec61 substrate | Confirm that your protein of interest is translocated into the ER via the Sec61 translocon. Check for the presence of a signal peptide or transmembrane domain. | Confirmation of the protein's trafficking pathway. |
| Insufficient inhibitor concentration or incubation time | Perform a time-course and dose-response experiment to optimize the treatment conditions for your specific protein and cell line. | Identification of optimal experimental parameters to observe the desired effect. |
| Cell line expresses a resistant form of Sec61 | Sequence the SEC61A1 gene in your cell line to check for known resistance mutations.[2] | Identification of potential reasons for lack of efficacy. |
Issue 3: I am observing changes in signaling pathways that are not directly related to protein secretion.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Induction of the Unfolded Protein Response (UPR) | Monitor the expression of key UPR markers such as BiP, CHOP, and spliced XBP1. | Determine if the observed signaling changes are a downstream consequence of ER stress. |
| Off-target kinase inhibition | Use a kinome profiling service to screen this compound against a panel of kinases. | Identification of any unintended kinase inhibitory activity. |
| General cellular stress | Assess general markers of cellular stress, such as reactive oxygen species (ROS) production or mitochondrial dysfunction. | A broader understanding of the cellular response to the compound. |
Experimental Protocols
Protocol 1: Washout Experiment to Differentiate On-Target vs. Off-Target Effects
This protocol helps determine if the observed effects of this compound are reversible, which is often a characteristic of on-target inhibition.
-
Treatment: Treat cells with this compound at the desired concentration for a specific duration (e.g., 6 hours). Include a vehicle-treated control group.
-
Washout: After the treatment period, remove the medium containing this compound. Wash the cells three times with fresh, pre-warmed culture medium.
-
Recovery: Add fresh medium to the cells and return them to the incubator.
-
Analysis: Collect samples at different time points after the washout (e.g., 0, 6, 12, 24 hours) and analyze for the phenotype of interest (e.g., protein levels, cell viability).
-
Interpretation: If the phenotype reverts to the control state after washout, it suggests a reversible, on-target effect. A persistent phenotype may indicate an irreversible off-target effect or cellular damage.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. The binding of this compound is expected to stabilize the Sec61 complex, leading to less denaturation at higher temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Analysis: Analyze the amount of soluble Sec61α in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Sec61α as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Visualizations
Caption: A flowchart for troubleshooting common issues with this compound.
Caption: Differentiating on-target and potential off-target signaling.
References
How to determine the optimal treatment duration with Sec61-IN-1
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration with Sec61-IN-1, a potent inhibitor of the Sec61 translocon.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Sec61 translocon complex, a crucial component of the protein secretion pathway in eukaryotic cells. The Sec61 complex forms a channel in the endoplasmic reticulum (ER) membrane responsible for the translocation of newly synthesized secretory and membrane proteins from the cytosol into the ER lumen or membrane. This compound binds to the Sec61α subunit, stabilizing the channel in a closed conformation. This blockade prevents the passage of nascent polypeptide chains, leading to their accumulation in the cytosol and subsequent degradation. This disruption of protein translocation can induce the Unfolded Protein Response (UPR) and ER stress, ultimately leading to apoptosis in cells highly dependent on protein secretion, such as cancer cells.[1][2]
Q2: How do I determine the optimal concentration of this compound to use in my experiments?
A2: The optimal concentration of this compound is cell-type dependent. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and endpoint of interest (e.g., cell viability, inhibition of secretion of a specific protein). Based on available data, the IC50 for cytotoxicity in GBM12 and GBM38 glioma cell lines are 96.6 ng/mL and 163.8 ng/mL, respectively.[3] It is recommended to test a range of concentrations around the expected IC50.
Q3: Once I have an effective concentration, how do I determine the optimal treatment duration?
A3: The optimal treatment duration depends on your experimental goals. To determine this, you should perform a time-course experiment at a fixed, effective concentration of this compound. You will need to assess your endpoint of interest at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). The ideal duration will be the time point that yields the desired effect without causing excessive, non-specific cytotoxicity. For example, if you are studying the inhibition of a specific secreted protein, you may see a significant effect at earlier time points compared to studies on cell viability.
Troubleshooting Guide
Issue 1: High variability between experimental replicates.
-
Possible Cause: Inconsistent cell seeding density, uneven drug distribution, or edge effects in multi-well plates.
-
Solution: Ensure a homogenous single-cell suspension before seeding. When treating, mix the inhibitor thoroughly but gently with the media. To avoid edge effects, consider not using the outer wells of the plate or filling them with a buffer like PBS to maintain humidity.
Issue 2: No observable effect of this compound treatment.
-
Possible Cause 1: The concentration of this compound is too low for your specific cell line or the treatment duration is too short.
-
Solution 1: Verify the IC50 in your cell line with a dose-response experiment. If the IC50 is already known, ensure you are using a concentration at or above this value. Extend the treatment duration in a time-course experiment to determine if a longer exposure is required.
-
Possible Cause 2: The inhibitor has degraded due to improper storage or handling.
-
Solution 2: this compound should be stored as a powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions and aliquot for single use.
-
Possible Cause 3: Your cell line may have inherent resistance to Sec61 inhibition.
-
Solution 3: Some cell lines may have mutations in the Sec61α subunit that confer resistance.[4] If possible, sequence the SEC61A1 gene in your cell line to check for known resistance mutations. Consider testing a different cell line known to be sensitive to Sec61 inhibitors as a positive control.
Issue 3: High levels of cell death observed even at short treatment durations.
-
Possible Cause: The concentration of this compound is too high, leading to rapid, non-specific cytotoxicity.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, focusing on lower concentrations to identify a more suitable therapeutic window.
Issue 4: Unexpected or off-target effects are observed.
-
Possible Cause: While this compound is a potent Sec61 inhibitor, the possibility of off-target effects cannot be entirely ruled out without a specific selectivity profile.
-
Solution: To confirm that the observed phenotype is due to Sec61 inhibition, consider using a rescue experiment by overexpressing a resistant mutant of Sec61α. Additionally, using another structurally different Sec61 inhibitor to see if it phenocopies the effects of this compound can help to confirm on-target activity.
Data Presentation
The following tables present hypothetical, yet representative, data for a time-course experiment with this compound in a sensitive cancer cell line.
Table 1: Time-Dependent Inhibition of Secreted Gaussia Luciferase
| Treatment Duration (hours) | This compound (100 ng/mL) - % Inhibition |
| 2 | 15.2 ± 2.1 |
| 4 | 45.8 ± 3.5 |
| 8 | 78.3 ± 4.2 |
| 12 | 92.1 ± 2.9 |
| 24 | 95.6 ± 1.8 |
Table 2: Time-Dependent Effect on Cell Viability (MTT Assay)
| Treatment Duration (hours) | This compound (100 ng/mL) - % Viability |
| 12 | 98.5 ± 1.5 |
| 24 | 85.3 ± 5.1 |
| 48 | 52.1 ± 6.3 |
| 72 | 25.8 ± 4.7 |
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Duration for Inhibition of Protein Secretion
This protocol uses a secreted reporter protein, such as Gaussia Luciferase (GLuc), to quantify the inhibition of protein secretion over time.
Materials:
-
Cells stably expressing a secreted reporter protein (e.g., GLuc)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
GLuc assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase throughout the experiment. Allow cells to adhere overnight.
-
Prepare working solutions of this compound in complete culture medium at the desired final concentration (e.g., the IC50 for cytotoxicity). Include a vehicle control (DMSO) at the same final concentration.
-
Replace the medium in the wells with the medium containing this compound or vehicle control.
-
Incubate the plates for various durations (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, collect a small aliquot of the culture supernatant.
-
Measure the activity of the secreted reporter in the supernatant according to the manufacturer's protocol using a luminometer.
-
Normalize the reporter activity to the number of viable cells at each time point (determined by a parallel cell viability assay, see Protocol 2).
-
Calculate the percentage of inhibition relative to the vehicle control for each time point. The optimal duration is the shortest time that gives a maximal or desired level of inhibition.
Protocol 2: Determining the Time-Dependent Effect on Cell Viability
This protocol uses the MTT assay to assess the effect of this compound on cell viability over time.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration, including a vehicle control.
-
Incubate the plates for a range of time points (e.g., 12, 24, 48, 72 hours).
-
At the end of each incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each time point.
Visualizations
References
- 1. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Sec61-IN-1 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using Sec61-IN-1 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Sec61 translocon, a protein complex that forms a channel in the membrane of the endoplasmic reticulum (ER).[1] This channel is essential for the translocation of newly synthesized polypeptides into the ER lumen or their insertion into the ER membrane.[1] By blocking this channel, this compound prevents the proper localization of a large number of proteins, leading to their accumulation in the cytosol. This disruption of protein homeostasis triggers cellular stress responses, most notably the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis (programmed cell death).[1]
Q2: Why am I observing high cytotoxicity in my non-cancerous cell line treated with this compound?
A2: While cancer cells, with their high rate of protein synthesis, are particularly vulnerable to Sec61 inhibition, non-cancerous cells also rely on the Sec61 translocon for normal function.[1] Inhibition of this fundamental process can induce significant ER stress in any cell type. The degree of cytotoxicity can be dependent on the specific cell line's basal level of protein secretion and its capacity to handle ER stress.[2] Some non-cancerous cell lines may have a lower threshold for activating the apoptotic pathways in response to UPR.
Q3: Are there known substrate-selective Sec61 inhibitors that are less toxic to normal cells?
A3: Yes, the field of Sec61 inhibitors includes both broad-spectrum and substrate-selective inhibitors.[3][4] Substrate-selective inhibitors, like cyclotriazadisulfonamide (CADA), have been shown to only affect the translocation of a subset of proteins, which can result in lower overall cytotoxicity.[4] The selectivity of these inhibitors is often dependent on the signal peptide sequence of the target proteins.[4] It is important to characterize the selectivity profile of this compound to understand its potential for off-target effects and cytotoxicity in non-cancerous cells.
Q4: Can I reduce this compound cytotoxicity by co-treating with another compound?
A4: Co-treatment with cytoprotective agents is a potential strategy to mitigate the cytotoxicity of this compound in non-cancerous cells. Agents that reduce ER stress or inhibit apoptosis could potentially offer a protective effect. However, it is crucial to validate that any co-treatment does not interfere with the intended on-target effect of this compound. Careful dose-response studies and validation experiments are necessary to establish a therapeutic window.
Q5: How can I determine if the observed cytotoxicity is an on-target or off-target effect of this compound?
A5: Differentiating between on-target and off-target effects is a critical step in characterizing a new inhibitor. One approach is to use a rescue experiment. For example, overexpressing a resistant mutant of the Sec61α subunit could potentially rescue the cells from on-target cytotoxicity. Another strategy involves using structurally unrelated Sec61 inhibitors to see if they phenocopy the cytotoxic effects of this compound. Additionally, CRISPR/Cas9-based genetic approaches can be used to determine if the loss of the putative target protein affects the drug's efficacy, which can help distinguish on-target from off-target effects.[5]
Troubleshooting Guides
Issue 1: Excessive cytotoxicity observed in non-cancerous control cell lines at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line to ER stress | 1. Select a different non-cancerous cell line with a known lower rate of protein secretion or higher tolerance to ER stress. 2. Perform a dose-response curve with a wider range of concentrations to determine a more precise IC50 value. |
| Compound solubility issues | 1. Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before adding to the culture medium. 2. Visually inspect the media for any precipitation after adding the compound. 3. Consider using a lower final concentration of the solvent in the culture medium. |
| Incorrect compound concentration | 1. Verify the stock solution concentration and perform serial dilutions accurately. 2. Use a freshly prepared stock solution for each experiment to avoid degradation. |
Issue 2: Inconsistent results or high variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Cell culture inconsistencies | 1. Ensure consistent cell seeding density and passage number for all experiments. 2. Monitor cell health and morphology before and during the experiment. 3. Standardize the incubation time with this compound. |
| Compound instability | 1. Assess the stability of this compound in your cell culture medium over the course of the experiment. 2. Consider performing media changes with fresh compound for longer incubation periods. |
| Assay-related variability | 1. Optimize the parameters of your cytotoxicity assay (e.g., incubation time with the reagent, cell density). 2. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summaries
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | This compound IC50 (µM) |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | 15.2 |
| MRC-5 | Human Lung Fibroblast (Non-cancerous) | 25.8 |
| U-87 MG | Glioblastoma (Cancerous) | 1.5 |
| A549 | Lung Carcinoma (Cancerous) | 3.2 |
This table illustrates that this compound is significantly more potent in cancerous cell lines compared to non-cancerous cell lines, which is a desirable characteristic for a potential therapeutic agent.
Table 2: Effect of a Hypothetical Cytoprotective Agent (CPA-1) on this compound Cytotoxicity in HEK293 Cells
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (15 µM) | 52 |
| CPA-1 (10 µM) | 98 |
| This compound (15 µM) + CPA-1 (10 µM) | 78 |
This table demonstrates the potential of a cytoprotective agent to partially rescue non-cancerous cells from this compound-induced cytotoxicity.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Follow steps 1-3 from the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release from a positive control (cells treated with a lysis buffer).
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Follow steps 1-3 from the MTT assay protocol.
-
After the desired incubation time, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Mandatory Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Experimental workflow for mitigating cytotoxicity.
References
- 1. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Inhibitors of protein translocation across membranes of the secretory pathway: novel antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Peptide-Binding Drug as a Selective Inhibitor of Co-Translational Protein Translocation | PLOS Biology [journals.plos.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Sec61-IN-1 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Sec61-IN-1 and other Sec61 inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What is the most common mechanism of resistance?
A1: The primary mechanism of resistance to Sec61 inhibitors, including this compound, is the acquisition of point mutations in the α-subunit of the Sec61 translocon (Sec61α).[1] These mutations typically cluster in regions critical for inhibitor binding, such as the lateral gate and the plug domain of the channel.[1][2] These mutations can disrupt the binding of the inhibitor to Sec61, thereby preventing its inhibitory action on protein translocation.[1]
Q2: How can I confirm if my resistant cell line has mutations in Sec61α?
A2: To confirm the presence of mutations in Sec61α, you can perform Sanger sequencing or next-generation sequencing (NGS) of the SEC61A1 gene in your resistant cell line compared to the parental, sensitive cell line. Pay close attention to the regions encoding the lateral gate and plug domain, as these are hotspots for resistance mutations.
Q3: Are there alternative mechanisms of resistance to Sec61 inhibitors?
A3: While mutations in Sec61α are the most commonly reported mechanism, other factors could potentially contribute to reduced sensitivity. These may include alterations in drug efflux pumps, changes in downstream signaling pathways that compensate for the inhibition of protein secretion, or upregulation of chaperones that mitigate ER stress.
Q4: My cells are resistant to this compound. What strategies can I use to overcome this resistance?
A4: Several strategies have shown promise in overcoming resistance to Sec61 inhibitors. The most effective approach often involves combination therapies:
-
Combination with Proteasome Inhibitors: Combining Sec61 inhibitors with proteasome inhibitors, such as bortezomib, has demonstrated synergistic cytotoxicity in multiple myeloma cell lines, including those resistant to proteasome inhibitors.[3][4][5] This combination leads to an overwhelming accumulation of unfolded proteins in the cytoplasm and endoplasmic reticulum, triggering terminal ER stress and apoptosis.[5]
-
Combination with Immunomodulatory Drugs (IMiDs): In multiple myeloma, combining Sec61 inhibitors with IMiDs like lenalidomide has also shown synergistic effects.[3][5]
-
Combination with Immune Checkpoint Inhibitors: Preclinical studies suggest that combining Sec61 inhibitors with anti-PD-1 immunotherapy can lead to enhanced anti-tumor activity.[6]
Q5: How do I determine if a combination therapy is synergistic in my resistant cell line?
A5: The synergy of a drug combination can be quantitatively assessed using the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[7][8][9] You can use software like CompuSyn to calculate the CI from dose-response data.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete loss of this compound activity in the cell line. | Acquired resistance due to Sec61α mutations. | 1. Sequence the SEC61A1 gene to identify potential mutations. 2. Test a combination therapy approach, for example, with a proteasome inhibitor like bortezomib.[3][4] |
| Reduced sensitivity to this compound over time. | Selection of a subpopulation of cells with inherent partial resistance. | 1. Perform a dose-response curve to quantify the shift in IC50. 2. Consider single-cell cloning to isolate and characterize resistant populations. 3. Evaluate the efficacy of combination therapies to re-sensitize the cells. |
| High background in protein translocation assays. | Sub-optimal experimental conditions or leaky membranes in permeabilized cell systems. | 1. Optimize the concentration of digitonin for cell permeabilization. 2. Ensure all incubation steps are performed at the correct temperature to maintain membrane integrity. 3. Include appropriate positive and negative controls in your assay. |
| Inconsistent results with combination therapies. | Variability in experimental setup, cell health, or drug preparation. | 1. Ensure accurate and consistent drug concentrations. 2. Standardize cell seeding density and treatment duration. 3. Use a systematic method, like the Chou-Talalay method, to analyze synergy.[7][9] |
Quantitative Data
Table 1: Synergistic Effect of Mycolactone (a Sec61 Inhibitor) and Bortezomib in Bortezomib-Resistant Multiple Myeloma Cells
| Cell Line | Treatment | % Live Cells (Mean ± SD) | Loewe Synergy Score |
| MM1S (Parental) | Lenalidomide + Mycolactone | Varies with dose | Synergistic |
| MM1S (Bortezomib-Resistant) | Lenalidomide + Mycolactone | Varies with dose | Synergistic |
| MM1S (Parental) | Bortezomib + Mycolactone | Varies with dose | Synergistic |
| MM1S (Bortezomib-Resistant) | Bortezomib + Mycolactone | Varies with dose | Synergistic |
Data adapted from Domenger et al., Frontiers in Oncology, 2023.[5][10] This table illustrates that the combination of a Sec61 inhibitor with lenalidomide or bortezomib results in a synergistic reduction in the viability of both parental and bortezomib-resistant multiple myeloma cells.
Experimental Protocols
Protocol 1: Determination of Synergy using the Combination Index (CI) Method
This protocol is based on the Chou-Talalay method to quantify drug synergy.[7][9][11]
1. Materials:
- Resistant cancer cell line and parental (sensitive) cell line
- This compound
- Second drug for combination (e.g., Bortezomib)
- 96-well plates
- Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader
- CompuSyn software (or similar software for CI calculation)
2. Procedure:
- Single-agent dose-response:
- Seed cells in 96-well plates at a predetermined optimal density.
- Treat cells with a serial dilution of this compound alone and the second drug alone to determine the IC50 for each drug.
- Combination treatment:
- Treat cells with a matrix of concentrations of both drugs. A constant ratio of the two drugs based on their IC50 values is often used.
- Incubate for a period equivalent to 2-3 cell doubling times.
- Cell viability assessment:
- Measure cell viability using a suitable assay.
- Data Analysis:
- Calculate the fraction of cells affected (Fa) for each dose and combination.
- Input the Fa values and corresponding drug concentrations into CompuSyn software.
- The software will generate a Combination Index (CI) value.
- CI < 1: Synergism
- CI = 1: Additive effect
- CI > 1: Antagonism
Protocol 2: In Vitro Protein Translocation Assay
This assay assesses the direct impact of this compound on protein translocation into the endoplasmic reticulum.[12][13]
1. Materials:
- Resistant and parental cell lines
- In vitro transcription/translation kit (e.g., rabbit reticulocyte lysate system)
- Plasmids encoding a secretory protein with a signal peptide (e.g., preprolactin)
- Canine pancreatic rough microsomes (RMs)
- This compound
- Proteinase K
- SDS-PAGE and autoradiography equipment
2. Procedure:
- Perform in vitro transcription and translation of the secretory protein in the presence of [35S]-methionine.
- Set up parallel reactions with and without the addition of RMs.
- In reactions containing RMs, add different concentrations of this compound.
- Incubate the reactions to allow for protein translocation into the RMs.
- Divide each reaction into two aliquots. Treat one aliquot with Proteinase K. The translocated protein will be protected from digestion.
- Analyze all samples by SDS-PAGE and autoradiography.
- A decrease in the protected, translocated protein band in the presence of this compound indicates inhibition of translocation. Compare the inhibitory effect between resistant and parental cell lines.
Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis and necrosis.[14][15]
1. Materials:
- Resistant and parental cell lines
- This compound and/or combination drugs
- Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
- Propidium Iodide (PI) solution
- Flow cytometer
2. Procedure:
- Treat cells with this compound alone or in combination with another drug for the desired time. Include untreated controls.
- Harvest cells and wash with cold PBS.
- Resuspend cells in 1X Annexin V Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within one hour.
- Annexin V-negative, PI-negative: Live cells
- Annexin V-positive, PI-negative: Early apoptotic cells
- Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
- Annexin V-negative, PI-positive: Necrotic cells
Visualizations
Caption: Experimental workflow for evaluating strategies to overcome this compound resistance.
Caption: Synergistic induction of apoptosis by dual inhibition of Sec61 and the proteasome.
References
- 1. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sec61 blockade therapy overrides resistance to proteasome inhibitors and immunomodulatory drugs in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sec61 translocon is a therapeutic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sec61 blockade therapy overrides resistance to proteasome inhibitors and immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calculation of the Combination Index (CI) [bio-protocol.org]
- 8. 2.6. Combination index calculations [bio-protocol.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Best practices for preparing and storing Sec61-IN-1 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and storing Sec61-IN-1 stock solutions, along with troubleshooting guidance for common experimental issues.
Best Practices for this compound Stock Solutions
Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. This section outlines the recommended procedures.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 430.53 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 125 mg/mL (≥ 290.34 mM) | [1] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the solid is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.3053 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution from 4.3053 mg of powder, add 1 mL of DMSO. It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the solution in a water bath at room temperature (20-25°C) for 10-15 minute intervals. Visually inspect for complete dissolution between intervals. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.[2][3]
-
-
Sterilization (Optional): If required for your application, sterile filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the preparation and use of this compound solutions.
Frequently Asked Questions (FAQs):
-
Q1: My this compound powder appears as a thin film or is not visible in the vial. Is it still usable?
-
A1: Yes, this is common for small quantities of lyophilized compounds. Centrifuge the vial before opening to collect all the powder at the bottom. Proceed with dissolving the compound in the vial by adding the appropriate volume of solvent.[2]
-
-
Q2: Can I use a solvent other than DMSO?
-
A2: Currently, DMSO is the recommended solvent for preparing stock solutions of this compound due to its high solubility.[1] The solubility in other solvents has not been widely reported.
-
-
Q3: Why is it important to use anhydrous DMSO?
-
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can decrease the solubility of many organic compounds and may lead to precipitation of your stock solution over time.[4]
-
-
Q4: What is the maximum concentration of DMSO my cells can tolerate?
-
A4: The tolerance to DMSO varies between cell lines. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium below 0.5%, and preferably at or below 0.1%, to minimize cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Troubleshooting Common Issues:
-
Issue 1: this compound is not dissolving completely in DMSO.
-
Issue 2: The this compound stock solution precipitates upon dilution in aqueous media (e.g., cell culture medium or PBS).
-
Possible Cause: this compound has low aqueous solubility, and rapid dilution from a high concentration in DMSO can cause it to crash out of solution.
-
Solution:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the concentrated DMSO stock into a smaller volume of aqueous buffer while vortexing, and then add this intermediate dilution to the final volume.
-
Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. Remember to adjust your vehicle control accordingly.
-
Vortexing/Sonication After Dilution: After diluting the DMSO stock in the aqueous medium, immediately vortex the solution. If precipitation is still observed, a brief sonication may help to redissolve the compound.[2]
-
-
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the this compound stock solution.
-
Solution:
-
Avoid Freeze-Thaw Cycles: Ensure that the stock solution is aliquoted to minimize the number of times the main stock is thawed and refrozen.
-
Proper Storage: Confirm that the stock solutions have been stored at the correct temperature (-20°C for short-term, -80°C for long-term). If a stock solution has been stored at -20°C for over a month, its efficacy should be re-evaluated.
-
Prepare Fresh Solutions: If in doubt about the stability of an older stock solution, it is best to prepare a fresh stock from the powder.
-
-
Visualizations
Logical Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway: Inhibition of Sec61 Translocon by this compound
Caption: this compound inhibits protein translocation at the Sec61 complex.
References
Navigating Solvent Effects of Sec61-IN-1 in In Vitro Assays: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for effectively controlling solvent effects when using Sec61-IN-1 in in vitro experiments. By understanding and mitigating these effects, you can ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous assay buffer.
Q2: Why is it critical to control for solvent effects?
A2: Solvents like DMSO, even at low concentrations, can have independent biological and chemical effects in in vitro assays.[2][3][4] These effects can include cytotoxicity, altered cell growth, changes in gene expression, and direct interference with assay components.[2][5][6][7] Failing to account for these solvent effects can lead to misinterpretation of your experimental results, falsely attributing the observed effects to this compound instead of the solvent.[6][8]
Q3: What is a solvent control and why is it necessary?
A3: A solvent control, also known as a vehicle control, is a crucial experimental control that contains the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound (this compound), but without the compound itself.[8] This control allows you to distinguish the effects of the solvent from the effects of the inhibitor, providing a baseline for comparison.[8]
Q4: What concentration of DMSO is considered safe for most in vitro assays?
A4: While the tolerance to DMSO is cell-type dependent, a final concentration of 0.1% DMSO is generally considered safe for many cell lines.[5][9] However, concentrations above 1% can be toxic to most mammalian cells.[5] It is crucial to determine the optimal and non-toxic concentration of your solvent for your specific experimental system.
Troubleshooting Guide: Identifying and Mitigating Solvent Effects
| Problem | Potential Cause | Recommended Solution |
| High background signal or unexpected results in "no-inhibitor" control wells. | The solvent (e.g., DMSO) is causing off-target effects or interfering with the assay readout. | 1. Run a solvent-only control: This will reveal the baseline effect of the solvent on your assay. 2. Perform a solvent concentration titration: Determine the highest concentration of the solvent that does not significantly affect your assay. 3. Lower the final solvent concentration: Aim for the lowest effective concentration of this compound to minimize the final solvent concentration. |
| Inconsistent results between experiments. | Variable final solvent concentrations across different wells or experiments. | 1. Maintain a constant final solvent concentration in all wells, including controls and experimental conditions.[2][3] 2. Prepare a master mix of your final assay buffer containing the correct solvent concentration to ensure uniformity. |
| Reduced cell viability in control wells. | The solvent concentration is cytotoxic to the cells being used. | 1. Perform a cell viability assay (e.g., MTT, Trypan Blue) with a range of solvent concentrations to determine the maximum non-toxic concentration for your specific cell line.[5][7] 2. Reduce the final solvent concentration in your experiment to a level that maintains high cell viability. |
| Precipitation of this compound upon dilution in aqueous buffer. | The inhibitor has low solubility in the final assay buffer. | 1. Optimize the dilution protocol: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and complete mixing. 2. Consider using a different solvent system: While DMSO is common, other solvents or co-solvents might be compatible with your assay and offer better solubility. Always validate any new solvent system for its own potential effects. |
Quantitative Data Summary: Effects of DMSO on In Vitro Assays
The following table summarizes the reported effects of different concentrations of DMSO on various cell-based assays. Note that these are general observations, and the specific effects can vary depending on the cell type and assay conditions.
| DMSO Concentration | Observed Effects | References |
| > 2% | Cytotoxic to HeLa cells.[2] | [2] |
| > 1% | Reduces readout parameters in various cell types.[2][3] Toxic to most mammalian cell types.[5] | [2][3][5] |
| 0.5% - 3% | Dose-dependent reduction in skin fibroblast cell viability.[5] | [5] |
| 0.25% - 0.5% | Can have inhibitory or stimulatory effects depending on the cell type.[2][3] | [2][3] |
| < 0.1% | Generally considered safe for most in vitro assays.[9] | [9] |
| 0.01% - 0.001% | May enhance the proliferation of skin fibroblast cells.[5] | [5] |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Solvent Concentration
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in your complete cell culture medium. Typical concentrations to test range from 5% down to 0.01%. Include a "medium-only" control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead staining assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the "medium-only" control. The highest concentration that does not cause a significant decrease in cell viability is your maximum non-toxic concentration.
Protocol 2: Setting Up a Solvent Control in a this compound Inhibition Assay
-
Prepare Stock Solutions:
-
This compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Solvent Stock: Use 100% DMSO.
-
-
Prepare Working Solutions:
-
This compound Working Solution: Dilute the this compound stock solution in your assay buffer to an intermediate concentration.
-
Solvent Control Working Solution: Dilute the 100% DMSO stock in your assay buffer to the same final concentration as the this compound working solution. For example, if your final this compound concentration requires a 1:1000 dilution from the stock, your solvent control should also be a 1:1000 dilution of 100% DMSO.
-
-
Experimental Setup (Example in a 96-well plate):
-
Negative Control: Cells + Assay Buffer.
-
Solvent Control: Cells + Solvent Control Working Solution.
-
Experimental: Cells + this compound Working Solution.
-
-
Incubation and Analysis: Incubate the plate and perform your assay to measure the effect of this compound on its target.
-
Data Interpretation: The effect of this compound is determined by comparing the results from the "Experimental" wells to the "Solvent Control" wells, not the "Negative Control" wells.
Visualizations
Caption: Workflow for setting up appropriate experimental controls.
Caption: Logical relationship for determining the true inhibitor effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. btsjournals.com [btsjournals.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 8. Solvent control: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sec61-IN-1 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sec61-IN-1 in animal models. The information is designed to assist scientists and drug development professionals in overcoming common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Sec61 translocon, a protein-conducting channel located in the membrane of the endoplasmic reticulum (ER).[1] The Sec61 translocon is essential for the translocation of newly synthesized polypeptides, intended for secretion or insertion into the cell membrane, into the ER lumen.[1] By binding to and obstructing this channel, this compound blocks protein translocation, leading to an accumulation of unfolded proteins in the cytosol. This triggers a cellular stress response known as the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis (programmed cell death), particularly in cells with high secretory activity, such as cancer cells.[1][2][3]
Q2: What is the primary downstream signaling pathway affected by this compound?
A2: The primary downstream signaling pathway activated by this compound is the Unfolded Protein Response (UPR). Specifically, the inhibition of protein translocation into the ER leads to the accumulation of misfolded proteins in the cytoplasm, which activates the PERK branch of the UPR. This results in the phosphorylation of eIF2α, leading to a general shutdown of protein synthesis but a preferential translation of Activating Transcription Factor 4 (ATF4).[2][3] ATF4 then upregulates the expression of pro-apoptotic proteins such as CHOP (CCAAT/enhancer-binding protein homologous protein), driving the cell towards apoptosis.[2][3]
Q3: What is the molecular profile of this compound?
A3: this compound, also known as compound A317, is a thiazole derivative. Its key molecular characteristics are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₃H₂₂N₆OS |
| Molecular Weight | 430.53 g/mol |
| CAS Number | 2484865-42-9 |
| Appearance | White to off-white solid |
Troubleshooting In Vivo Delivery of this compound
Q4: I am having trouble dissolving this compound for in vivo administration. What are the recommended solvents and vehicles?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle to minimize toxicity. The final concentration of DMSO in the administered solution should be kept as low as possible, ideally below 10%.
Here are some commonly used vehicle formulations for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration of poorly soluble compounds:
| Route of Administration | Vehicle Composition | Considerations |
| Intravenous (IV) | 5-10% DMSO in saline or PBS20% DMSO, 80% PEG4005% DMSO, 30% PEG400, 65% Phosphate Buffer | Ensure the final solution is clear and free of precipitation. Administer slowly to avoid acute toxicity. A pilot study to assess tolerability is recommended. |
| Intraperitoneal (IP) | 5-10% DMSO in corn oil10% DMSO in saline with 1% Tween 80 | Sonication may be required to achieve a stable suspension. Ensure proper mixing before each injection. |
| Subcutaneous (SC) | 10% DMSO in sesame oil or sunflower oil | This route often allows for a slower release and prolonged exposure. |
Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
Q5: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What could be the cause and how can I mitigate it?
A5: Toxicity can arise from the compound itself or the delivery vehicle. Here are some potential causes and solutions:
-
Vehicle Toxicity: High concentrations of DMSO can be toxic.
-
Solution: Reduce the percentage of DMSO in your formulation. Consider alternative co-solvents like polyethylene glycol (PEG400) or using cyclodextrins to improve solubility in aqueous solutions. Always run a vehicle-only control group to assess the toxicity of the vehicle itself.
-
-
Compound Toxicity: Sec61 inhibition is a potent mechanism that can affect normal tissues with high secretory activity.
-
Solution:
-
Dose Reduction: Perform a dose-response study to find the maximum tolerated dose (MTD).
-
Dosing Schedule: Consider a less frequent dosing schedule (e.g., once or twice weekly) to allow for recovery between doses.
-
Route of Administration: The route of administration can influence toxicity. For example, subcutaneous injection may lead to a slower, more sustained release with potentially lower peak plasma concentrations compared to intravenous injection.
-
-
-
Off-Target Effects: While this compound is designed to be specific, off-target effects cannot be entirely ruled out.
-
Solution: If toxicity persists at doses where efficacy is not observed, it may be indicative of off-target effects. In such cases, careful observation of the animals for specific clinical signs and post-mortem analysis of major organs may be necessary to identify the affected tissues.
-
Q6: I am not observing the expected therapeutic effect in my animal model. What are some potential reasons?
A6: Lack of efficacy can stem from several factors related to the compound's delivery and its biological activity in vivo.
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.
-
Solution:
-
Pharmacokinetic (PK) Study: Conduct a PK study to determine the concentration of this compound in plasma and the target tissue over time. This will provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Formulation Optimization: If bioavailability is low, consider reformulating the compound. For oral administration, nano-formulations or the use of absorption enhancers can be explored. For parenteral routes, different vehicle compositions can be tested.
-
-
-
Insufficient Target Engagement: The administered dose may not be high enough to effectively inhibit Sec61 in the target tissue.
-
Solution:
-
Pharmacodynamic (PD) Study: Measure a biomarker of Sec61 inhibition in the target tissue. For example, you could measure the levels of downstream UPR markers like phosphorylated eIF2α, ATF4, or CHOP by western blot or immunohistochemistry. This will help correlate the drug concentration with its biological effect.
-
Dose Escalation: If the MTD has not been reached, consider a dose-escalation study.
-
-
-
Model Resistance: The specific animal model or tumor type may be resistant to Sec61 inhibition.
-
Solution:
-
In Vitro Sensitivity Testing: Confirm the sensitivity of the cell line used to generate the xenograft to this compound in vitro before initiating in vivo studies.
-
Mechanism of Resistance: Investigate potential mechanisms of resistance, such as upregulation of alternative protein translocation pathways or mutations in the Sec61 complex.
-
-
Experimental Protocols
Representative In Vivo Efficacy Study Protocol (Xenograft Mouse Model)
This protocol is a general guideline and should be adapted based on the specific animal model and experimental goals.
-
Animal Model:
-
Athymic nude mice (6-8 weeks old).
-
House animals in a specific pathogen-free facility with ad libitum access to food and water.
-
Allow a one-week acclimatization period before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Harvest tumor cells (e.g., a human glioma cell line sensitive to this compound) during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Treatment Groups:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., 10% DMSO in saline, administered intravenously).
-
Group 2: this compound (e.g., 25 mg/kg, administered intravenously).
-
Group 3 (Optional): Positive control (a standard-of-care chemotherapy for the specific tumor type).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration (e.g., with 10% DMSO).
-
Administer the treatment intravenously (e.g., via the tail vein) once or twice weekly. The injection volume should be approximately 100 µL for a 20-25 g mouse.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice a week using the formula: (Length x Width²)/2.
-
Monitor animal body weight twice a week as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress.
-
The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if they show signs of significant morbidity.
-
At the end of the study, collect tumors and major organs for pharmacodynamic (e.g., western blot for UPR markers) and histopathological analysis.
-
Visualizations
Signaling Pathway
Caption: this compound mediated inhibition of protein translocation and induction of apoptosis.
Experimental Workflow
References
- 1. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Sec61-IN-1 efficacy across different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sec61-IN-1, a potent inhibitor of the Sec61 translocon. The information is designed to help address potential variability in its efficacy across different cell lines and experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Sec61 translocon complex.[1][2] The Sec61 translocon is a protein-conducting channel in the membrane of the endoplasmic reticulum (ER) that is essential for the translocation of newly synthesized secretory and transmembrane proteins from the cytosol into the ER.[2][3][4] this compound binds to the Sec61α subunit, the central pore-forming component of the complex, stabilizing the channel in a closed conformation.[5][6] This blockade prevents the insertion of nascent polypeptide chains into the ER, leading to their accumulation in the cytosol and subsequent degradation.[2] This disruption of protein secretion induces proteotoxic stress, activating the unfolded protein response (UPR) and can ultimately lead to apoptosis, particularly in cells highly dependent on protein secretion, such as cancer cells.[2]
Q2: Why do I observe different IC50 values for this compound in different cell lines?
A2: The variability in the half-maximal inhibitory concentration (IC50) of this compound across different cell lines can be attributed to several factors:
-
Differential Expression of Sec61 Subunits: The expression levels of the Sec61α, β, and γ subunits can vary between cell lines. Alterations in the stoichiometry of the Sec61 complex may influence its sensitivity to inhibition.
-
Genetic Variations in SEC61A1: Mutations in the SEC61A1 gene, which encodes the Sec61α subunit, are a primary cause of resistance to Sec61 inhibitors.[5][6] These mutations often occur in the lateral gate or the plug domain of the channel, regions critical for inhibitor binding and channel gating.[5][6]
-
Dependence on the Secretory Pathway: Cell lines that are more heavily reliant on the secretory pathway for their proliferation and survival, such as multiple myeloma and pancreatic cancer cells, may exhibit greater sensitivity to Sec61 inhibition.[2]
-
Client Protein Susceptibility: The efficacy of Sec61 inhibitors can be client-specific, influenced by the properties of the signal sequence of the nascent polypeptide.[7] The hydrophobicity of the signal peptide can affect the ability of the inhibitor to block translocation.[7]
-
Cellular Metabolism and Drug Efflux: Differences in drug metabolism and the expression of drug efflux pumps (e.g., P-glycoprotein) can alter the intracellular concentration and, consequently, the efficacy of this compound.
Q3: Are there known resistance mechanisms to this compound?
A3: Yes, resistance to Sec61 inhibitors, including what would be expected for this compound, is primarily associated with mutations in the Sec61α subunit.[5][6][7] These mutations can interfere with inhibitor binding or alter the conformational dynamics of the translocon, rendering it less susceptible to the inhibitor's effects.[5][7] For instance, mutations in the lateral gate and plug domain of Sec61α have been shown to confer resistance to various Sec61 inhibitors.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50 value or lack of efficacy | Cell line may be inherently resistant. | Sequence the SEC61A1 gene in your cell line to check for known resistance mutations. Test a panel of cell lines with varying reported sensitivities to establish a positive control. |
| Suboptimal experimental conditions. | Optimize inhibitor concentration and incubation time. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the culture medium. Perform a dose-response curve from a low nanomolar to a high micromolar range. | |
| Inactivation of the compound. | Store the this compound stock solution at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. | |
| High variability between replicate experiments | Inconsistent cell health or density. | Ensure a consistent cell seeding density and that cells are in the logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination. |
| Pipetting errors. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate inhibitor concentrations. | |
| Unexpected off-target effects | Compound toxicity at high concentrations. | Perform a cytotoxicity assay on a known resistant cell line to assess non-specific toxicity. Lower the concentration of this compound if significant off-target effects are observed. |
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and other representative Sec61 inhibitors across various cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| GBM12 | Glioblastoma | 96.6 ng/mL | [1] |
| GBM38 | Glioblastoma | 163.8 ng/mL | [1] |
| GBM6 | Glioblastoma | No effect | [1] |
Table 2: In Vitro Efficacy of KZR-261 and KZR-834 (Sec61 Inhibitors)
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| HT29 | Colorectal | KZR-261 | 1681 | [8] |
| H82 | Small-Cell Lung | KZR-261 | 55 | [8] |
| BxPC-3 | Pancreatic | KZR-261 | 92 | [8] |
| 22Rv1 | Prostate | KZR-261 | 427 | [8] |
| RL | Non-Hodgkin Lymphoma | KZR-261 | 174 | [8] |
| Mino | Mantle Cell Lymphoma | KZR-261 | 143 | [8] |
| H929 | Multiple Myeloma | KZR-834 | Sensitive | [9] |
| U266 | Multiple Myeloma | KZR-834 | Resistant | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol outlines a general procedure to determine the IC50 of this compound in a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT/XTT Addition: Add 10 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm. If using XTT, read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Secreted Gaussia Luciferase (GLuc) Reporter Assay
This assay measures the inhibition of secretion of a specific reporter protein.
-
Cell Transfection: Co-transfect cells in a 24-well plate with a plasmid encoding a secreted Gaussia luciferase (GLuc) reporter and a control plasmid encoding a cytosolic reporter (e.g., Firefly luciferase) for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Sample Collection: After 24-48 hours of treatment, collect the cell culture supernatant (for GLuc activity) and lyse the cells (for cytosolic luciferase activity).
-
Luciferase Assay: Measure the luciferase activity in the supernatant and the cell lysate using a luminometer according to the manufacturer's instructions for the specific luciferase assay reagents.
-
Data Analysis: Normalize the GLuc activity to the cytosolic luciferase activity. Calculate the percentage of inhibition of secretion relative to the vehicle control.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Efficacy Testing.
Caption: Factors Influencing this compound Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 4. Sec61 - Wikipedia [en.wikipedia.org]
- 5. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parklab.mcb.berkeley.edu [parklab.mcb.berkeley.edu]
- 7. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sec61 inhibitors block multiple Sec61 client proteins with tolerability and efficacy | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Assessing Sec61 Inhibitor Target Engagement in Living Cells
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for assessing the target engagement of Sec61 inhibitors (referred to herein as Sec61-IN-1) in living cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the Sec61 translocon and why is it a compelling drug target?
A1: The Sec61 complex is the central component of the protein-conducting channel in the membrane of the endoplasmic reticulum (ER).[1] It is a heterotrimeric complex (composed of α, β, and γ subunits) responsible for translocating newly synthesized secretory and membrane proteins into the ER lumen or membrane.[2][3] This process is fundamental for the biosynthesis of about one-third of the human proteome.[4] Cancer cells, in particular, have a high demand for protein synthesis and secretion to support rapid growth and metastasis, making them heavily dependent on a functional Sec61 translocon.[3][5] Inhibiting Sec61 can disrupt these processes, leading to anti-tumor effects.
Q2: What makes assessing Sec61 target engagement particularly challenging?
A2: The primary challenge is that the Sec61 complex lacks any inherent enzymatic activity.[6][7] Traditional target engagement assays often rely on measuring the inhibition of an enzyme's catalytic function. Since Sec61 functions as a passive channel, its engagement by an inhibitor like this compound must be measured using alternative biophysical or functional methods.[3]
Q3: What are the principal strategies for measuring this compound target engagement in living cells?
A3: There are two main approaches:
-
Direct (Biophysical) Methods: These assays confirm the physical binding of this compound to the Sec61 complex. The most widely used technique in a cellular context is the Cellular Thermal Shift Assay (CETSA) , which measures the change in the thermal stability of the target protein upon ligand binding.[8][9]
-
Indirect (Functional) Methods: These assays measure the downstream consequences of Sec61 inhibition. This typically involves monitoring the disruption of the translocation of known Sec61-dependent substrate proteins.[10] This can be assessed through various readouts, including western blotting, flow cytometry, or proteomic analyses.[6][11]
Q4: How do I select the most appropriate assay for my study?
A4: The choice depends on your experimental goals.
-
To unequivocally demonstrate that your compound physically binds to Sec61 in cells, CETSA is the gold standard.[12]
-
To understand the functional impact of target engagement and determine cellular potency (e.g., IC50), a cell-based translocation assay is more appropriate.
-
To investigate the substrate selectivity of your inhibitor and identify potential off-targets, a proteomics-based approach is ideal.
The diagram below illustrates a general decision-making workflow.
Caption: A decision tree to guide the selection of an appropriate target engagement assay.
Section 2: Direct Target Engagement - The Cellular Thermal Shift Assay (CETSA)
This section provides a guide to using CETSA to confirm the direct binding of this compound to the Sec61α subunit.
CETSA FAQs
Q1: What is the scientific principle behind CETSA?
A1: CETSA is based on the principle of ligand-induced thermal stabilization.[12] When a small molecule like this compound binds to its target protein (Sec61α), it generally increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[8] By heating cell lysates to various temperatures, one can observe that the inhibitor-bound protein remains soluble at higher temperatures compared to the unbound protein. This "thermal shift" is direct evidence of target engagement.[9]
Q2: What does a typical CETSA workflow look like?
A2: The workflow involves treating intact cells with the compound, heating the cells or their lysates, separating the soluble protein fraction from the aggregated fraction, and then quantifying the amount of soluble target protein remaining.
Caption: A step-by-step workflow for a typical Western Blot-based CETSA experiment.
Experimental Protocol: Western Blot-based CETSA for Sec61α
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116, HEK293T) and grow to 80-90% confluency.
-
Treat cells with this compound at the desired concentration or with vehicle control (e.g., DMSO) for 1-2 hours in serum-free media.
-
-
Harvesting and Lysis:
-
Wash cells with PBS, then harvest by scraping into PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Thermal Challenge:
-
Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Include an unheated (RT) control.
-
Cool samples at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysate by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Quantification:
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of total protein by SDS-PAGE and Western Blot using a specific antibody against Sec61α. An antibody for a loading control that does not shift (e.g., GAPDH) should also be used.
-
Data Presentation: Interpreting CETSA Results
A successful experiment will show that in the presence of this compound, the Sec61α protein remains soluble at higher temperatures.
| Temperature (°C) | Soluble Sec61α Signal (Vehicle) | Soluble Sec61α Signal (this compound) |
| 40 | 100% | 100% |
| 46 | 95% | 98% |
| 52 | 70% | 92% |
| 55 | 50% (Tm) | 85% |
| 58 | 25% | 70% |
| 61 | 10% | 50% (Tm) |
| 64 | <5% | 30% |
Table 1: Example CETSA data showing a thermal shift for Sec61α upon treatment with this compound. The melting temperature (Tm) is shifted from ~55°C to ~61°C.
Troubleshooting Guide for CETSA
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed | 1. Compound does not bind to Sec61α in cells. 2. Compound concentration is too low. 3. The chosen temperature range is incorrect for Sec61α. | 1. Confirm compound activity in a functional assay first. 2. Perform a dose-response CETSA. 3. Run a wider temperature gradient (e.g., 37-75°C) to find the melting curve. |
| Weak or no Sec61α signal | 1. Low endogenous expression of Sec61α. 2. Poor antibody quality. 3. Inefficient cell lysis. | 1. Use a cell line with higher Sec61α expression or consider an overexpression system.[13] 2. Validate the antibody with positive controls. 3. Ensure complete lysis; sonication can be an alternative to freeze-thaw. |
| A destabilizing shift (Tm decrease) is observed | The compound may bind to an unstable or transient conformation of the protein, or it may be a covalent inhibitor that disrupts protein structure. | This is still evidence of target engagement. Further mechanistic studies are required to understand the nature of the interaction. |
Section 3: Indirect (Functional) Target Engagement Assays
Functional assays are critical for determining the cellular potency of this compound and understanding its effect on protein translocation.
Functional Assay FAQs
Q1: How can I functionally measure Sec61 inhibition in living cells?
A1: This is done by monitoring the biosynthesis or localization of proteins that are known substrates of the Sec61 translocon. When this compound binds to and inhibits the channel, the translocation of these substrates is blocked.[6] The substrate protein may then be retained in the cytosol and degraded, leading to a decrease in its mature, processed form.
Q2: What are some good reporter substrates for a Sec61 functional assay?
A2: The choice of substrate is important, as some Sec61 inhibitors show selectivity for certain types of signal sequences.[4][7]
-
Broad-Spectrum Inhibitors (e.g., Mycolactone-like): These inhibit the translocation of a wide range of proteins.[7] A reporter like a secreted Gaussia luciferase or a type I membrane protein with a standard signal peptide can be used.
-
Substrate-Selective Inhibitors (e.g., CADA-like): CADA specifically inhibits the translocation of human CD4.[5][14] For novel inhibitors, it may be necessary to screen a panel of substrates or use proteomics to identify sensitive proteins.[11]
Q3: How does the co-translational translocation pathway work and where does this compound act?
A3: During co-translational translocation, a ribosome synthesizes a protein. As the signal sequence emerges, it is recognized by the Signal Recognition Particle (SRP), which halts translation and targets the entire complex to the SRP receptor on the ER membrane.[3] The complex is then transferred to the Sec61 channel, translation resumes, and the nascent protein is threaded through the channel.[1] Sec61 inhibitors like this compound typically bind to the Sec61α subunit, stabilizing a closed conformation of the channel and preventing the insertion and passage of the nascent polypeptide.[4][15]
Caption: The SRP-dependent co-translational translocation pathway and the point of inhibition by this compound.
Experimental Protocol: Flow Cytometry Assay for a Surface Protein
This protocol is designed to measure the inhibition of translocation of a cell surface-expressed reporter protein (e.g., CD4 or a tagged reporter).
-
Cell Line: Use a cell line stably or transiently expressing the surface reporter protein.
-
Compound Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of this compound for a period sufficient to allow for protein turnover (e.g., 18-24 hours). Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Cell Staining:
-
Gently harvest the cells (non-enzymatic dissociation solution is recommended to preserve surface epitopes).
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Incubate cells with a fluorescently-conjugated primary antibody specific for the reporter protein for 30-60 minutes on ice.
-
Wash cells twice with FACS buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend cells in FACS buffer.
-
Analyze the median fluorescence intensity (MFI) of the cell population using a flow cytometer.
-
-
Data Analysis:
-
Normalize the MFI of treated samples to the vehicle control.
-
Plot the normalized MFI against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Data Presentation: Comparing Inhibitor Potency and Selectivity
| Substrate Protein | Translocation Pathway | This compound IC50 (nM) | Known Inhibitor IC50 (nM) |
| Reporter A (Type I Membrane) | Sec61-dependent | 50 | 45 (Mycolactone) |
| Reporter B (Secreted) | Sec61-dependent | 65 | 55 (Mycolactone) |
| Reporter C (CD4) | Sec61-dependent | >10,000 | 120 (CADA) |
| Control Protein (Cytosolic) | Sec61-independent | >10,000 | >10,000 |
Table 2: Example data from functional assays. This hypothetical this compound appears to be a broad-spectrum inhibitor, similar to Mycolactone, and does not show selectivity for the CD4 signal peptide.
Troubleshooting Guide for Functional Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed at active concentrations | 1. The compound has off-target effects. 2. On-target inhibition of Sec61 is broadly toxic to the cell line. | 1. Perform a proteomics-based target deconvolution study (e.g., TPP). 2. Compare the cytotoxic profile to other known broad-spectrum Sec61 inhibitors. Assess markers of ER stress and apoptosis. |
| No inhibition of reporter translocation | 1. The reporter protein is not a substrate for Sec61. 2. The inhibitor is highly substrate-selective and does not affect this specific reporter. 3. Insufficient compound concentration or incubation time. | 1. Validate that the reporter's translocation is blocked by a known Sec61 inhibitor. 2. Test a panel of different reporters with diverse signal sequences. 3. Perform a dose- and time-course experiment. |
| High variability between replicates | 1. Inconsistent cell health or passage number. 2. Inconsistent compound treatment or antibody staining. | 1. Use cells within a consistent low passage number range and ensure they are healthy before treatment. 2. Ensure accurate pipetting and consistent incubation times for all steps. |
References
- 1. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the interaction between the Sec61 translocon complex and ppαF using optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 6. Use of a sequential high throughput screening assay to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 10. Mechanistic insights into the inhibition of Sec61-dependent co- and post-translational translocation by mycolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kezarlifesciences.com [kezarlifesciences.com]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. parklab.mcb.berkeley.edu [parklab.mcb.berkeley.edu]
Technical Support Center: Refining Experimental Protocols for Studying Sec61-IN-1's Effects on Protein Glycosylation
Welcome to the technical support center for researchers utilizing Sec61-IN-1 to investigate protein glycosylation. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect protein glycosylation?
A1: this compound is a potent inhibitor of the Sec61 translocon, the primary channel for protein translocation into the endoplasmic reticulum (ER) in eukaryotic cells.[1] By blocking this channel, this compound prevents nascent polypeptide chains of many secretory and transmembrane proteins from entering the ER lumen.[2] N-linked glycosylation, the enzymatic addition of an oligosaccharide to an asparagine residue, is a co-translational modification that occurs within the ER lumen, catalyzed by the oligosaccharyltransferase (OST) complex which is associated with the Sec61 translocon.[3] Therefore, by inhibiting translocation, this compound indirectly prevents the N-linked glycosylation of affected proteins. The non-glycosylated precursor proteins then accumulate in the cytoplasm, where they may be targeted for degradation.[2]
Q2: What is a suitable starting concentration and treatment time for this compound in cell culture experiments?
A2: The optimal concentration and treatment time for this compound are cell-type and protein-specific. As a starting point, a dose-response experiment is recommended. Based on reported cytotoxicity data for other Sec61 inhibitors and the EC50 of this compound in NCI-H929 cells (2543 nM after 48 hours), a concentration range of 100 nM to 5 µM can be tested.[4] Treatment times can range from 6 to 24 hours, depending on the half-life of the protein of interest. Shorter incubation times are often sufficient to observe an effect on the glycosylation of newly synthesized proteins.[5]
Q3: How do I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO (up to 125 mg/mL or 290.34 mM).[6] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, for example, 10 mM. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C for up to one month or -80°C for up to six months.[6] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are some suitable model proteins to study the effects of this compound on glycosylation?
A4: Ideal model proteins are well-characterized glycoproteins with a simple glycosylation pattern (e.g., one or two N-linked glycans) and a relatively short half-life. This allows for the clear observation of the accumulation of the non-glycosylated form upon treatment with this compound. Examples of commonly used model glycoproteins in translocation and glycosylation studies include preprolactin, prepro-α-factor, and CD4. The choice of protein may also depend on the availability of a specific and high-affinity antibody for its detection by Western blot.
Experimental Protocols
Protocol 1: In Vitro Assessment of Glycosylation Inhibition using a Coupled Transcription-Translation System
This protocol allows for a direct assessment of this compound's effect on protein translocation and glycosylation in a cell-free system.
Materials:
-
Plasmid DNA encoding a model glycoprotein with an N-terminal signal peptide.
-
Coupled in vitro transcription/translation (IVT) kit (e.g., rabbit reticulocyte lysate system).
-
Canine pancreatic rough microsomes (containing functional Sec61 translocons and OST).
-
This compound (dissolved in DMSO).
-
DMSO (vehicle control).
-
SDS-PAGE reagents and equipment.
-
Western blot reagents and equipment.
-
Antibody specific to the model glycoprotein.
-
Endoglycosidase H (Endo H) and PNGase F.
Methodology:
-
Set up the IVT reactions according to the manufacturer's instructions.
-
For each reaction, include the plasmid DNA, IVT lysate, and amino acid mixture.
-
Add the canine pancreatic rough microsomes to the reactions to provide the machinery for translocation and glycosylation.
-
Add this compound to the treatment group at various final concentrations (e.g., 0.1, 1, 10 µM). Add an equivalent volume of DMSO to the control group.
-
Incubate the reactions at the recommended temperature (e.g., 30°C) for the specified time (e.g., 90 minutes).
-
Stop the reactions by adding SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody against the model glycoprotein.
-
To confirm the identity of the glycosylated and non-glycosylated bands, treat a parallel set of samples with Endo H or PNGase F before SDS-PAGE analysis.
Protocol 2: Cell-Based Assay to Evaluate the Effect of this compound on Protein Glycosylation
This protocol outlines the steps to assess the impact of this compound on the glycosylation of an endogenous or overexpressed glycoprotein in cultured cells.
Materials:
-
Cultured cells expressing the glycoprotein of interest.
-
Complete cell culture medium.
-
This compound (stock solution in DMSO).
-
DMSO (vehicle control).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blot reagents and equipment.
-
Primary antibody specific to the glycoprotein of interest.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Endoglycosidase H (Endo H) and PNGase F.
Methodology:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5 µM) or DMSO as a vehicle control for the desired duration (e.g., 6, 12, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Optional: For confirmation of glycosylation status, treat a portion of the cell lysates with Endo H or PNGase F according to the manufacturer's protocol.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the glycoprotein of interest, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No change in protein glycosylation observed after this compound treatment. | 1. Ineffective concentration of this compound. 2. Short treatment duration. 3. High protein stability (long half-life). 4. The protein of interest is not a Sec61 substrate. 5. Degraded this compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM). 2. Increase the incubation time (e.g., up to 24 or 48 hours). 3. Use a pulse-chase experiment to specifically label and track newly synthesized proteins. 4. Confirm that your protein has a signal peptide and is known to be translocated via the Sec61 pathway. Test a known Sec61-dependent glycoprotein as a positive control. 5. Prepare fresh dilutions of this compound from a properly stored stock. |
| High cell toxicity or death observed. | 1. This compound concentration is too high. 2. Prolonged treatment duration. 3. High DMSO concentration. 4. Cell line is particularly sensitive. | 1. Lower the concentration of this compound. Determine the IC50 for cytotoxicity in your cell line. 2. Reduce the treatment time. 3. Ensure the final DMSO concentration is below 0.1%. 4. Consider using a more resistant cell line if possible. |
| Inconsistent results between experiments. | 1. Variability in cell density or passage number. 2. Inconsistent this compound preparation. 3. Variations in incubation times. | 1. Maintain consistent cell culture practices. Use cells within a specific passage number range. 2. Prepare fresh dilutions of this compound for each experiment from a well-maintained stock. 3. Ensure precise timing of treatments and cell harvesting. |
| Multiple bands on Western blot make interpretation difficult. | 1. Protein degradation. 2. Other post-translational modifications. 3. Antibody cross-reactivity. | 1. Use fresh lysis buffer with a sufficient concentration of protease inhibitors. 2. Use Endo H or PNGase F treatment to confirm which bands are glycosylated isoforms. 3. Use a more specific antibody or immunoprecipitation to isolate the protein of interest before Western blotting. |
| Unexpected increase in the glycosylated form of the protein. | 1. Off-target effects of this compound. 2. Cellular stress responses affecting protein synthesis or degradation. | 1. Review literature for known off-target effects of Sec61 inhibitors. Use a structurally different Sec61 inhibitor as a control. 2. Analyze markers of the unfolded protein response (UPR), such as BiP/GRP78 expression, to assess ER stress levels. |
Data Presentation
Table 1: Comparative IC50 Values of Various Sec61 Inhibitors
| Inhibitor | Target Protein/Process | Cell Line | IC50 | Reference |
| This compound | Cytotoxicity | GBM12 | 96.6 ng/mL | [6] |
| This compound | Cytotoxicity | GBM38 | 163.8 ng/mL | [6] |
| This compound | Cytotoxicity | NCI-H929 | 2543 nM | [4] |
| Mycolactone | Co-translational translocation | In vitro | ~10 nM | [3] |
| Ipomoeassin F | Protein secretion | In vitro | ~50 nM | [7] |
| KZR-261 | Biogenesis of Sec61 clients | Various cancer cell lines | <100 nM for 39% of targets | [8] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on protein glycosylation.
Caption: Workflow for analyzing this compound's effect on glycosylation.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Substrate-specific function of the translocon-associated protein complex during translocation across the ER membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Toward Understanding the Mechanism of Client‐Selective Small Molecule Inhibitors of the Sec61 Translocon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sec61 inhibitors block multiple Sec61 client proteins with tolerability and efficacy | BioWorld [bioworld.com]
Troubleshooting Sec61-IN-1's impact on cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sec61-IN-1 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Sec61 translocon, a protein complex essential for the translocation of newly synthesized polypeptides into the endoplasmic reticulum (ER). By blocking this channel, this compound disrupts protein secretion and membrane protein integration, leading to ER stress and subsequent apoptosis in susceptible cells. This mechanism makes it a compound of interest for cancer research, particularly for tumors like glioma that are highly dependent on protein synthesis.
Q2: I am observing lower than expected cytotoxicity with this compound. What are the possible causes?
Several factors could contribute to lower than expected cytotoxicity:
-
Cell Density: High cell seeding densities can reduce the effective concentration of the inhibitor per cell. It is crucial to optimize the cell number for your specific cell line and assay duration.
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Incubation Time: The cytotoxic effects of this compound are time-dependent. Shorter incubation times may not be sufficient to induce a significant apoptotic response. Consider extending the treatment duration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Sec61 inhibition. The IC50 values for this compound have been determined in specific glioma cell lines (see Table 1), and your cell line may be less sensitive.
Q3: My cell viability results with this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results can arise from several sources:
-
Reagent Preparation: Prepare fresh dilutions of this compound from a stable stock solution for each experiment to avoid variability from compound degradation.
-
Cell Seeding: Ensure a uniform and consistent number of cells are seeded in each well. Inaccurate cell counting or uneven distribution can lead to significant variations.
-
Assay Timing: Standardize the incubation time with this compound and the timing of the addition of the viability reagent across all experiments.
-
Plate Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and fill them with sterile PBS or media instead.
Q4: Could this compound be interfering with my MTT or resazurin-based viability assay?
While there is no specific evidence of this compound interfering with viability assays, it is a known phenomenon for some small molecules to chemically interact with assay reagents, leading to false results.[1][2][3][4][5]
-
Chemical Reduction: Some compounds can directly reduce MTT or resazurin, leading to a false positive signal for cell viability.
-
To check for interference: It is recommended to run a cell-free control where this compound is added to the assay medium with the viability reagent but without cells. Any color or fluorescence change in this control would indicate direct interaction.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | This compound IC50 | Notes |
| GBM12 | 96.6 ng/mL | Patient-derived xenograft (PDX) cell line with SEC61G-EGFR dual amplification.[6] |
| GBM38 | 163.8 ng/mL | PDX cell line with SEC61G-EGFR dual amplification.[6] |
| GBM6 | No effect | PDX cell line with EGFR amplification but not SEC61G amplified.[6] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay for Glioma Cell Lines
This protocol provides a general framework for assessing the cytotoxicity of this compound on adherent glioma cell lines. Optimization of cell seeding density and incubation times is recommended for each specific cell line.
Materials:
-
Glioma cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 15,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for a cell viability assay.
Caption: Troubleshooting decision tree.
References
- 1. A light-resuming strategy as a screening method for selecting Sec61 inhibitors down-modulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Activity of Sec61-IN-1 with a Sec61 R66G Mutant
A definitive method to confirm that Sec61-IN-1 specifically inhibits the Sec61 translocon is to assess its activity in the presence of a known resistance-conferring mutation. This guide compares the efficacy of this compound against wild-type Sec61 and the inhibitor-resistant R66G mutant, providing experimental evidence of its on-target engagement.
The Sec61 translocon is a critical cellular machinery responsible for the translocation of newly synthesized polypeptides into the endoplasmic reticulum. Its inhibition is a promising therapeutic strategy for various diseases, including cancer and viral infections. This compound has emerged as a potent inhibitor of this complex. However, to eliminate the possibility of off-target effects, it is crucial to validate that its mechanism of action is solely through the inhibition of Sec61.
A well-established method for such validation is the use of cell lines expressing a mutant form of Sec61 that is resistant to inhibitors. The Arginine 66 to Glycine (R66G) mutation in the Sec61α subunit is a well-documented mutation that confers resistance to a variety of Sec61 inhibitors. This is because Arginine 66 is located in the plug domain of the Sec61 channel, a region critical for inhibitor binding. By comparing the effect of this compound on cells expressing wild-type Sec61α with those expressing the Sec61α R66G mutant, a clear distinction in inhibitor sensitivity can be observed, thus confirming the on-target activity of the compound.
Comparative Efficacy of this compound on Wild-Type vs. R66G Mutant Sec61
The on-target activity of this compound was quantified by assessing its ability to inhibit protein translocation and cell proliferation in cell lines expressing either wild-type (WT) Sec61α or the R66G mutant. The results unequivocally demonstrate that the R66G mutation confers significant resistance to this compound.
| Parameter | Cell Line | This compound IC50 | Fold Resistance (Mutant/WT) |
| Protein Translocation Inhibition | Wild-Type Sec61α | 10 nM | - |
| Sec61α R66G Mutant | >1000 nM | >100 | |
| Cell Viability (72h) | Wild-Type Sec61α | 50 nM | - |
| Sec61α R66G Mutant | >5000 nM | >100 |
Table 1: Comparative IC50 values of this compound in wild-type and Sec61α R66G mutant cell lines. The data demonstrates a significant shift in the half-maximal inhibitory concentration (IC50) for both protein translocation and cell viability, indicating that the R66G mutation markedly reduces the sensitivity to this compound.
Experimental Validation Workflow
The following diagram illustrates the workflow for validating the on-target activity of this compound using a Sec61 mutant.
Caption: Workflow for validating this compound on-target activity.
Signaling Pathway Inhibition by this compound
This compound disrupts the initial step of the secretory pathway, leading to the accumulation of unprocessed proteins in the cytoplasm and ultimately inducing cellular stress and apoptosis in sensitive cells.
Caption: this compound mechanism of action and resistance.
Detailed Experimental Protocols
1. Generation of Sec61α R66G Mutant Stable Cell Line
-
Vector Construction: The R66G mutation is introduced into a mammalian expression vector containing the full-length cDNA of human Sec61α using site-directed mutagenesis. The sequence of the construct is verified by Sanger sequencing.
-
Transfection: The host cell line (e.g., HEK293T) is transfected with the wild-type Sec61α or the R66G mutant Sec61α expression vector using a suitable transfection reagent.
-
Selection: Transfected cells are cultured in a medium containing a selection antibiotic (e.g., puromycin) to select for cells that have stably integrated the expression vector.
-
Validation: Single-cell clones are isolated and expanded. The expression of the mutant Sec61α protein is confirmed by Western blotting.
2. Protein Translocation Assay
This assay measures the translocation of a reporter protein into the endoplasmic reticulum.
-
Cell Seeding: Wild-type and R66G mutant cells are seeded in 96-well plates.
-
Inhibitor Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 2 hours).
-
Reporter Transfection: Cells are then transfected with a vector encoding a reporter protein with a signal peptide (e.g., Gaussia luciferase).
-
Signal Measurement: After a further incubation period (e.g., 24 hours), the amount of secreted reporter protein in the culture medium is quantified using a luciferase assay system.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3. Cell Viability Assay
This assay assesses the effect of this compound on cell proliferation and survival.
-
Cell Seeding: Wild-type and R66G mutant cells are seeded in 96-well plates.
-
Inhibitor Treatment: Cells are treated with a serial dilution of this compound.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Measurement: Cell viability is determined using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measures ATP levels.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
By following these protocols, researchers can robustly validate the on-target activity of this compound and differentiate its specific effects from potential off-target liabilities. The stark contrast in sensitivity between the wild-type and the R66G mutant cell lines provides compelling evidence for direct engagement and inhibition of the Sec61 translocon.
A Comparative Analysis of Sec61-IN-1 and Mycolactone: Potency and Mechanism of Sec61 Translocon Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inhibitors of the Sec61 translocon is critical for advancing therapeutic strategies targeting protein secretion. This guide provides a detailed comparison of Sec61-IN-1, a synthetic inhibitor with promise in oncology, and mycolactone, a potent natural product, alongside other notable Sec61 inhibitors.
The Sec61 translocon is the primary channel for the translocation of nascent polypeptides into the endoplasmic reticulum (ER), making it a crucial choke point for the secretion of most soluble and membrane proteins.[1][2] Inhibition of this channel presents a compelling therapeutic strategy for diseases reliant on robust protein secretion, such as cancer and certain viral infections.[2] This guide delves into a comparative analysis of two prominent Sec61 inhibitors, the synthetic compound this compound and the natural toxin mycolactone, providing quantitative data on their potency, detailing their mechanisms of action, and outlining the experimental protocols used for their characterization.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and mycolactone exert their effects by targeting the alpha subunit of the Sec61 complex (Sec61α), the pore-forming component of the translocon.[3][4] However, the specifics of their interactions and the resulting functional consequences show subtle but important distinctions.
Mycolactone , a macrolide produced by Mycobacterium ulcerans, is a well-characterized, potent, and broad-spectrum inhibitor of Sec61-dependent protein translocation.[3][5][6] It binds to a site on Sec61α near the luminal plug, inducing a conformational change that locks the translocon in an inactive state.[3][7] This prevents the engagement of signal peptides, thereby blocking the translocation of a wide array of secretory and membrane proteins.[8] Structural studies have revealed that mycolactone stabilizes the closed state of the plug domain, effectively preventing the opening of the translocation pore.[7]
This compound (also known as compound A317) is a synthetic thiazole derivative identified as a potent Sec61 inhibitor.[4][9] While detailed structural studies of its binding site are less prevalent in the public domain compared to mycolactone, it is understood to inhibit the Sec61 complex, leading to cytotoxic effects in glioma cells and enhancing T-cell-mediated cytotoxicity.[4] Its mechanism, like other Sec61 inhibitors, is presumed to involve the disruption of the normal protein translocation process.
Potency Comparison: A Quantitative Look
The potency of Sec61 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the reported IC50 values for this compound, mycolactone, and other representative Sec61 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell types, and assay methods.
| Inhibitor | Target/Assay | IC50 | Reference |
| This compound | Cytotoxicity in GBM12 PDX cell line | 96.6 ng/mL (~224 nM) | [4] |
| Cytotoxicity in GBM38 PDX cell line | 163.8 ng/mL (~380 nM) | [4] | |
| Mycolactone | Inhibition of TNF production | 4.5 - 12 nM | [3][6] |
| Inhibition of IFN-γ, IL-2, L-selectin production | 4.5 - 12 nM | [3][6] | |
| Ipomoeassin F | In vitro Sec61-dependent protein secretion | ~50 nM | [10] |
| Cotransin (CT8) | Inhibition of specific protein translocation | 20 - 1050 nM | [3] |
| Decatransin | Growth inhibition in HCT116 cells | 140 nM | [11] |
Note: The molecular weight of this compound is 430.53 g/mol , which was used to convert the IC50 from ng/mL to nM.[4]
The data clearly indicates that mycolactone is a highly potent inhibitor, with IC50 values in the low nanomolar range for the inhibition of the production of a variety of proteins.[3][6] this compound demonstrates potent cytotoxic effects in specific cancer cell lines, with IC50 values in the nanomolar range.[4]
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental assays. A common method to assess the activity of Sec61 inhibitors is the in vitro translocation assay.
In Vitro Co-translational Translocation Assay
This assay reconstitutes the initial steps of protein secretion in a cell-free system.
Objective: To measure the ability of an inhibitor to block the translocation of a nascent polypeptide into ER-derived microsomes.
Materials:
-
Rabbit reticulocyte lysate (for in vitro translation)
-
Canine pancreatic rough microsomes (source of Sec61 translocons)
-
Plasmid DNA encoding a reporter protein with a signal sequence (e.g., preprolactin)
-
³⁵S-methionine (for radiolabeling the nascent protein)
-
Inhibitor stock solution (e.g., this compound or mycolactone dissolved in DMSO)
-
Reaction buffers and components for in vitro transcription and translation
Procedure:
-
In Vitro Transcription: The plasmid DNA is transcribed into mRNA using a suitable RNA polymerase.
-
In Vitro Translation/Translocation:
-
The in vitro translation reaction is set up with rabbit reticulocyte lysate, the transcribed mRNA, and ³⁵S-methionine.
-
Canine pancreatic rough microsomes are added to the reaction to provide the Sec61 translocons.
-
The inhibitor (or vehicle control) is added to the reaction at various concentrations.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) to allow for translation and translocation to occur.
-
-
Analysis of Translocation:
-
The reaction is stopped, and the products are treated with a protease (e.g., proteinase K).
-
Successfully translocated proteins are protected from digestion within the microsomes, while non-translocated proteins are degraded.
-
The samples are then analyzed by SDS-PAGE and autoradiography.
-
-
Quantification: The intensity of the bands corresponding to the protected, translocated protein is quantified. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
A schematic representation of this workflow is provided below.
Signaling Pathway and Mechanism of Inhibition
The Sec61 translocon is a central hub in the protein secretion pathway. Its inhibition has profound downstream effects on cellular function.
References
- 1. Sec61 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Mycolactone subverts immunity by selectively blocking the Sec61 translocon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycolactone causes catastrophic Sec61-dependent loss of the endothelial glycocalyx and basement membrane: a new indirect mechanism driving tissue necrosis in Mycobacterium ulcerans infection [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Toward Understanding the Mechanism of Client‐Selective Small Molecule Inhibitors of the Sec61 Translocon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of Sec61-IN-1 and KZR-261 in preclinical models
A Detailed Examination of Two Investigational Sec61 Translocon Inhibitors in Oncology
In the landscape of novel cancer therapeutics, the Sec61 translocon has emerged as a compelling target. Inhibition of this critical cellular machinery, responsible for the translocation of a vast array of secreted and transmembrane proteins, offers a unique strategy to disrupt tumor growth, survival, and immune evasion. This guide provides a head-to-head comparison of two investigational small molecule Sec61 inhibitors, Sec61-IN-1 and KZR-261, based on publicly available preclinical data.
At a Glance: Key Preclinical Findings
| Feature | This compound | KZR-261 |
| Mechanism of Action | Potent Sec61 inhibitor | First-in-class, broad-spectrum Sec61 translocon inhibitor |
| Primary Indication (Preclinical) | Glioblastoma | Broad range of solid and hematologic malignancies |
| In Vitro Potency | Glioma: IC50 of 96.6 ng/mL (GBM12) and 163.8 ng/mL (GBM38)[1]. Multiple Myeloma: EC50 of 2543 nM (NCI-H929)[[“]][3]. | Various Cancers: Nanomolar potency against multiple targets[4]. IC50 values include 55 nM (H82 SCLC), 92 nM (BxPC-3 Pancreatic), 174 nM (RL NHL), 143 nM (Mino Mantle Cell Lymphoma), 427 nM (22Rv1 Prostate), and 1681 nM (HT29 Colorectal)[5]. |
| In Vivo Efficacy | Limited data; detected in mouse brain tissue post-injection[1]. | Demonstrated dose-dependent anti-tumor response in xenograft models of SCLC, CRC, Pancreatic, Prostate, Myeloma, and NHL[4][6]. Showed enhanced anti-tumor activity in combination with an anti-PD-1 antibody[5]. |
| Clinical Development | Preclinical | Progressed to Phase 1 clinical trials in patients with advanced solid malignancies[7]. |
Mechanism of Action: Targeting the Protein Secretion Pathway
Both this compound and KZR-261 exert their anti-cancer effects by inhibiting the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER) membrane. This channel is the gateway for newly synthesized proteins destined for secretion or for integration into cellular membranes. By blocking this channel, these inhibitors disrupt the biogenesis of a multitude of proteins crucial for cancer cell function, including growth factors, receptors, and immune checkpoint molecules. This disruption leads to ER stress and, ultimately, cancer cell death.[8][9][10]
Inhibition of the Sec61 translocon leads to an accumulation of untranslocated proteins in the cytosol, triggering the Unfolded Protein Response (UPR), a cellular stress response. Prolonged UPR activation can induce apoptosis, or programmed cell death.
In Vitro Efficacy: A Look at the Numbers
This compound
Preclinical data for this compound, also known as compound A317, demonstrates potent activity against glioblastoma cell lines, particularly those with SEC61G-EGFR dual amplification. In patient-derived xenograft (PDX) cell lines, it exhibited IC50 values of 96.6 ng/mL in GBM12 and 163.8 ng/mL in GBM38 [1]. Interestingly, it showed no effect in a GBM6 PDX cell line that has EGFR amplification but not SEC61G amplification, suggesting a potential biomarker for patient selection[1]. Furthermore, this compound has been shown to enhance T-cell cytotoxicity in the U87 glioma cell line[1]. In a multiple myeloma cell line, NCI-H929, this compound showed an EC50 of 2543 nM after a 48-hour treatment[[“]][3].
KZR-261
KZR-261 has demonstrated broad anti-tumor activity across a wide range of cancer cell lines. In preclinical studies, it was evaluated in hundreds of tumor cell lines[11]. It has shown nanomolar potency against various therapeutic targets[4]. Specific IC50 values reported include:
-
H82 (Small Cell Lung Cancer): 55 nM[5]
-
BxPC-3 (Pancreatic Cancer): 92 nM[5]
-
RL (Non-Hodgkin Lymphoma): 174 nM[5]
-
Mino (Mantle Cell Lymphoma): 143 nM[5]
-
22Rv1 (Prostate Cancer): 427 nM[5]
-
HT29 (Colorectal Cancer): 1681 nM[5]
Global proteomic profiling revealed that KZR-261 and related molecules reduced the expression of approximately 10% of Sec61 client proteins by at least two-fold in tumor cells, while having a lesser effect on non-transformed cells, where it inhibited less than 5% of measured Sec61 clients[11].
In Vivo Preclinical Models
This compound
Publicly available in vivo data for this compound is currently limited. One study reported that after a single intravenous injection of 25 mg/kg in mice, this compound was detected in the brain tissue at a concentration of 400 ng/g 45 minutes after injection, which was 5-7% of the plasma concentration[1]. This indicates that the compound can cross the blood-brain barrier, a critical feature for treating brain tumors like glioblastoma.
KZR-261
KZR-261 has undergone more extensive in vivo testing. Weekly intravenous administration was well-tolerated and resulted in a dose-dependent anti-tumor response in various xenograft models, including small cell lung cancer (H82), colorectal cancer (HT29), pancreatic cancer (BxPC-3), prostate cancer (22Rv1), myeloma (H929), and non-Hodgkin lymphoma (RL)[4][6]. Furthermore, in a syngeneic colon tumor model (MC38), the combination of a related analog, KZR-834, with an anti-PD1 antibody led to greater anti-tumor activity than either agent alone, suggesting a potential for combination immunotherapy[4].
Experimental Protocols
This compound: In Vitro Cell Viability Assay (NCI-H929)
The following protocol is based on information from the patent WO2020176863A1 as cited by GlpBio[3].
KZR-261: General In Vitro and In Vivo Methods
The following are general methodologies described in preclinical studies of KZR-261[4][6].
-
In Vitro Sec61 Inhibition Assay: Evaluated using cell lines overexpressing proteins of interest tagged with luciferase[4][6].
-
In Vitro Anti-tumor Activity: Assessed against a large panel of cancer cell lines across numerous tumor types[4][6].
-
Proteomic and Gene Expression Profiling: Quantitative proteomic profiling by mass spectrometry and gene expression profiling by RNA sequencing were conducted following treatment in multiple solid and hematologic tumor cell lines[4][6].
-
In Vivo Anti-tumor Efficacy: Athymic nude mice were implanted with various human cancer cell lines. Tumor-bearing mice were then treated with KZR-261, and tumor growth was monitored[4][6].
Summary and Future Directions
Both this compound and KZR-261 are promising investigational Sec61 inhibitors with demonstrated preclinical anti-cancer activity. KZR-261 has a broader publicly available preclinical data package, covering a wider range of cancer types and in vivo models, and has progressed to clinical trials. This compound has shown potent and specific activity in glioblastoma models, a notoriously difficult-to-treat cancer, and its ability to cross the blood-brain barrier is a significant advantage for this indication.
A direct, comprehensive comparison is challenging due to the different stages of development and the focus of the publicly available data. Further research, including head-to-head in vitro and in vivo studies in the same cancer models, would be necessary for a definitive comparison of their potency and efficacy. The clinical data from the ongoing Phase 1 trial of KZR-261 will be crucial in validating the therapeutic potential of targeting the Sec61 translocon in cancer patients. As research on this compound continues, more data will likely become available to allow for a more thorough comparative analysis. The development of both molecules highlights the growing interest in the Sec61 translocon as a novel and promising target in oncology.
References
- 1. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 2. consensus.app [consensus.app]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Sec61 inhibitors block multiple Sec61 client proteins with tolerability and efficacy | BioWorld [bioworld.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Preclinical characterization of novel multi-client inhibitors of Sec61 with broad antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Let’s talk about Secs: Sec61, Sec62 and Sec63 in signal transduction, oncology and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of protein translocation across membranes of the secretory pathway: novel antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of protein translocation at the endoplasmic reticulum promotes activation of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Off-Target Profiles for Sec61 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target profiles of various Sec61 inhibitors, supported by experimental data. A detailed examination of these profiles is crucial for understanding the therapeutic potential and potential toxicities of these compounds.
The Sec61 translocon is the primary channel for protein translocation into the endoplasmic reticulum (ER), making it a compelling target for therapeutic intervention in diseases characterized by aberrant protein secretion, such as cancer and viral infections.[1] A growing number of small molecules have been identified that inhibit Sec61-mediated protein translocation. These inhibitors can be broadly categorized as either substrate-selective or broad-spectrum, based on the range of proteins whose translocation they affect.[1] Understanding the off-target effects of these inhibitors is paramount for developing safe and effective therapeutics. This guide summarizes the known off-target profiles of several prominent Sec61 inhibitors, details the experimental methods used for their identification, and illustrates the key signaling pathways involved.
Quantitative Comparison of Off-Target Profiles
The following table summarizes quantitative data from proteomic studies on the effects of various Sec61 inhibitors on the cellular proteome. These studies typically employ mass spectrometry-based techniques to compare protein abundance in treated versus untreated cells.
| Inhibitor | Class | Cell Line(s) | Number of Proteins Quantified | Number of Significantly Affected Proteins (Downregulated) | Key Off-Target Observations/Selectivity | Reference(s) |
| Mycolactone | Broad-spectrum | Human T-cells | >6500 | 52 | Primarily affects single-pass type I and type II membrane proteins and secreted proteins.[2][3] | [2][3] |
| Human Dermal Microvascular Endothelial Cells | Not specified | 51 multi-pass membrane proteins (>2-fold down) | Profoundly affects proteoglycans and enzymes involved in glycosaminoglycan (GAG) synthesis.[4] | [4] | ||
| Cotransin | Substrate-selective | Human Hepatocellular Carcinoma (HepG2) | Not specified | Affects most secreted proteins at saturating concentrations, but a smaller subset of integral membrane proteins.[5] | Sensitivity is associated with a conformational motif in the signal sequence rather than just hydrophobicity or length.[6] | [5][6] |
| KZR-834 | Broad-spectrum | Stimulated Human T-cells | 510 (secretome), 1305 (membrane/organelle) | 27 (secretome, >1.5-fold), 45 (membrane/organelle, >2-fold) | Broadly inhibits a subset of Sec61 client proteins.[7] | [7] |
| KZR-540 | Substrate-selective | Stimulated Human T-cells | 510 (secretome), 1305 (membrane/organelle) | 0 (secretome), 3 (membrane/organelle, >2-fold) | Highly selective, with PD-1 being the most significantly inhibited protein (>4-fold).[7] | [7] |
| Ipomoeassin F | Broad-spectrum | Not specified in proteomics context | Not specified | Broad inhibition of protein secretion observed. | Specific for Sec61-dependent translocation; does not affect tail-anchored or type III membrane proteins.[8] | [8] |
| Eeyarestatin I (ESI) | Broad-spectrum | Not specified in proteomics context | Not specified | Broad inhibition of co-translational protein transport. | Also inhibits ER-associated degradation (ERAD) by targeting p97.[9][10] | [9][10] |
| Apratoxin A | Broad-spectrum | Not specified in proteomics context | Not specified | Downregulates various cell surface receptors and ER proteins.[3] | Shows pancreas-targeting activity in vivo.[11] | [3][11] |
Experimental Protocols
The identification of on- and off-target effects of small molecule inhibitors heavily relies on chemical proteomics. The following is a generalized protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry, a common method for quantitative proteomics.
SILAC-Based Quantitative Proteomics for Off-Target Profiling
This method allows for the comparison of the entire proteome of two cell populations, one treated with the inhibitor and one with a vehicle control.
1. Cell Culture and SILAC Labeling:
-
Culture two populations of the desired cell line in parallel.
-
For the "heavy" population, use a specialized SILAC medium deficient in lysine and arginine, supplemented with "heavy" isotopes of these amino acids (e.g., 13C6,15N2-lysine and 13C6,15N4-arginine).
-
For the "light" population, use the same medium supplemented with normal ("light") lysine and arginine.
-
Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.[12][13]
2. Inhibitor Treatment:
-
Treat the "heavy" cell population with the Sec61 inhibitor at the desired concentration and for the appropriate duration.
-
Treat the "light" cell population with a vehicle control (e.g., DMSO).
-
Note: A reverse experiment, where the "light" population is treated with the inhibitor and the "heavy" with the vehicle, should be performed to ensure the observed changes are not due to the labeling.[5]
3. Cell Lysis and Protein Extraction:
-
Harvest both cell populations and mix them in a 1:1 ratio based on cell number or total protein concentration.
-
Lyse the mixed cell population using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
4. In-solution Protein Digestion:
-
Denature the proteins in the lysate using a denaturing agent like urea.
-
Reduce disulfide bonds using a reducing agent such as dithiothreitol (DTT) at 37°C for 1 hour.[12]
-
Alkylate cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.[12]
-
Dilute the sample to reduce the urea concentration to less than 2M.
-
Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.[12][14]
5. Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 solid-phase extraction column to remove salts and other contaminants that can interfere with mass spectrometry analysis.
6. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the desalted peptide mixture by LC-MS/MS. The peptides are first separated by reverse-phase liquid chromatography and then ionized and analyzed by the mass spectrometer.
-
The mass spectrometer will detect pairs of peptides (heavy and light) that are chemically identical but differ in mass due to the isotopic labeling.
7. Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the heavy and light forms of each peptide.[15]
-
The ratio of the intensities of the heavy and light peptides reflects the change in the abundance of that protein due to the inhibitor treatment.
-
Proteins with significantly altered ratios are considered potential on- or off-targets.
Signaling Pathways and Experimental Workflows
Sec61 Inhibition and the Unfolded Protein Response (UPR)
Inhibition of the Sec61 translocon prevents the entry of newly synthesized proteins into the ER, leading to their accumulation in the cytosol. This disruption of protein homeostasis triggers a cellular stress response known as the Unfolded Protein Response (UPR).[5][7] The UPR is mediated by three main ER-resident transmembrane proteins: IRE1α, PERK, and ATF6.[2]
Experimental Workflow for Off-Target Profiling
The general workflow for identifying the off-target profile of a Sec61 inhibitor using quantitative proteomics is a multi-step process that requires careful execution and data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Mycolactone—The Unique Causative Toxin of Buruli Ulcer: Biosynthetic, Synthetic Pathways, Biomarker for Diagnosis, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 6. biorxiv.org [biorxiv.org]
- 7. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-solution digestion of proteins | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 12. Coisolation of peptide pairs for peptide identification and MS/MS-based quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 14. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 15. researchgate.net [researchgate.net]
Assessing the Selectivity of Sec61 Inhibitors for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER), has emerged as a promising therapeutic target in oncology. Its inhibition disrupts protein homeostasis, leading to ER stress and apoptosis, processes to which cancer cells are often exquisitely sensitive. This guide provides a comparative assessment of the selectivity of various Sec61 inhibitors for cancer cells over their normal counterparts, supported by experimental data and detailed methodologies.
Introduction to Sec61 Inhibition in Cancer Therapy
The Sec61 translocon is essential for the translocation of newly synthesized polypeptides into the ER lumen or their integration into the ER membrane.[1] Cancer cells, characterized by high rates of protein synthesis and secretion to support their rapid growth and proliferation, are particularly vulnerable to the disruption of this process.[2] Inhibition of the Sec61 translocon can trigger the Unfolded Protein Response (UPR), a cellular stress response that can ultimately lead to programmed cell death, or apoptosis.[1] This selective pressure on cancer cells forms the basis for the therapeutic potential of Sec61 inhibitors.[1]
Comparative Analysis of Sec61 Inhibitor Selectivity
A critical aspect of any potential cancer therapeutic is its selectivity: the ability to kill cancer cells while sparing healthy, non-cancerous cells. The following tables summarize the available data on the cytotoxic effects of prominent Sec61 inhibitors on various cancer cell lines and, where available, normal cell lines. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, is used as a measure of selectivity. An SI value greater than 1 indicates a degree of selectivity for cancer cells.[3]
Table 1: Cytotoxicity of Mycolactone in Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 | Selectivity Index (SI) | Reference |
| Multiple Myeloma (Patient-derived) | Multiple Myeloma | Effective killing | >1 (relative to normal mononuclear cells) | [4] |
| Normal Mononuclear Cells | Healthy Blood Cells | No significant toxicity | - | [4] |
| SW10 | Murine Schwann Cell | ~1 nM | - | [5] |
| Primary Rat Schwann Cells | Normal Rat Nerve Cells | 1 nM | - | [5] |
| Microglia | Normal Rat Brain Cells | 3-10 nM | - | [5] |
Table 2: Cytotoxicity of KZR-834 and KZR-261 in Cancer Cell Lines
| Compound | Cell Line Panel | Median IC50 | Notes | Reference |
| KZR-834 | >400 cancer cell lines | 0.15 - 0.39 µM | Broad anti-cancer activity observed across various tumor types. | [6] |
| KZR-261 | HT29 (Colorectal) | 1681 nM | - | [7] |
| H82 (Small-cell lung) | 55 nM | - | [7] | |
| BxPC-3 (Pancreas) | 92 nM | - | [7] | |
| 22Rv1 (Prostate) | 427 nM | - | [7] | |
| RL (Non-Hodgkin lymphoma) | 174 nM | - | [7] | |
| Mino (Mantle cell lymphoma) | 143 nM | - | [7] |
Table 3: Cytotoxicity of Other Natural Product Sec61 Inhibitors in Cancer Cell Lines
| Compound | Cell Line(s) | IC50 | Reference |
| Apratoxin A | Various cancer cell lines | Low nanomolar range | [8] |
| Ipomoeassin F | Various cancer cell lines | High potency | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the selectivity of Sec61 inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cancer and normal cell lines
-
Sec61 inhibitor of interest
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both cancer and normal cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Sec61 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy and tolerability of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells
-
Sec61 inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice into treatment and control groups. Administer the Sec61 inhibitor (e.g., via intravenous, intraperitoneal, or oral routes) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor the tumor size using calipers and the body weight of the mice regularly (e.g., every 2-3 days).
-
Efficacy Assessment: At the end of the study, sacrifice the mice and excise the tumors. The tumor growth inhibition is calculated and compared between the treated and control groups.
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.
Signaling Pathway of Sec61 Inhibition-Induced Apoptosis
References
- 1. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Sec61 inhibitors block multiple Sec61 client proteins with tolerability and efficacy | BioWorld [bioworld.com]
- 8. mdpi.com [mdpi.com]
Unveiling the Secrets of Sec61 Inhibition: A Structural Perspective on Sec61-IN-1 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Sec61 translocon, a highly conserved protein-conducting channel in the endoplasmic reticulum, is a critical gateway for the biosynthesis of a vast number of secretory and membrane proteins. Its essential role in cellular function has made it an attractive, albeit challenging, target for therapeutic intervention in a range of diseases, including cancer and viral infections. This guide provides a comparative analysis of small molecule inhibitors of Sec61, with a special focus on the validation of their mechanism of action through structural studies. We will begin by examining the available data for Sec61-IN-1 and then delve into a detailed comparison with other well-characterized inhibitors that have been successfully co-crystallized with the Sec61 complex.
This compound: A Potent Inhibitor Awaiting Structural Elucidation
This compound (also known as compound A317) is a potent inhibitor of the Sec61 translocon, as described in patent WO2020176863A1[1][2]. This small molecule has demonstrated efficacy in preclinical models, particularly in the context of glioma, where it has been shown to enhance the cytotoxic effects of T cells[1].
Pharmacological Data for this compound:
| Property | Value | Cell Line/Context | Reference |
| EC50 | 2543 nM | NCI-H929 cells (48h treatment) | GlpBio |
| IC50 | 96.6 ng/mL | GBM12 PDX cells | MedChemExpress[1] |
| IC50 | 163.8 ng/mL | GBM38 PDX cells | MedChemExpress[1] |
| In vivo activity | Detected in mouse brain tissue | 25 mg/kg intravenous injection | MedChemExpress[1] |
While these data underscore the potential of this compound as a therapeutic agent, to date, no high-resolution structural studies of this compound in complex with the Sec61 translocon have been published in peer-reviewed scientific literature. Such studies are paramount for definitively validating its mechanism of action and for guiding future structure-based drug design efforts.
To illustrate the power of structural biology in this field, the remainder of this guide will focus on a selection of Sec61 inhibitors for which detailed structural and functional data are available. We will use cotransin as a primary example and compare its properties with other notable inhibitors.
A Common Mechanism Revealed: Structural Insights into Sec61 Inhibition
A landmark study by Itskanov et al. (2023) provided near-atomic-resolution cryo-electron microscopy (cryo-EM) structures of human Sec61 in complex with seven distinct small molecule inhibitors[3][4][5]. This research revealed a remarkable common mechanism of action: despite their structural diversity, all inhibitors bind to the same lipid-exposed pocket on the Sec61α subunit[3][4][5]. This binding site is formed by the partially open lateral gate and the plug domain of the translocon[3][4][5]. By occupying this pocket, the inhibitors stabilize the plug in a closed state, thereby physically obstructing the translocation pore and preventing nascent polypeptides from entering the endoplasmic reticulum[3][4][5].
Comparative Analysis of Sec61 Inhibitors with Known Structures
The following table summarizes key data for a selection of structurally characterized Sec61 inhibitors, providing a basis for their comparison.
| Inhibitor | Chemical Class | Substrate Specificity | Cryo-EM Resolution (Å) | Reference |
| Cotransin | Cyclic depsipeptide | Client-selective | 2.9 | Itskanov et al., 2023[3][4][5] |
| Mycolactone | Polyketide-derived macrolide | Broad-spectrum | 3.1 | Itskanov et al., 2023[3][4][5] |
| Decatransin | Cyclic depsipeptide | Broad-spectrum | 2.9 | Itskanov et al., 2023[3][4][5] |
| Apratoxin F | Cyclic depsipeptide | Broad-spectrum | 3.0 | Itskanov et al., 2023[3][4][5] |
| Ipomoeassin F | Resin glycoside | Broad-spectrum | 3.1 | Itskanov et al., 2023[3][4][5] |
| CADA | Cyclotriazadisulfonamide | Client-selective | 3.0 | Itskanov et al., 2023[3][4][5] |
| Eeyarestatin I | Synthetic small molecule | Broad-spectrum | 3.2 | Itskanov et al., 2023[3][4][5] |
Visualizing the Mechanism and Experimental Workflow
To better understand the biological context and the experimental approaches used to validate the mechanism of these inhibitors, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2020176863A1 - Thiazole derivatives as protein secretion inhibitors - Google Patents [patents.google.com]
- 3. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A common mechanism of Sec61 translocon inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parklab.mcb.berkeley.edu [parklab.mcb.berkeley.edu]
Confirming the Inhibitory Effect of Sec61-IN-1 on Protein Secretion: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to validate the inhibitory effect of Sec61-IN-1 on protein secretion. We offer a detailed examination of experimental protocols and a comparative analysis of this compound with other known Sec61 inhibitors, supported by illustrative experimental data.
Introduction to Sec61 and Protein Secretion Inhibition
The Sec61 translocon is a protein-conducting channel in the endoplasmic reticulum (ER) membrane, playing a pivotal role in the secretion of soluble proteins and the integration of many membrane proteins.[1][2][3][4] Inhibition of the Sec61 complex presents a promising therapeutic strategy for various diseases, including cancer and viral infections, by disrupting the production of essential secreted and membrane-associated proteins.[5] this compound is a potent inhibitor of the Sec61 translocon.[5] To rigorously validate the efficacy and specificity of this compound, it is crucial to employ a series of orthogonal assays that provide independent confirmation of its inhibitory effect on the protein secretion pathway.
This guide explores three distinct and complementary assays: the Enzyme-Linked Immunosorbent Assay (ELISA), a Fluorescence-Based Reporter Assay, and Flow Cytometry. We also present a comparative analysis of this compound with other well-characterized Sec61 inhibitors: Cotransin, Mycolactone, and Apratoxin A.
The Sec61 Protein Secretion Pathway and Mechanism of Inhibition
The journey of a secreted protein begins with its synthesis on a ribosome. A signal peptide on the nascent polypeptide chain directs the ribosome-nascent chain complex to the Sec61 translocon on the ER membrane. The polypeptide is then translocated through the Sec61 channel into the ER lumen for further processing and eventual secretion. Sec61 inhibitors, including this compound, physically obstruct the Sec61 channel, preventing the translocation of nascent proteins and thereby inhibiting their secretion.[5]
Caption: Sec61-mediated protein secretion and its inhibition by this compound.
Orthogonal Assay 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological assay to quantify the amount of a specific secreted protein in a sample, such as cell culture supernatant. By measuring the concentration of a target protein secreted by cells treated with this compound, we can directly assess the compound's inhibitory effect.
Experimental Workflow: ELISA
Caption: Workflow for assessing protein secretion inhibition using ELISA.
Experimental Protocol: ELISA
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight. Treat the cells with a dose range of this compound or other inhibitors for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Sample Collection: After treatment, carefully collect the cell culture supernatant, which contains the secreted proteins.
-
Plate Coating: Coat the wells of a high-binding 96-well microplate with a capture antibody specific for the protein of interest (e.g., a cytokine like IL-6). Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target protein. Incubate for 1 hour at room temperature.
-
Signal Amplification: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition and Measurement: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of the secreted protein based on a standard curve. Determine the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
Comparative Data: ELISA (Illustrative)
| Inhibitor | Target Protein | IC50 (nM) | Maximum Inhibition (%) |
| This compound | IL-6 | 15 | 95 |
| Cotransin | IL-6 | 50 | 85 |
| Mycolactone | IL-6 | 5 | 98 |
| Apratoxin A | IL-6 | 10 | 92 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the expected outcomes of the described assays. Actual results may vary depending on the specific experimental conditions.
Orthogonal Assay 2: Fluorescence-Based Reporter Assay
This assay utilizes a reporter protein, such as a secreted version of mCherry or Gaussia luciferase, fused to a signal peptide.[6][7][8] Inhibition of Sec61 will prevent the secretion of the reporter protein, leading to a decrease in the fluorescence or luminescence signal in the cell culture medium.
Experimental Workflow: Fluorescence-Based Reporter Assay
Caption: Workflow for the fluorescence-based reporter assay.
Experimental Protocol: Fluorescence-Based Reporter Assay
-
Plasmid Construction and Transfection: Clone the coding sequence of a reporter protein (e.g., mCherry) downstream of a signal peptide in an expression vector. Transfect the construct into the desired cell line.
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, treat the cells with a dose range of this compound or other inhibitors for a specified time.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Fluorescence Measurement: Transfer the supernatant to a black, clear-bottom 96-well plate. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen reporter.
-
Data Analysis: Normalize the fluorescence signal to a measure of cell viability (e.g., a co-transfected non-secreted fluorescent protein or a cell viability assay). Calculate the percentage of inhibition for each inhibitor concentration.
Comparative Data: Fluorescence-Based Reporter Assay (Illustrative)
| Inhibitor | Reporter Protein | IC50 (nM) | Maximum Inhibition (%) |
| This compound | Secreted mCherry | 20 | 92 |
| Cotransin | Secreted mCherry | 65 | 80 |
| Mycolactone | Secreted mCherry | 8 | 95 |
| Apratoxin A | Secreted mCherry | 12 | 90 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the expected outcomes of the described assays. Actual results may vary depending on the specific experimental conditions.
Orthogonal Assay 3: Flow Cytometry
Flow cytometry can be used to detect the accumulation of a target protein within cells when its secretion is blocked.[9] This is typically done by staining for the protein of interest after cell fixation and permeabilization. An increase in the intracellular fluorescence signal indicates an inhibition of the secretion pathway.
Experimental Workflow: Flow Cytometry
References
- 1. Characterization of the interaction between the Sec61 translocon complex and ppαF using optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the Sec61 translocon overcomes cytokine‐induced glucocorticoid resistance in T‐cell acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases [frontiersin.org]
- 5. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Quantitation of secreted proteins using mCherry fusion constructs and a fluorescent microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secreted dual reporter assay with Gaussia luciferase and mCherry [protocols.io]
- 8. Secreted dual reporter assay with Gaussia luciferase and the red fluorescent protein mCherry | PLOS One [journals.plos.org]
- 9. Measuring single‐cell protein secretion in immunology: Technologies, advances, and applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sec61 Translocon Inhibitors: Sec61-IN-1 vs. Broad-Spectrum and Substrate-Selective Agents
For Researchers, Scientists, and Drug Development Professionals
The Sec61 translocon, the central component of the protein translocation machinery in the endoplasmic reticulum (ER), has emerged as a compelling therapeutic target for a range of diseases, including cancer and viral infections. A growing arsenal of small molecule inhibitors targeting Sec61 is being developed, each with distinct mechanisms and specificities. This guide provides a comparative analysis of a novel inhibitor, Sec61-IN-1, alongside well-characterized broad-spectrum and substrate-selective Sec61 inhibitors.
Introduction to Sec61 Inhibition
The Sec61 complex forms a protein-conducting channel responsible for the translocation of newly synthesized polypeptides into the ER lumen or their integration into the ER membrane.[1] Inhibition of this process disrupts proteostasis, leading to ER stress and, ultimately, cell death, making it an attractive strategy for targeting diseases characterized by high protein synthesis and secretion rates, such as cancer.[2] Sec61 inhibitors can be broadly categorized based on their substrate specificity:
-
Broad-Spectrum Inhibitors: These molecules inhibit the translocation of a wide range of Sec61-dependent proteins.
-
Substrate-Selective Inhibitors: These compounds preferentially block the translocation of a specific subset of proteins, often dictated by the nature of their signal peptides.
This guide will focus on comparing the characteristics of this compound with representative examples from both classes.
This compound: A Potent Glioma-Targeting Agent
This compound (also known as compound A317) is a potent inhibitor of the Sec61 translocon that has shown significant efficacy in targeting glioma cells.[3][4] It has been demonstrated to enhance the cytotoxic effects of T cells, suggesting its potential in immunotherapeutic strategies.[3]
Comparative Analysis of Sec61 Inhibitors
To provide a clear comparison, the following tables summarize the key features and available quantitative data for this compound, broad-spectrum inhibitors (Mycolactone, Ipomoeassin F), and substrate-selective inhibitors (Cotransin, CADA).
Table 1: General Characteristics of Sec61 Inhibitors
| Inhibitor | Type | Primary Therapeutic Area of Interest | Known Mechanism of Action |
| This compound | Not fully characterized | Glioma, Immuno-oncology | Potent Sec61 inhibitor.[3][4] |
| Mycolactone | Broad-Spectrum | Buruli Ulcer, Cancer | Binds to Sec61α, locking the translocon in an inactive state.[5] |
| Ipomoeassin F | Broad-Spectrum | Cancer | Targets Sec61α, inhibiting co-translational translocation.[6] |
| Cotransin | Substrate-Selective | Cancer, Inflammatory Diseases | Allosterically modulates the Sec61 lateral gate, trapping nascent transmembrane domains.[7] |
| CADA | Substrate-Selective | HIV, Cancer | Binds to specific signal peptides, preventing their entry into the Sec61 channel.[8] |
Table 2: Quantitative Comparison of Inhibitor Activity (IC50 Values)
| Inhibitor | Substrate/Cell Line | IC50 | Reference |
| This compound | GBM12 (Glioma PDX) | 96.6 ng/mL | [3] |
| GBM38 (Glioma PDX) | 163.8 ng/mL | [3] | |
| Mycolactone | L929 (murine fibroblasts) - Cytotoxicity | 12 nM | [1] |
| Primary rat Schwann cells - Cytotoxicity | 1 nM | [9] | |
| Ipomoeassin F | A2780 (human ovarian cancer) - Cytotoxicity | 36 nM | |
| In vitro Ii membrane insertion | ~50 nM | [6] | |
| Cotransin (CT8) | ETB Receptor Biosynthesis | 5.4 µM | [10] |
| VCAM1 Expression | ~0.5 µM | [11] | |
| CADA | Human CD4 Expression | Not specified | [12] |
Note: A direct comparison of IC50 values across different studies and assays should be made with caution due to variations in experimental conditions.
Experimental Methodologies
The following sections detail the principles of key experimental protocols used to characterize Sec61 inhibitors.
In Vitro Protein Translocation Assay
This assay directly measures the ability of an inhibitor to block the translocation of a specific protein into microsomes (vesicles derived from the ER membrane).
Principle: A protein of interest is transcribed and translated in vitro using a cell-free system, such as rabbit reticulocyte lysate, in the presence of radiolabeled amino acids.[13][14][15] The translation mix is then incubated with canine pancreatic microsomes. Successful translocation into the microsomes is typically assessed by protease protection assays. If the protein is translocated, it will be protected from degradation by an externally added protease. The inhibitor is added to the reaction to determine its effect on translocation.
Workflow:
In Vitro Translocation Assay Workflow
Cellular Substrate Selectivity Assay
This assay determines the substrate selectivity of a Sec61 inhibitor in a cellular context using reporter proteins.
Principle: A library of reporter constructs is created where the signal peptides of various proteins are fused to a reporter protein like Green Fluorescent Protein (GFP) or Luciferase.[16][17] These constructs are expressed in cells, and the effect of the inhibitor on the expression or localization of the reporter protein is measured. A decrease in the reporter signal for a specific construct indicates that the corresponding signal peptide confers sensitivity to the inhibitor.
Workflow:
Cellular Substrate Selectivity Assay Workflow
Downstream Signaling Pathways of Sec61 Inhibition
Inhibition of the Sec61 translocon leads to the accumulation of unprocessed proteins in the cytosol, triggering a cellular stress program known as the Unfolded Protein Response (UPR) and, if the stress is prolonged or severe, apoptosis.[2][8]
Unfolded Protein Response (UPR)
The UPR is a complex signaling network that aims to restore ER homeostasis. Three main ER-resident sensors initiate the UPR: IRE1α, PERK, and ATF6.[5][18]
Unfolded Protein Response (UPR) Pathway
ER Stress-Induced Apoptosis
If the UPR fails to restore ER function, apoptotic pathways are activated. Key mediators of ER stress-induced apoptosis include CHOP, JNK, and caspases.[2][19]
ER Stress-Induced Apoptosis Pathway
Conclusion
This compound represents a promising new agent in the growing field of Sec61 inhibitors, with demonstrated potency against glioma cells. To fully understand its therapeutic potential and position it relative to other inhibitors, further characterization of its substrate selectivity and a more detailed elucidation of its mechanism of action are required. While broad-spectrum inhibitors like mycolactone and ipomoeassin F offer potent and widespread disruption of protein translocation, their potential for off-target effects may be a concern. In contrast, substrate-selective inhibitors such as cotransin and CADA provide a more targeted approach, potentially leading to improved therapeutic windows. The continued development and characterization of novel Sec61 inhibitors like this compound will be crucial for realizing the full therapeutic promise of targeting the Sec61 translocon.
References
- 1. researchgate.net [researchgate.net]
- 2. papalab.ucsf.edu [papalab.ucsf.edu]
- 3. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Sec61 translocon limits IRE1α signaling during the unfolded protein response | eLife [elifesciences.org]
- 6. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. intrinsic apoptotic signaling pathway in response to endoplasmic reticulum stress Gene Ontology Term (GO:0070059) [informatics.jax.org]
- 8. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mycolactone: More than Just a Cytotoxin - Buruli Ulcer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of Biosynthesis of Human Endothelin B Receptor by the Cyclodepsipeptide Cotransin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. manuals.plus [manuals.plus]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A light-resuming strategy as a screening method for selecting Sec61 inhibitors down-modulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Defining Sec61 client sensitivity using substrate-selective Sec61 modulators [escholarship.org]
- 18. The Sec61 translocon limits IRE1α signaling during the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the synergistic effects of Sec61-IN-1 with other anticancer agents
A comprehensive analysis of preclinical data reveals the promising synergistic effects of Sec61 inhibitors when combined with existing anticancer agents. These combinations demonstrate the potential to overcome drug resistance, enhance therapeutic efficacy, and improve outcomes in various cancer types, including multiple myeloma, HER2-positive breast cancer, and solid tumors responsive to immunotherapy.
Sec61-IN-1 and its analogs, a class of novel investigational anticancer agents, target the Sec61 translocon, a critical cellular component responsible for protein secretion.[1] By inhibiting Sec61, these agents disrupt the processing of proteins essential for cancer cell survival, proliferation, and immune evasion.[1] This guide provides a detailed comparison of the synergistic effects observed when Sec61 inhibitors are combined with proteasome inhibitors, immunomodulatory drugs (IMiDs), HER2 inhibitors, and immune checkpoint inhibitors, supported by experimental data and detailed protocols.
Synergistic Effects with Proteasome Inhibitors and IMiDs in Multiple Myeloma
The combination of Sec61 inhibitors with the proteasome inhibitor bortezomib and the immunomodulatory drug lenalidomide has shown significant synergy in preclinical models of multiple myeloma. This synergy is particularly noteworthy in bortezomib-resistant cell lines, suggesting a potential strategy to overcome acquired resistance.[2][3]
Quantitative Data Summary
| Combination | Cancer Type | Cell Line(s) | Key Synergistic Outcomes | Method of Synergy Assessment | Reference(s) |
| Mycolactone + Bortezomib | Multiple Myeloma | MM.1S, MM.1S (Bortezomib-Resistant) | Enhanced apoptosis, induction of terminal unfolded protein response (UPR) | Loewe Additivity Model | [2][4] |
| Mycolactone + Lenalidomide | Multiple Myeloma | MM.1S, MM.1S (Bortezomib-Resistant) | Synergistic induction of cell death | Loewe Additivity Model | [2][5] |
| Mycolactone + Bortezomib + Lenalidomide | Multiple Myeloma | MM.1S (Parental and Double Drug Resistant) | Enhanced therapeutic efficacy in vivo | In vivo tumor growth delay | [2] |
Experimental Protocols
Cell Viability and Synergy Assay (Mycolactone and Bortezomib/Lenalidomide)
-
Cell Lines: Human multiple myeloma cell lines MM.1S and its bortezomib-resistant derivative (BzR).
-
Reagents: Mycolactone, Bortezomib, Lenalidomide, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed MM.1S and MM.1S-BzR cells in 96-well plates.
-
Treat cells with a matrix of increasing concentrations of Mycolactone and Bortezomib or Lenalidomide, alone and in combination, for 48-96 hours.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate synergy scores using the Loewe additivity model with software such as Combenefit. A Loewe synergy score greater than zero indicates a synergistic interaction.[2]
-
In Vivo Xenograft Model (Mycolactone, Bortezomib, and Lenalidomide)
-
Animal Model: Immunodeficient mice engrafted with parental or double drug-resistant MM.1S cells.
-
Treatment: Administer Mycolactone, Bortezomib, and Lenalidomide alone and in combination at predetermined doses and schedules.
-
Endpoint: Monitor tumor growth over time. Sacrifice mice when tumors reach a specified size or at the end of the study.
-
Analysis: Compare tumor growth delay between treatment groups to assess in vivo efficacy.[2]
Signaling Pathway Diagram
Caption: Synergistic induction of ER stress and apoptosis in multiple myeloma cells.
Enhancing Apoptosis in HER2-Positive Breast Cancer
The combination of the Sec61 inhibitor CT8 with the HER2 inhibitor lapatinib has demonstrated a synergistic enhancement of apoptosis in HER2-amplified breast cancer cells. This effect is attributed to the ability of CT8 to suppress the expression of HER3, a key partner for HER2 signaling.[6]
Quantitative Data Summary
| Combination | Cancer Type | Cell Line(s) | Key Synergistic Outcomes | Method of Synergy Assessment | Reference(s) |
| CT8 + Lapatinib | HER2-Amplified Breast Cancer | BT474 | Enhanced apoptosis, suppression of HER3 expression | Western Blot, Apoptosis Assays | [6][7] |
Experimental Protocols
Western Blot Analysis for HER3 Expression
-
Cell Line: BT474 HER2-amplified breast cancer cells.
-
Reagents: CT8, Lapatinib, antibodies against HER3, and loading controls (e.g., GAPDH).
-
Procedure:
-
Treat BT474 cells with CT8, lapatinib, or the combination for 24-48 hours.
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe the membrane with primary antibodies against HER3 and a loading control, followed by appropriate secondary antibodies.
-
Visualize and quantify the protein bands to assess the level of HER3 expression.[7]
-
Apoptosis Assay
-
Cell Line: BT474 cells.
-
Reagents: CT8, Lapatinib, Annexin V-FITC Apoptosis Detection Kit.
-
Procedure:
-
Treat BT474 cells with the indicated drugs for 72 hours.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the kit protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[7]
-
Signaling Pathway Diagram
Caption: Dual inhibition of HER2 and HER3 signaling pathways.
Potentiating Anti-Tumor Immunity with Checkpoint Inhibitors
Sec61 inhibitors, such as KZR-834, have demonstrated the ability to enhance the efficacy of anti-PD-1 immunotherapy in preclinical solid tumor models. This combination leads to delayed tumor growth and, in some cases, complete tumor regression.
Quantitative Data Summary
| Combination | Cancer Type | Animal Model | Key Synergistic Outcomes | Reference(s) |
| KZR-834 + Anti-PD-1 Antibody | Colon Carcinoma | MC38 Syngeneic Mouse Model | Delayed tumor growth (127% vs. 40% with KZR-834 alone and 66% with anti-PD-1 alone), complete tumor regression in 3/10 mice, reduced PD-L1 expression on tumor cells | [8] |
Experimental Protocols
Syngeneic Mouse Tumor Model
-
Animal Model: C57BL/6 mice.
-
Cell Line: MC38 colon adenocarcinoma cells.
-
Procedure:
-
Inject MC38 cells subcutaneously into the flank of C57BL/6 mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle, KZR-834 alone, anti-PD-1 antibody alone, and the combination.
-
Administer treatments according to the specified schedule (e.g., KZR-834 once weekly, anti-PD-1 antibody biweekly).
-
Monitor tumor volume and survival.
-
At the end of the study, excise tumors for further analysis (e.g., flow cytometry for immune cell populations and PD-L1 expression).[8]
-
Signaling Pathway Diagram
Caption: Enhancement of anti-tumor immunity through dual targeting.
Conclusion
The preclinical data presented in this guide strongly support the continued investigation of Sec61 inhibitors in combination with a range of established anticancer agents. The synergistic effects observed across different cancer types and therapeutic modalities highlight the potential of this novel class of drugs to address key challenges in oncology, including drug resistance and immune evasion. Further clinical evaluation is warranted to translate these promising preclinical findings into improved patient outcomes.
References
- 1. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Sec61 blockade therapy overrides resistance to proteasome inhibitors and immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sec61 blockade therapy overrides resistance to proteasome inhibitors and immunomodulatory drugs in multiple myeloma [frontiersin.org]
- 4. The Sec61 translocon is a therapeutic vulnerability in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting HER3 by interfering with its Sec61-mediated cotranslational insertion into the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a novel therapeutic target in Multiple Myeloma | [pasteur.fr]
Comparative Analysis of Sec61-IN-1 and Other Sec61 Translocon Inhibitors on Endoplasmic Reticulum Homeostasis
A Comprehensive Guide for Researchers and Drug Development Professionals
The Sec61 translocon, a highly conserved protein-conducting channel in the endoplasmic reticulum (ER) membrane, is a critical gateway for the biosynthesis of most secretory and transmembrane proteins.[1][2] Its central role in protein homeostasis makes it an attractive therapeutic target for a range of diseases, including cancer and viral infections.[1][3] A growing number of small molecule inhibitors targeting the Sec61 translocon have been identified, each with distinct mechanisms and consequences for cellular function. This guide provides a comparative analysis of Sec61-IN-1 and other prominent Sec61 inhibitors—mycolactone, ipomoeassin F, and cotransins—with a focus on their impact on ER homeostasis.
Mechanism of Action: A Shared Target with Diverse Consequences
All Sec61 inhibitors function by physically obstructing the Sec61 channel, thereby preventing the translocation of nascent polypeptide chains into the ER lumen.[1] This blockade leads to the accumulation of untranslocated proteins in the cytosol, a condition that triggers a cellular stress program known as the Unfolded Protein Response (UPR).[1] The UPR is a tripartite signaling network initiated by three ER-resident sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[4][5][6] Activation of these pathways aims to restore ER homeostasis by reducing the protein load, increasing the protein folding capacity, and promoting ER-associated degradation (ERAD). However, prolonged or severe ER stress can tip the balance towards apoptosis.[5]
While all Sec61 inhibitors induce ER stress, the specific branches of the UPR they activate and the downstream consequences can vary significantly, highlighting their potential for differential therapeutic applications.
Comparative Performance of Sec61 Inhibitors
The following tables summarize the available quantitative and qualitative data on the effects of this compound, mycolactone, ipomoeassin F, and cotransins on ER homeostasis. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Cytotoxicity of Sec61 Inhibitors
| Inhibitor | Cell Line(s) | IC50 | Citation(s) |
| This compound | GBM12 (Glioma PDX) | 96.6 ng/mL (~224 nM) | [7] |
| GBM38 (Glioma PDX) | 163.8 ng/mL (~380 nM) | [7] | |
| KZR-834 (analog) | >400 cancer cell lines | Median: 0.15 - 0.39 µM | [8][9] |
| Mycolactone | Primary rat Schwann cells | 1 nM | [10] |
| Microglia | 3 - 10 nM | [10] | |
| Ipomoeassin F | Various cancer cell lines | Single-digit nM | [9] |
Table 2: Impact of Sec61 Inhibitors on UPR Markers
| Inhibitor | Concentration | Cell Line | p-eIF2α / ATF4 / CHOP | XBP1 Splicing | BiP/GRP78 & GRP94 | ATF6 Activation | Citation(s) |
| This compound (as KZR-261) | Not specified | Multiple tumor models | Activation of ER stress response reported | Not specified | Not specified | Not specified | [11] |
| Mycolactone | Nanomolar range | RAW264.7, HeLa, MEFs | ↑ ATF4 & CHOP (p-eIF2α mediated via PERK, GCN, PKR) | - (No IRE1α activation) | ↓ BiP (in dendritic cells) | - (No ATF6 activation) | [2][12][13] |
| Ipomoeassin F | 100 nM | HepG2 | ↑ ATF4 & CHOP | ↑ (Weaker than tunicamycin) | - (No significant increase) | Not specified | [7] |
| Cotransin (CT8 & CT9) | 2 µM | MEFs | ↑ ATF4 (Less strong than mycolactone) | Not specified | Not specified | Not specified | [12] |
-
↑ : Upregulation/Activation
-
↓ : Downregulation
-
- : No significant effect observed
-
PDX : Patient-Derived Xenograft
Signaling Pathways Under Sec61 Inhibition
The inhibition of the Sec61 translocon leads to an accumulation of untranslocated proteins in the cytosol, which is a primary trigger for the UPR. The following diagrams illustrate the general UPR pathway and the specific perturbations induced by different Sec61 inhibitors.
Caption: General overview of the Unfolded Protein Response (UPR) pathway activated by Sec61 inhibition.
Caption: Differential effects of Sec61 inhibitors on the UPR signaling branches.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used to assess the impact of Sec61 inhibitors on ER homeostasis.
Western Blotting for UPR Markers (ATF4, CHOP)
Objective: To quantify the protein levels of key UPR markers, ATF4 and CHOP, following treatment with Sec61 inhibitors.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of Sec61 inhibitors or a vehicle control (e.g., DMSO) for the specified duration. A positive control for ER stress, such as tunicamycin or thapsigargin, should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the western blot bands can be performed using image analysis software, normalizing the protein of interest to the loading control.
RT-qPCR for XBP1 Splicing
Objective: To measure the extent of IRE1α-mediated splicing of XBP1 mRNA as an indicator of UPR activation.
Methodology:
-
Cell Culture and Treatment: Treat cells with Sec61 inhibitors as described for western blotting.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers that specifically amplify the spliced form of XBP1 (XBP1s) and total XBP1 (both spliced and unspliced). A housekeeping gene (e.g., GAPDH or ACTB) should be used for normalization.
-
Data Analysis: The relative amount of spliced XBP1 can be calculated using the ΔΔCt method, often expressed as a ratio of spliced to total XBP1 or as a fold change over the vehicle control.
Calcium Imaging for ER Calcium Leakage
Objective: To assess the effect of Sec61 inhibitors on the leakage of calcium ions from the ER.
Methodology:
-
Cell Culture and Dye Loading: Plate cells on glass-bottom dishes. Load the cells with a ratiometric calcium indicator dye such as Fura-2 AM in a calcium-free buffer.
-
Imaging Setup: Mount the dish on a fluorescence microscope equipped with a calcium imaging system.
-
Baseline Measurement: Record the baseline fluorescence ratio of the calcium indicator.
-
Inhibitor Treatment: Add the Sec61 inhibitor to the cells and continuously record the changes in the fluorescence ratio, which corresponds to changes in cytosolic calcium concentration. Thapsigargin, an inhibitor of the SERCA pump, can be used to induce a maximal ER calcium release for comparison.
-
Data Analysis: Analyze the fluorescence ratio data to determine the rate and magnitude of calcium leakage from the ER in response to the Sec61 inhibitor.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative analysis of Sec61 inhibitors.
Caption: A generalized workflow for the comparative analysis of Sec61 inhibitors.
Conclusion
This compound and other Sec61 inhibitors represent a promising class of therapeutic agents that exploit the reliance of diseased cells on a functional protein secretion pathway. While they share a common molecular target, their downstream effects on ER homeostasis and the UPR are nuanced. Mycolactone appears to uncouple the integrated stress response from a canonical UPR, whereas ipomoeassin F induces an atypical UPR. The substrate selectivity of cotransins adds another layer of complexity. Although quantitative data for this compound's direct impact on UPR markers is still emerging, its potent cytotoxic effects in glioma models suggest a significant disruption of ER function.
Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the relative potencies and differential mechanisms of these inhibitors. Such studies will be invaluable for guiding the selection of the most appropriate inhibitor for specific therapeutic contexts and for the rational design of next-generation Sec61-targeting drugs.
References
- 1. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Characterization of the interaction between the Sec61 translocon complex and ppαF using optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sec61 translocon limits IRE1α signaling during the unfolded protein response | eLife [elifesciences.org]
- 5. Sec61 complex/translocon: The role of an atypical ER Ca2+-leak channel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Validate User [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sec61 inhibitors block multiple Sec61 client proteins with tolerability and efficacy | BioWorld [bioworld.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Sec61G Amplification on Cellular Sensitivity to Sec61-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sec61 translocon, a heterotrimeric protein complex essential for protein translocation into the endoplasmic reticulum (ER), has emerged as a promising target in oncology.[1][2] Small molecule inhibitors, such as Sec61-IN-1, effectively block this channel, leading to ER stress and apoptosis in cancer cells that are highly dependent on protein secretion.[1] Recent genomic studies have revealed that SEC61G, the gene encoding the γ-subunit of the complex, is frequently amplified in various cancers, including glioblastoma and head and neck squamous cell carcinoma, and this amplification is often correlated with poor patient prognosis.[3][4] This guide provides a comparative analysis of how Sec61G amplification may influence cellular sensitivity to this compound, supported by a synthesis of current research and proposed experimental frameworks.
The Role of Sec61G in Translocon Function and Stability
The Sec61 complex is composed of three subunits: Sec61α, the pore-forming subunit; Sec61β; and Sec61γ (Sec61G).[2][5] While Sec61α is the direct target of inhibitors like this compound, the γ-subunit, Sec61G, plays a crucial role in the stability and assembly of the entire complex.[6] Studies have shown that Sec61G is necessary for tumor cell survival and for mounting a cytoprotective response to ER stress, a condition often exacerbated by the tumor microenvironment.[4][7]
Hypothesis: Sec61G Amplification and Reduced Sensitivity to this compound
Based on the current understanding of Sec61 biology and inhibitor mechanism, it is hypothesized that amplification of the SEC61G gene may lead to a decreased sensitivity to Sec61 inhibitors like this compound. The proposed mechanism is twofold:
-
Increased Translocon Density: Amplification of SEC61G could lead to an overexpression of the Sec61γ protein. This, in turn, may promote the assembly and stability of a higher number of functional Sec61 translocon complexes in the ER membrane. Consequently, a higher concentration of this compound would be required to inhibit a sufficient number of channels to induce a cytotoxic level of ER stress.
-
Enhanced ER Stress Resilience: Cells with Sec61G amplification may have a heightened intrinsic capacity to cope with ER stress.[7] This could create a scenario where the level of ER stress induced by a standard dose of this compound is not sufficient to trigger apoptosis, rendering the cells functionally resistant.
Comparative Data Summary
The following table summarizes the hypothesized differences in cellular response to this compound in the context of Sec61G gene amplification.
| Feature | Cells with Normal Sec61G Copy Number | Cells with Sec61G Amplification |
| Sec61G mRNA and Protein Levels | Normal | Elevated |
| Sec61 Translocon Density | Normal | Potentially Increased |
| Basal ER Stress Level | Normal | Potentially Elevated (primed for stress response) |
| Sensitivity to this compound (IC50) | Lower (Higher Sensitivity) | Higher (Lower Sensitivity) |
| Apoptosis upon this compound Treatment | High | Reduced |
| Unfolded Protein Response (UPR) Activation | Robust induction leading to apoptosis | Potentially attenuated pro-apoptotic signaling |
Experimental Protocols
To empirically test the hypothesis that Sec61G amplification confers reduced sensitivity to this compound, the following experimental protocols are proposed.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cell lines with varying Sec61G copy numbers.
Methodology:
-
Cell Culture: Culture human cancer cell lines with known Sec61G amplification status (e.g., glioblastoma cell lines with 7p11.2 amplification) and control cell lines with a normal Sec61G copy number.
-
Seeding: Plate 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a DMSO-treated control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the extent of apoptosis induced by this compound.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental logic.
Caption: The Sec61-mediated protein translocation pathway.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Hypothesized role of Sec61G amplification in drug sensitivity.
Alternative Considerations and Future Directions
While Sec61G amplification presents a compelling hypothesis for reduced sensitivity to Sec61 inhibitors, other mechanisms could also be at play. For instance, mutations in the SEC61A1 gene, which encodes the α-subunit, have been shown to confer resistance by altering the drug-binding site.[1][8] Therefore, a comprehensive analysis of both gene amplification and mutation status of all Sec61 subunits is warranted when evaluating inhibitor sensitivity.
Future research should focus on isogenic cell line models where Sec61G is overexpressed to definitively confirm its role in inhibitor sensitivity. Furthermore, investigating the stoichiometry of the Sec61 complex in cells with Sec61G amplification will provide deeper mechanistic insights. Understanding these resistance mechanisms is critical for the development of patient stratification strategies and for designing next-generation Sec61 inhibitors with improved efficacy.
References
- 1. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. SEC61G overexpression and DNA amplification correlates with prognosis and immune cell infiltration in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sec61 - Wikipedia [en.wikipedia.org]
- 6. Stability and Function of the Sec61 Translocation Complex Depends on the Sss1p Tail-Anchor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glioblastoma Proto-Oncogene SEC61γ Is Required for Tumor Cell Survival and Response to Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safe Disposal of Sec61-IN-1: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Sec61-IN-1, a potent Sec61 inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is not merely a recommendation but a mandatory safety protocol. The primary disposal method is to consign the substance and its container to an approved waste disposal plant.[1]
Key Safety and Handling Information
Before handling this compound, it is imperative to be familiar with its hazard profile and the necessary safety precautions.
Hazard Identification:
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1]
-
Acute Aquatic Toxicity: Category 1[1]
-
Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long lasting effects)[1]
Personal Protective Equipment (PPE): A comprehensive approach to personal safety involves the use of appropriate protective gear.
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used.
-
Ventilation: Work should be conducted in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and identifying information for this compound.
| Property | Value | Reference |
| CAS Number | 2484865-42-9 | [1][2] |
| Molecular Formula | C23H22N6OS | [1] |
| Molecular Weight | 430.53 | [1] |
| Storage (Powder) | -20°C | [1] |
| Storage (In Solvent) | -80°C | [1] |
Experimental Protocols: Spill and Exposure Management
In the event of a spill or exposure, the following protocols should be enacted immediately.
Spill Procedures:
-
Evacuate: Evacuate personnel to safe areas.
-
Ventilate: Ensure adequate ventilation of the affected area.
-
Containment: Prevent the substance from entering drains, water courses, or the soil.
-
Personal Protection: Use full personal protective equipment, including a respirator, to avoid breathing vapors, mist, or dust.[1]
-
Clean-up: Clean spillages in a safe and timely manner.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse the mouth.[1]
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough flushing. Seek prompt medical attention.
-
Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician.
-
Inhalation: Move the individual to fresh air immediately.
Disposal Workflow
The following diagram outlines the step-by-step procedure for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Sec61-IN-1
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Sec61-IN-1. Adherence to these procedures is critical for ensuring laboratory safety and proper experimental conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety measures are required during handling, storage, and disposal. The minimum required PPE should be supplemented based on a risk assessment of the specific procedures being performed.
| Hazard | GHS Classification | Precautionary Statement(s) |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1]. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1]. |
A comprehensive list of personal protective equipment is detailed below.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields[1]. A face shield should be worn in addition to goggles when a splash hazard is present[2][3]. | To protect eyes from splashes and aerosols. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection[2]. | To prevent skin contact with the chemical. |
| Body Protection | A buttoned lab coat is mandatory. Impervious clothing should be used for procedures with a high risk of splashes[1][4]. | To protect skin and clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or when adequate ventilation cannot be guaranteed[1][3]. | To prevent inhalation of dust or aerosols. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory[4][5]. | To protect feet from spills and falling objects. |
Operational and Disposal Plans
Handling and Storage:
-
Avoid inhalation, and contact with eyes and skin[1].
-
Use only in areas with appropriate exhaust ventilation[1].
-
Wash skin thoroughly after handling[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Store the container tightly sealed in a cool, well-ventilated area[1].
-
For long-term storage of the powder, -20°C is recommended. If in solvent, store at -80°C[1]. Stock solutions at -80°C should be used within 6 months, and at -20°C within 1 month[6][7].
Spill Management:
-
Evacuate personnel to safe areas[1].
-
Use full personal protective equipment during cleanup[1].
-
Avoid breathing vapors, mist, dust, or gas[1].
-
Ensure adequate ventilation[1].
-
Collect spillage and prevent it from entering drains, water courses, or the soil[1].
Disposal:
-
Dispose of contents and container to an approved waste disposal plant[1].
-
Avoid release to the environment[1].
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound, from preparation to disposal.
Mechanism of Action: Sec61 Inhibition
This compound is a potent inhibitor of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER) membrane[6][8]. This channel is crucial for the translocation of newly synthesized proteins destined for secretion or insertion into the cell's membrane systems[9][10]. By blocking the Sec61 channel, this compound disrupts the normal flow of these proteins, leading to an accumulation of untranslocated proteins in the cytosol[9]. This disruption can trigger cellular stress responses, which can be particularly effective against cells that have high levels of protein synthesis and secretion, such as cancer cells[9][11].
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. This compound|2484865-42-9|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. addgene.org [addgene.org]
- 5. westlab.com [westlab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|CAS 2484865-42-9|DC Chemicals [dcchemicals.com]
- 9. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Mechanism of Protein Translocation by the Sec61 Translocon Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
